molecular formula C30H18FeN3NaO6 B1630578 Pigment green 8 CAS No. 15635-53-7

Pigment green 8

Cat. No.: B1630578
CAS No.: 15635-53-7
M. Wt: 595.3 g/mol
InChI Key: QMMUOIQIZHVDOA-UHFFFAOYSA-K
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Description

Pigment green 8 is a useful research compound. Its molecular formula is C30H18FeN3NaO6 and its molecular weight is 595.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15635-53-7

Molecular Formula

C30H18FeN3NaO6

Molecular Weight

595.3 g/mol

IUPAC Name

sodium;iron(2+);1-nitrosonaphthalen-2-olate

InChI

InChI=1S/3C10H7NO2.Fe.Na/c3*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;;/h3*1-6,12H;;/q;;;+2;+1/p-3

InChI Key

QMMUOIQIZHVDOA-UHFFFAOYSA-K

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Na+].[Fe+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Na+].[Fe+2]

Other CAS No.

16143-80-9
15635-53-7

Origin of Product

United States

Foundational & Exploratory

C.I. 10006 synthesis pathways and characterization methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 10006, commercially known as Pigment Green 8, is a synthetic organic pigment belonging to the nitroso chemical class. Its IUPAC name is Sodium tris(1,2-Naphthoquinone 1-Oximato-O,O')ferrate(1-). This document provides a comprehensive overview of its synthesis pathways, characterization methods, and key properties, tailored for a technical audience. While its primary application is as a colorant in various industries, including cosmetics and coatings, the detailed chemical information presented here is valuable for researchers in materials science and related fields.

Chemical Identity of C.I. 10006:

ParameterValue
Common Name This compound
C.I. Name C.I. 10006
CAS Number 16143-80-9
Molecular Formula C₃₀H₁₈FeN₃NaO₆
Molecular Weight 595.32 g/mol
Chemical Structure A coordination complex of iron with 1-nitroso-2-naphthol
Appearance Dark green powder
Solubility Insoluble in water and common organic solvents

Synthesis Pathways

The synthesis of C.I. 10006 is a two-step process. The first step involves the synthesis of the ligand, 1-nitroso-2-naphthol, from 2-naphthol. The second step is the complexation of this ligand with an iron salt to form the final pigment.

Step 1: Synthesis of 1-Nitroso-2-naphthol

The synthesis of 1-nitroso-2-naphthol is achieved through the nitrosation of 2-naphthol using nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a mineral acid, such as sulfuric or hydrochloric acid.[1][2][3]

Figure 1: Synthesis pathway of 1-nitroso-2-naphthol.

Experimental Protocol for 1-Nitroso-2-naphthol Synthesis:

  • Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water, and then dilute with water to a total volume of 200 ml.

  • Add a solution of 5 g of sodium nitrite in a small amount of water to the 2-naphthol solution.

  • Cool the mixture to below 5°C using an ice bath (approximately 100 g of ice).

  • Slowly add 140 ml of 10% sulfuric acid with constant stirring, ensuring the temperature remains below 5°C.

  • A pale yellow precipitate of 1-nitroso-2-naphthol will form.

  • Allow the mixture to stand for 2 hours to ensure complete precipitation.

  • Filter the precipitate and wash it with water until the washings are only slightly acidic.

Step 2: Synthesis of C.I. 10006 (this compound)

The final pigment is formed by the coordination of 1-nitroso-2-naphthol with a ferrous salt, typically ferrous sulfate, in an aqueous medium. The precipitation is completed by the addition of a dilute alkali.

Figure 2: Synthesis pathway of C.I. 10006.

Experimental Protocol for C.I. 10006 Synthesis:

  • Prepare an aqueous suspension of 1-nitroso-2-naphthol.

  • Add a solution of ferrous sulfate. A typical molar ratio is approximately one atom of iron for every three molecules of 1-nitroso-2-naphthol.

  • Complete the precipitation of the pigment by adding a dilute solution of an alkali, such as sodium carbonate.

  • The resulting green pigment is then isolated by filtration and washing.

Characterization Methods

A variety of analytical techniques are employed to characterize C.I. 10006, ensuring its quality and consistency.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Synthesis C.I. 10006 Synthesis UVVis UV-Visible Spectroscopy Synthesis->UVVis FTIR FTIR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman XRF X-Ray Fluorescence Synthesis->XRF Color Colorimetric Properties UVVis->Color FunctionalGroups Functional Groups FTIR->FunctionalGroups MolecularStructure Molecular Structure Raman->MolecularStructure ElementalComposition Elemental Composition XRF->ElementalComposition

Figure 3: Experimental workflow for the characterization of C.I. 10006.

Spectroscopic Methods
  • UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for characterizing the color properties of the pigment. For a green pigment like C.I. 10006, the UV-Vis spectrum is expected to show strong absorbance in the blue and red regions of the visible spectrum, with a corresponding high transmittance or reflectance in the green region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of C.I. 10006 would show characteristic bands for the N-O stretching vibrations of the nitroso group, C=O stretching of the quinone moiety, and aromatic C-H and C=C stretching vibrations from the naphthol rings. The coordination to the iron center would also influence the positions of these bands.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the metal-ligand bonds and the overall molecular structure. It is a non-destructive technique that can be used to analyze the pigment directly in its solid state.

  • X-Ray Fluorescence (XRF) Spectroscopy: XRF is an elemental analysis technique used to confirm the presence of iron in the pigment.

Physicochemical Properties

A post-synthesis coating process with kaolin has been shown to improve the thermal stability and tinting power of this compound. The following table summarizes the quantitative improvements reported in a patent for this process.

Table of Improved Properties of Coated C.I. 10006:

Kaolin Mesh SizeAccelerator JS-C (g)Ball Milling Time (h)Tinting Power IncreaseInitial Decomposition Temperature (°C)
10000.0154105%312
30000.086107%316
40000.16107%317
60000.06510106%315
Uncoated---289

Data extracted from patent CN102516810A.

Conclusion

C.I. 10006 (this compound) is a historically significant green pigment with well-established synthesis and characterization methodologies. This guide has provided detailed protocols and workflows relevant to researchers and professionals in chemical and materials sciences. The synthesis is straightforward, involving the nitrosation of 2-naphthol followed by iron complexation. Characterization relies on a suite of spectroscopic techniques to ensure the structural integrity and colorimetric properties of the final product. Further research, particularly in post-synthesis modifications, continues to enhance the performance of this versatile pigment.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Pigment Green 8 (C.I. 10006). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this compound. This document details experimental protocols, presents available spectroscopic data, and visualizes a general workflow for pigment analysis.

This compound, chemically identified as the sodium salt of a ferrous complex of 1-nitroso-2-naphthol, is an organic pigment with a characteristic yellowish-green hue.[1] Its chemical formula is C₃₀H₁₈FeN₃NaO₆ and its CAS number is 16143-80-9.[2][3] Accurate characterization of this pigment is crucial for quality control, formulation development, and stability studies. Spectroscopic techniques are fundamental in providing detailed information about its chemical structure and physical properties.

Spectroscopic Analysis

A variety of spectroscopic methods are employed to analyze this compound, each providing unique insights into its molecular structure and composition.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the color and electronic properties of this compound. As a green pigment, it is expected to exhibit strong absorption in the blue (approximately 440-490 nm) and red (approximately 620-780 nm) regions of the visible spectrum, with a corresponding transmittance or reflectance maximum in the green region (approximately 490-570 nm), which is responsible for its observed color.

While specific quantitative UV-Vis absorption data for this compound is not extensively published, the spectrum would be characteristic of a metal-ligand charge transfer complex. The electronic transitions between the metal d-orbitals and the ligand's π-orbitals are responsible for the intense color of the pigment.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. Analysis of the FTIR spectrum can confirm the presence of the nitroso and naphthol moieties of the ligand, as well as vibrations associated with the metal-ligand coordination.

3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy.[4] It is particularly useful for identifying both organic and inorganic components in a sample.[4] For this compound, Raman spectroscopy can help in the unambiguous identification of the pigment by comparing its spectrum to reference databases.

4. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for the analysis of any associated organic materials or binders. Direct analysis of the insoluble metal-organic complex can be challenging and may require sample preparation steps like acid digestion to analyze the organic components.

Summary of Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data (Expected)

Wavelength RegionExpected ObservationRationale
440-490 nm (Blue)Strong AbsorptionAbsorption of blue light contributes to the green appearance.
490-570 nm (Green)High Transmittance/ReflectanceReflection of green light is responsible for the pigment's color.
620-780 nm (Red)Strong AbsorptionAbsorption of red light also contributes to the green appearance.

Table 2: FTIR Spectroscopic Data (Expected Functional Group Assignments)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchHydroxyl group (from naphthol)
~1600C=C stretchAromatic ring
~1500N=O stretchNitroso group
~1200-1300C-N stretchCarbon-Nitrogen bond
~1100C-O stretchCarbon-Oxygen bond
Below 600Fe-O stretchMetal-ligand bond

Table 3: Raman Spectroscopic Data

Raman Shift (cm⁻¹)
3201
2964
2727
2490
2254
2017
1780
1543
1306
1069
833
596
359
122
(Data sourced from the Infrared and Raman Users Group (IRUG) database for this compound, record ROD00154)[5]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

1. UV-Visible Spectroscopy Protocol

  • Objective: To determine the absorption spectrum of this compound in the visible range.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Materials: this compound sample, appropriate solvent (e.g., ethanol or a suitable organic solvent in which the pigment is sparingly soluble or can be prepared as a stable dispersion), quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a dilute, homogenous dispersion of this compound in the chosen solvent. Sonication may be required to achieve a fine, stable suspension.

    • Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.

    • Fill a clean quartz cuvette with the pigment dispersion.

    • Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.

    • Scan the absorbance of the sample from 400 nm to 800 nm.

    • Record the wavelength of maximum absorbance (λmax) in the blue and red regions of the spectrum.

    • Process the data to obtain the final absorption spectrum.

2. FTIR Spectroscopy Protocol

  • Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Materials: Dry this compound powder.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

    • Process the resulting spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks.

3. Raman Spectroscopy Protocol

  • Objective: To obtain the Raman spectrum of this compound for identification.

  • Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser excitation source (e.g., 785 nm).

  • Materials: this compound powder, microscope slide.

  • Procedure:

    • Place a small amount of the this compound powder on a clean microscope slide.

    • Position the slide on the microscope stage of the Raman spectrometer.

    • Focus the microscope on the pigment particles.

    • Select the appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm⁻¹ to 3500 cm⁻¹).

    • Process the spectrum to remove any background fluorescence, if necessary.

    • Identify the characteristic Raman bands and compare them with a reference database for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a pigment sample like this compound.

experimental_workflow start Sample Reception (this compound) sample_prep Sample Preparation (e.g., drying, dispersion) start->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ftir FTIR Spectroscopy sample_prep->ftir raman Raman Spectroscopy sample_prep->raman ms Mass Spectrometry (Optional) sample_prep->ms data_analysis Data Analysis & Interpretation uv_vis->data_analysis ftir->data_analysis raman->data_analysis ms->data_analysis reporting Reporting & Documentation data_analysis->reporting

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility Profile of Pigment Green 8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Green 8 (C.I. 10006), a nitroso-ferric complex, is a colorant valued for its olive-green hue and is utilized in various industrial applications, including paints, inks, plastics, and rubber.[1][2] Understanding its interaction with organic solvents is critical for formulation development, quality control, and predicting performance. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on the qualitative solubility characteristics and details the standardized experimental protocols for determining pigment solubility in organic solvents.

Introduction

This compound, with the chemical formula C₃₀H₁₈FeN₃NaO₆, is known for its good lightfastness and resistance to aromatic hydrocarbon solvents.[2] Its stability in various media is a key attribute for its applications. However, the solubility of a pigment in organic solvents can significantly impact its performance, influencing properties such as bleeding, migration, and the overall stability of the final product. This guide addresses the known solubility characteristics of this compound and provides detailed methodologies for its empirical determination.

Solubility Profile of this compound

Qualitative Assessment

Technical data sheets and chemical literature consistently describe this compound as being insoluble in water and common or general organic solvents.[1][2][3] This low solubility is a desirable characteristic for a pigment, as it prevents leaching and color migration in multi-layered coatings or when in contact with solvents. One source reports a water solubility of 2.97 g/L at 25°C, which may seem to contradict the general claim of insolubility but is still a very low value.[2] It is also noted to be soluble in concentrated sulfuric acid.[1]

Quantitative Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has yielded no specific quantitative solubility data (e.g., in g/100 mL) for this compound in various organic solvents. The general classification of "insoluble" is the primary information available. To obtain precise solubility values, empirical testing is required.

Experimental Protocols for Determining Pigment Solubility

The following sections detail the methodologies that can be employed to quantitatively and qualitatively assess the solubility of this compound in organic solvents.

Gravimetric Method for Quantitative Solubility Determination

The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.[4][5][6][7][8]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment: The saturated solution is carefully separated from the undissolved pigment. This can be achieved by filtration through a fine-pore filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

  • Drying and Weighing: The solvent is evaporated from the dish, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the pigment. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant weight is achieved.

  • Calculation of Solubility: The solubility is calculated from the mass of the dried pigment and the volume of the solvent used.

Spectrophotometric Method for Quantitative Solubility Determination

For pigments that exhibit a characteristic absorbance spectrum in the UV-Visible range, spectrophotometry can be a sensitive method for determining solubility.[9][10][11][12][13] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

  • Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (Section 3.1, step 1).

  • Sample Preparation and Measurement: The saturated solution is filtered or centrifuged to remove any undissolved pigment. The clear supernatant is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.

  • Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Qualitative Solvent Resistance Testing

Standardized tests can be used to assess the qualitative resistance of a pigment to bleeding or discoloration when in contact with a solvent. These methods are useful for quality control and for comparing the performance of different pigments.

ASTM D5402: Standard Practice for Evaluation of Solvent Resistance of Organic Coatings by Solvent Rub Testing

This practice describes a method for evaluating the solvent resistance of a cured coating by rubbing it with a solvent-soaked cloth.[14][15] While intended for coatings, the principle can be adapted to assess the resistance of a pigment.

Methodology:

  • A coating containing this compound is applied to a substrate and allowed to cure.

  • A cloth is saturated with the test solvent.

  • The coated surface is rubbed with the solvent-soaked cloth for a specified number of double rubs with a consistent pressure.

  • The degree of color transfer to the cloth and any degradation of the coating are visually assessed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pigment in an organic solvent.

G Workflow for Pigment Solubility Determination start Start add_pigment Add excess pigment to known volume of solvent start->add_pigment agitate Agitate at constant temperature (e.g., 24-48h) to achieve saturation add_pigment->agitate separate Separate saturated solution from undissolved pigment (filtration/centrifugation) agitate->separate method_choice Select Quantification Method separate->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectrophotometric Spectrophotometric Method method_choice->spectrophotometric Spectrophotometric evaporate Evaporate solvent from a known volume of filtrate gravimetric->evaporate prepare_standards Prepare standard solutions and create calibration curve spectrophotometric->prepare_standards dry_weigh Dry to constant weight and weigh the residue evaporate->dry_weigh calculate_grav Calculate Solubility (mass/volume) dry_weigh->calculate_grav measure_absorbance Dilute saturated solution and measure absorbance prepare_standards->measure_absorbance calculate_spec Calculate Concentration from calibration curve and dilution factor measure_absorbance->calculate_spec end End calculate_grav->end calculate_spec->end

Caption: A generalized workflow for the experimental determination of pigment solubility.

Conclusion

References

In-Depth Technical Guide on the Thermal Degradation and Stability of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Green 8, also known by its Colour Index name C.I. 10006, is an organic pigment with the chemical name sodium tris(1-nitroso-2-naphtholato)ferrate(II).[1] Its chemical formula is C30H18FeN3NaO6.[1][2] This pigment produces a yellowish-green or olive-green shade and has been used in various applications, including rubber coloring, wallpapers, and coatings.[2][3] Understanding the thermal stability and degradation pathways of this compound is crucial for its application in materials that undergo high-temperature processing and for predicting its long-term stability. This guide provides a comprehensive overview of the available data on the thermal degradation and stability of this compound, including experimental protocols and hypothesized degradation mechanisms.

Data Presentation

Thermal Stability of this compound

Limited specific data from thermogravimetric analysis (TGA) is available for this compound. However, research on enhancing its thermal properties provides some insight into its decomposition temperature.

PropertyValueNotes
Initial Decomposition Temperature289 °CThermogravimetric analysis data for the uncoated pigment.[4]
Initial Decomposition Temperature317 °CThermogravimetric analysis data for the pigment coated with kaolin.[4]
General Heat Resistance180 °CGeneral indicator of stability for application purposes.[3]
Heat Resistance in LDPE and PP220 °CSpecific to applications in low-density polyethylene and polypropylene.[2]
Thermal Analysis of 1-Nitroso-2-Naphthol (Ligand of this compound)

The thermal stability of this compound is largely influenced by its organic ligand, 1-nitroso-2-naphthol. A study on the thermal decomposition of this ligand provides valuable data for understanding the degradation of the pigment.

ParameterValueMethod/Conditions
Onset Decomposition Temperature (TGA)129.01 - 155.69 °CDependent on the heating rate.[5][6]
Activation Energy of Decomposition83.323 kJ/molCalculated using the Kissinger method from TGA/DSC data.[5][6]
Primary Decomposition ReactionIntermolecular DehydrationLeads to the formation of an ether.[5][6]
Secondary Decomposition ProductsAliphatic Nitro Compounds, Carbonyl Compounds, AminesIdentified through TGA/DSC-FTIR analysis.[5][6]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of organic pigments and metal complexes can be applied.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability, decomposition temperatures, and kinetics of degradation of this compound.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

Procedure:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • The sample is heated in the furnace under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 800-1000 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal transitions such as melting, glass transitions, and exothermic or endothermic decomposition processes.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Procedure:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The heat flow to the sample and reference is continuously measured and the difference is recorded as a function of temperature.

  • The resulting DSC curve is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA_instrument TGA Instrument Weighing->TGA_instrument TGA sample DSC_instrument DSC Instrument Weighing->DSC_instrument DSC sample TGA_heating Heating at a constant rate (e.g., 10 °C/min in N2) TGA_instrument->TGA_heating TGA_data TGA/DTG Curves (Mass vs. Temperature) TGA_heating->TGA_data Decomposition_temp Decomposition Temperatures TGA_data->Decomposition_temp Kinetics Degradation Kinetics TGA_data->Kinetics DSC_heating Heating at a constant rate (e.g., 10 °C/min in N2) DSC_instrument->DSC_heating DSC_data DSC Curve (Heat Flow vs. Temperature) DSC_heating->DSC_data Thermal_transitions Thermal Transitions (Melting, Decomposition) DSC_data->Thermal_transitions Mechanism Hypothesized Degradation Mechanism Decomposition_temp->Mechanism Thermal_transitions->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Hypothesized thermal degradation pathway of this compound.

Discussion of Thermal Degradation and Stability

The thermal stability of this compound is moderate for an organic pigment. The reported initial decomposition temperature of 289 °C from TGA provides a quantitative measure of its stability.[4] The enhancement of this temperature to 317 °C upon coating with kaolin demonstrates a viable strategy for improving its performance in high-temperature applications.[4] The lower heat resistance values of 180 °C and 220 °C likely represent temperatures at which color changes may begin to occur, which is a critical parameter for its use in plastics and coatings.[2][3]

The thermal degradation of this compound is expected to be initiated by the decomposition of its organic ligand, 1-nitroso-2-naphthol. Studies on the ligand itself show that it begins to decompose at a significantly lower temperature range of 129.01 to 155.69 °C.[5][6] The chelation of the ligand to the iron center in the pigment complex likely provides a stabilizing effect, thus increasing the overall decomposition temperature of the pigment.

The proposed degradation pathway, as illustrated in the diagram, begins with the dissociation of the 1-nitroso-2-naphthol ligand from the iron center. This is followed by the thermal decomposition of the free ligand. The primary decomposition reaction of the ligand is believed to be an intermolecular dehydration to form an ether, followed by further breakdown into smaller volatile molecules such as aliphatic nitro compounds, carbonyl compounds, and amines.[5][6] At higher temperatures, the entire complex will decompose, ultimately leaving a residue of iron oxide and sodium salts.

Conclusion

This compound exhibits moderate thermal stability, with an initial decomposition temperature of approximately 289 °C. Its degradation is likely governed by the thermal decomposition of its 1-nitroso-2-naphthol ligand, which involves intermolecular dehydration and subsequent fragmentation. While specific TGA and DSC data for the pigment are not widely available, analysis of the ligand provides significant insights into the potential degradation mechanisms. For applications requiring higher heat resistance, surface coating of the pigment particles has been shown to be an effective method for enhancing its thermal stability. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial for the definitive identification of the decomposition products and for a more detailed elucidation of the degradation pathway of this compound.

References

Photostability and Photo-Oxidative Degradation of Nitroso Green Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroso green pigments, particularly Pigment Green 8 (PG8), are metal complexes of nitroso-naphthol compounds that have found application in various industries, including artists' materials. Their unique yellowish-green hue is valued, but concerns over their lightfastness have been noted. This technical guide provides a comprehensive overview of the current understanding of the photostability and photo-oxidative degradation of these pigments. Due to a lack of specific quantitative data in publicly available literature, this guide synthesizes known properties with established methodologies for pigment testing to provide a framework for researchers. It covers the known properties of this compound, standardized experimental protocols for photostability testing, and a proposed mechanism for its photo-oxidative degradation based on the known chemistry of related compounds.

Introduction to Nitroso Green Pigments

Nitroso green pigments are a class of coordination compounds where a metal ion is complexed with a nitroso-containing organic ligand. The most prominent member of this class is this compound (C.I. 10006), which is a ferrous (iron(II)) complex of 1-nitroso-2-naphthol.[1][2] It is also known commercially as Pigment Green B.[3] While it offers a distinct olive-green color, its permanence has been a subject of debate, with its lightfastness generally considered to be moderate.[4][5][6]

Quantitative Photostability Data

Table 1: Reported Lightfastness Properties of this compound (PG8)

PropertyValueSource(s)
Lightfastness Rating (BWS)6[3][4]
Lightfastness Rating (BWS)5[6]
Heat Resistance180 °C[5]
Acid Resistance3 (on a scale of 1-5)[5]
Alkali Resistance3 (on a scale of 1-5)[5]
Oil Resistance5 (on a scale of 1-5)[5]
Water Resistance4 (on a scale of 1-5)[6]

Note: The Blue Wool Scale rates lightfastness from 1 (fugitive) to 8 (extremely lightfast).[7][8][9]

Experimental Protocols for Photostability Testing

To assess the photostability of nitroso green pigments, standardized methods for testing artists' materials and other coatings should be employed. The following protocols are based on widely accepted standards such as ISO 105-B02 and ASTM D4303.[10][11]

Sample Preparation
  • Dispersion: A dispersion of the nitroso green pigment (e.g., PG8) is prepared in a suitable binder. For artists' materials, this could be linseed oil (for oil paints) or an acrylic emulsion (for acrylic paints). The pigment-to-binder ratio should be consistent and representative of typical use.

  • Film Application: The pigmented binder is applied as a thin, uniform film onto a standardized, inert substrate, such as a sealed paper card or a glass slide. A drawdown bar is typically used to ensure consistent film thickness.

  • Drying/Curing: The prepared samples are allowed to dry or cure under controlled conditions (temperature and humidity) for a specified period to ensure the binder has fully set before exposure.

  • Masking: A portion of each sample is masked with an opaque material (e.g., aluminum foil) to serve as an unexposed reference.

Accelerated Light Exposure
  • Light Source: A xenon arc lamp is the preferred light source as its spectral output closely matches that of natural sunlight.[11][12] The light should be filtered to remove excessive UV radiation not typically experienced indoors behind glass.

  • Irradiance Control: The irradiance level at the sample surface should be controlled and monitored throughout the test.

  • Blue Wool Standards: A set of Blue Wool Standards (BWS 1-8) must be exposed alongside the test samples. These serve as a reference for quantifying the extent of fading.[8][13]

  • Dark Control: A duplicate set of samples, completely shielded from light but kept under the same temperature and humidity conditions, should be included to differentiate between photo-induced and thermal degradation.

  • Environmental Conditions: The temperature and relative humidity within the exposure chamber should be maintained at controlled levels (e.g., as specified in ISO 105-B02).

Assessment of Degradation
  • Colorimetric Measurements: The color of both the exposed and unexposed portions of the samples should be measured at regular intervals using a spectrophotometer or colorimeter. The color difference (ΔE*ab) is calculated using the CIELAB color space coordinates.[14]

  • Visual Assessment: The fading of the samples is visually compared to the fading of the co-exposed Blue Wool Standards. The lightfastness rating is assigned based on the BWS strip that shows a similar degree of fading.[13]

  • Chemical Analysis (for degradation products): To identify the chemical changes in the pigment, advanced analytical techniques can be employed:

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This can be used to separate and identify soluble degradation products.[15][16]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the chemical bonds of the pigment and binder.

    • Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis: Useful for identifying volatile and semi-volatile degradation products.[17]

Visualization of Experimental and Degradation Pathways

Experimental Workflow for Photostability Testing

experimental_workflow cluster_prep Sample Preparation cluster_exposure Accelerated Exposure P1 Pigment Dispersion (e.g., PG8 in binder) P2 Film Application (drawdown on substrate) P1->P2 P3 Drying/Curing P2->P3 P4 Masking (unexposed reference) P3->P4 E2 Co-exposure of Samples and Blue Wool Standards P4->E2 E1 Xenon Arc Lamp Exposure E1->E2 E3 Inclusion of Dark Control E1->E3 A1 Colorimetric Measurement (ΔE*ab) E2->A1 A2 Visual Assessment vs. BWS E2->A2 A3 Chemical Analysis (HPLC-MS, FTIR, etc.) E2->A3

Workflow for photostability testing of nitroso green pigments.
Proposed Photo-Oxidative Degradation Pathway

While a definitive degradation pathway for this compound has not been published, a plausible mechanism can be proposed based on the known photochemistry of C-nitroso compounds and metal complexes. The degradation is likely initiated by the absorption of light, leading to the excitation of the nitroso-naphthol ligand or a ligand-to-metal charge transfer (LMCT) event. In the presence of oxygen, this can lead to the oxidative degradation of the ligand and a change in the oxidation state of the iron center.

degradation_pathway start PG8 Complex [Fe(II)-(Nitroso-Naphthol)₂] excited Excited State Complex* start->excited hv (Light) dissociation Ligand Dissociation / Fe(II) Oxidation to Fe(III) excited->dissociation + O₂ ligand_ox Oxidative Degradation of Nitroso-Naphthol Ligand dissociation->ligand_ox iron_oxide Iron Oxides/Hydroxides dissociation->iron_oxide products Smaller Organic Molecules (e.g., Phthalic Compounds) ligand_ox->products fade Color Fade ligand_ox->fade iron_oxide->fade

Proposed photo-oxidative degradation pathway for this compound.

Discussion of Photo-Oxidative Degradation Mechanism

The photo-oxidative degradation of this compound likely proceeds through the following steps:

  • Photoexcitation: The pigment complex absorbs photons, leading to an electronically excited state. This could be centered on the ligand or involve a ligand-to-metal charge transfer (LMCT), where an electron moves from the nitroso-naphthol ligand to the Fe(II) center.

  • Reaction with Oxygen: The excited state complex is more susceptible to reaction with molecular oxygen. In an LMCT state, the ligand becomes a radical cation, which is highly reactive.

  • Ligand Degradation: The nitroso-naphthol ligand undergoes oxidative cleavage. Studies on the photodegradation of naphthol and related compounds have shown that the aromatic rings can be opened to form smaller, less colored molecules, such as phthalic compounds.[17]

  • Change in Metal Oxidation State: The initial Fe(II) is likely oxidized to Fe(III) during the process. Fe(III) complexes of nitroso-naphthol are known but may have different colors and stabilities. Ultimately, the iron may be converted to colorless or brownish iron oxides or hydroxides.

  • Color Change: The degradation of the chromophoric ligand and the change in the coordination environment and oxidation state of the iron center result in a loss of the characteristic green color, leading to fading.

Conclusion

The photostability of nitroso green pigments, particularly this compound, is a critical factor for their application. While generally rated as having moderate lightfastness, there is a notable absence of detailed, quantitative scientific data on their degradation kinetics and mechanisms. This guide outlines the established protocols for conducting rigorous photostability studies, which are essential for generating the data needed by researchers and conservation scientists. The proposed degradation pathway, involving photoexcitation followed by oxidative destruction of the ligand and a change in the metal's oxidation state, provides a theoretical framework for future investigations. Further research employing advanced analytical techniques is necessary to fully elucidate the degradation products and reaction mechanisms, which will enable a more complete understanding of the long-term stability of these pigments.

References

A Technical Guide to Nitroso-Based Iron Complex Pigments: From Historical Origins to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, development, and chemical intricacies of nitroso-based iron complex pigments. From their origins as early synthetic colorants to their contemporary relevance in various scientific fields, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

Historical Context and Development

The development of nitroso-based iron complex pigments is rooted in the broader expansion of synthetic chemistry in the late 19th and early 20th centuries. The quest for stable and vibrant green pigments for various industrial applications, including paints and textiles, drove much of this innovation.

A key milestone in this journey was the synthesis of Naphthol Green B in 1883. Also known as Acid Green 1, this nitroso-based iron complex marked a significant advancement in the palette of available synthetic dyes. Its use in artists' paints is documented from approximately 1910 to the 1930s, highlighting its role in the material culture of the early 20th century.

Another important pigment in this class is Pigment Green B , an iron complex of nitroso-beta-naphthol. While the exact date of its initial discovery is linked to U.S. Patent 1,529,891, a subsequent patent from 1941 (U.S. Patent 2,259,641) details an improved manufacturing process. This later patent underscores the ongoing efforts to enhance the physical properties of these pigments, such as texture and dispersibility, for broader industrial use. The 1941 patent describes a method to produce a dry, soft-textured pigment, overcoming the limitation of earlier versions that were only stable as an aqueous paste.

These developments occurred within a larger context of innovation in pigment chemistry. For instance, the 19th century saw the introduction of other synthetic green pigments, which provided alternatives to the often toxic or fugitive natural green colorants used previously. The emergence of nitroso-based iron complexes represented a new class of synthetic pigments with their own unique set of properties and applications.

Chemical Structure and Synthesis

Nitroso-based iron complex pigments are coordination compounds where an iron ion is complexed with one or more nitroso-containing organic ligands. The vibrant color of these complexes arises from charge-transfer transitions between the metal and the ligands.

Naphthol Green B

Naphthol Green B is the trisodium salt of the iron(III) complex of 1-nitroso-2-naphthol-6-sulfonic acid. The synthesis of the ligand involves the nitrosation of 2-naphthol-6-sulfonic acid.

Pigment Green B

Pigment Green B is a complex of iron with 1-nitroso-2-naphthol. The synthesis involves the reaction of an iron salt with 1-nitroso-2-naphthol. The stoichiometry of the complex can vary, influencing its final properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitroso-based iron complex pigments.

Table 1: Spectroscopic and Physical Properties of Naphthol Green B

PropertyValue
Chemical FormulaC₃₀H₁₅FeN₃Na₃O₁₅S₃
Molar Mass878.48 g/mol
AppearanceGreen powder
Solubility in WaterSoluble
Absorption Maximum (λmax)~714 nm

Table 2: Compositional Data for Pigment Green B (from U.S. Patent 2,259,641)

ComponentProportion
Iron (as ferrous salt)1 atom
Nitroso-beta-naphthol3 molecules

Experimental Protocols

Synthesis of 1-Nitroso-2-naphthol (A Ligand for Pigment Green B)

Materials:

  • 2-naphthol

  • Sodium nitrite

  • Sulfuric acid

  • Sodium hydroxide

  • Water

  • Ice

Procedure:

  • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium nitrite to the cooled solution.

  • Slowly add sulfuric acid to the mixture while maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for one hour.

  • The precipitated 1-nitroso-2-naphthol is then collected by filtration and washed with water.

Improved Synthesis of Pigment Green B (Based on U.S. Patent 2,259,641)

Materials:

  • 1-nitroso-2-naphthol

  • Ferrous sulfate

  • Sodium carbonate

  • Turkey red oil (dispersing agent)

  • Water

Procedure:

  • Prepare an aqueous solution of the bisulfite addition compound of 1-nitroso-2-naphthol.

  • Add a small amount of Turkey red oil as a dispersing agent.

  • Add a solution of ferrous sulfate in the ratio of approximately one atom of iron for every three molecules of nitroso-beta-naphthol.

  • Complete the precipitation by adding a dilute solution of sodium carbonate.

  • The resulting pigment is isolated as an aqueous paste by filtration and washing.

  • For a dry pigment, the aqueous paste is treated with a colorless organic amine (e.g., aniline) and then dried.

Signaling Pathways and Logical Relationships

While nitroso-based iron complex pigments themselves are not typically involved in biological signaling, the core chemical moiety, the iron-nitroso group, is of immense importance in biology. Dinitrosyl iron complexes (DNICs) are crucial players in nitric oxide (NO) signaling and metabolism. NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. DNICs are considered stable storage and transport forms of NO in biological systems.

The formation of DNICs can be considered a key step in the biological processing of nitric oxide.

DNIC_Formation NO Nitric Oxide (NO) DNIC Dinitrosyl Iron Complex (DNIC) NO->DNIC Reaction IronSource Iron Source (e.g., Fe-S clusters, Ferritin) IronSource->DNIC Thiol Thiol Ligands (e.g., Glutathione) Thiol->DNIC Bioactivity Biological Activity (e.g., S-nitrosation, cGMP signaling) DNIC->Bioactivity NO Release/ Transfer

Caption: Formation and biological role of Dinitrosyl Iron Complexes (DNICs).

Applications in Drug Development and Research

The direct application of nitroso-based iron complex pigments in drug development is not widespread. However, the underlying chemistry of iron-nitroso complexes is highly relevant to this field.

  • NO-Donating Drugs: The ability of iron-nitroso complexes to store and release nitric oxide makes them model compounds for the design of NO-donating drugs. These drugs have potential therapeutic applications in cardiovascular diseases, erectile dysfunction, and other conditions where NO signaling is impaired.

  • Biomedical Research: Naphthol Green B is used as a histological stain for collagen, demonstrating the utility of these colored complexes in biomedical imaging and diagnostics.

  • Toxicity and Biocompatibility Studies: The historical use of these pigments and their chemical nature make them interesting subjects for studies on the long-term stability, degradation, and potential toxicity of coordination complexes in various environments.

Conclusion

Nitroso-based iron complex pigments, born out of the industrial revolution's demand for new colors, represent a fascinating chapter in the history of synthetic chemistry. While their use as pigments has been largely superseded by more stable and lightfast alternatives, the fundamental chemistry of the iron-nitroso bond continues to be a vibrant area of research, particularly in the context of biological signaling and drug development. This guide has provided a comprehensive overview of their historical development, chemical synthesis, and modern scientific relevance, offering a valuable resource for researchers and professionals in related fields.

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pigment Green 8 (C.I. 10006). The information is curated for professionals in research and development who require detailed technical data. This document summarizes key identifiers, physicochemical characteristics, and fastness properties, and includes a detailed experimental protocol for enhancing its thermal stability.

Core Identification and Chemical Structure

This compound is an organic pigment belonging to the nitroso chemical family.[1][2] It is a ferrous iron (Fe²⁺) complex with 1-nitroso-2-naphthol ligands.[1] Its molecular structure consists of a central iron atom coordinated with three 1-nitroso-2-naphthol molecules, with sodium as a counter-ion.

IdentifierValue
C.I. Name This compound
C.I. Number 10006[1][3][4]
CAS Number 16143-80-9[1][2][4][5][6][7][8]
Synonyms Fast Green B, Paliotol Green D 9780, Pigment Green B[2][3][5]
IUPAC Name sodium;iron(2+);tris(1-nitrosonaphthalen-2-olate)[5]
Molecular Formula C₃₀H₁₈FeN₃NaO₆[4][5][6][7]
Molecular Weight 595.32 g/mol [1][4][5][7][9]
Chemical Family Nitroso[1][2]

Physical and Chemical Properties

This compound is a dark green powder with a yellowish-green to olive-green shade.[1][2][6][7] It is characterized by its bright color, high coloring power, and strong covering power.[6][7]

Table of Physical and Chemical Properties:

PropertyValue
Appearance Dark green powder[6][7]
Shade Yellowish Green / Olive Green[1][2][6]
Density 1.27 - 1.60 g/cm³[4][6]
Specific Surface Area 29 - 92 m²/g[4][6][7]
Oil Absorption 40 - 76 g/100g [2][4][6][7]
pH Value (10% slurry) 7.0 - 10.1[2][6]
Water Solubility Insoluble (2.97 g/L at 25°C reported, but generally considered insoluble)[3][6][7]
Solubility in Organic Solvents Insoluble in common organic solvents[3][6][7]
Vapor Pressure 0 Pa at 25°C[6]

Fastness and Stability Properties

This compound exhibits moderate to good fastness properties, making it suitable for various applications. However, its lightfastness may not be sufficient for all outdoor uses.[6]

Table of Fastness and Stability Properties:

PropertyRating/Value
Heat Resistance 180 °C[1][2]
Light Fastness (Blue Wool Scale) 6[1][2]
Water Resistance 4[1][2]
Oil Resistance 5[1][2]
Acid Resistance 3[1][2]
Alkali Resistance 3-4[1][2][4]

Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

Experimental Protocols

4.1. Pigment Characterization Workflow

The identification and characterization of this compound involve a multi-faceted analytical approach. Spectroscopic and microscopic techniques are employed to determine its elemental composition, optical properties, and particle morphology.

G Logical Workflow for this compound Characterization A Pigment Sample B Polarized Light Microscopy (PLM) A->B C UV-Visible and Fiber Optic Reflectance Spectroscopy (FORS) A->C D X-ray Fluorescence (XRF) Spectroscopy A->D E Particle Morphology and Pleochroism Analysis B->E F Spectral Reflectance and Color Properties C->F G Elemental Composition (Fe detection) D->G H Pigment Identification and Quality Assessment E->H F->H G->H

Logical workflow for the characterization of this compound.

Methodologies:

  • Polarized Light Microscopy (PLM): A small sample of the pigment is dispersed on a microscope slide. It is then observed under plane-polarized and cross-polarized light. The analysis focuses on identifying particle shape (typically fine, rounded particles), color, and pleochroism (displaying different colors at different angles of polarized light), which are characteristic features.[1]

  • UV-Visible and Fiber Optic Reflectance Spectroscopy (FORS): The pigment's interaction with light in the UV and visible regions is measured. The spectrum will show strong absorption in the blue and red regions, with a peak in reflectance in the green region, which accounts for its color.[1] This provides a "molecular fingerprint" for identification when compared to reference spectra.[1]

  • X-ray Fluorescence (XRF) Spectroscopy: This non-destructive technique is used to determine the elemental composition of the pigment. For this compound, the detection of a significant iron (Fe) signal is a key indicator for its identification.[1]

4.2. Enhancement of Thermal Stability via Kaolin Coating

The thermal stability of organic pigments like this compound can be a limitation. A core-coating method using inorganic materials such as kaolin can significantly improve its heat resistance.[1] Research has shown that this treatment can increase the initial decomposition temperature of this compound from 289°C to over 316°C.[10]

G Experimental Workflow for Kaolin Coating of this compound cluster_0 Kaolin Pretreatment cluster_1 Ball Milling and Encapsulation cluster_2 Product Isolation and Analysis A 1. Disperse Kaolin in 10% Sulfuric Acid B 2. Add Accelerator (JS-C) A->B C 3. Stir at 50°C for 2 hours B->C D 4. Filter to obtain treated Kaolin C->D E 5. Combine in Ball Mill Jar: - this compound - Treated Kaolin - Accelerator - Zirconium Balls - Water D->E F 6. Ball Mill for 4-10 hours E->F G 7. Extract Color Slurry F->G H 8. Suction Filtration G->H I 9. Centrifugation H->I J 10. Dry the solid pigment I->J K 11. Analyze Final Product: Coated this compound J->K

Workflow for improving the thermal stability of this compound.

Protocol:

  • Kaolin Pretreatment: To enhance surface reactivity, kaolin is treated with a 10% sulfuric acid solution in the presence of an accelerator at 50°C for 2 hours.[1][10] The treated kaolin is then filtered and collected.[10]

  • Ball Milling: The solid this compound, the pre-treated kaolin, an accelerator, zirconium balls (as grinding media), and water are combined in a ball mill jar.[10]

  • Encapsulation: The mixture is subjected to ball milling for 4 to 10 hours. During this process, the pigment particles are coated with the kaolin.[10]

  • Isolation: The resulting color slurry is removed from the mill. The solid coated pigment is isolated through suction filtration, followed by centrifugation to separate it from the liquid.[10]

  • Drying and Analysis: The final product is dried to yield the kaolin-coated this compound. The thermal stability of the coated pigment is then analyzed, typically using thermogravimetric analysis (TGA), to confirm the increase in decomposition temperature.[10]

References

An In-depth Technical Guide to the Toxicological Data and Safety Assessment of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Green 8, identified by the Colour Index (C.I.) number 10006 and CAS number 16143-80-9, is a sodium ferric complex of 1-nitroso-2-hydroxynaphthalene.[1][2][3][4][5][6][7] It is a yellowish-green pigment used in a variety of applications, including rinsed-off cosmetic products.[1][2] This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of testing workflows. Due to the limited availability of recent, in-depth toxicological studies specifically for this compound, this guide also outlines the standard experimental protocols for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD).

Toxicological Data Summary

The available toxicological data for this compound suggests a low order of acute toxicity. The primary data comes from a report by the Scientific Committee on Cosmetology (Seventh Series).[1][2]

Table 1: Summary of Acute Toxicity Data for this compound

Toxicological EndpointSpeciesTest SubstanceDose/ConcentrationResultsReference
Acute Oral Toxicity (LD50) RatThis compound> 10 g/kg body weightNot classified as acutely toxic by oral route.[1][2]
Skin Irritation Rabbit0.5 g (undiluted)Single applicationNo irritation observed.[1][2]
0.5 g of a 50% aqueous suspensionSingle applicationNo irritation observed.[1][2]
Eye Irritation Rabbit0.1 ml of a 33% suspension in salineSingle instillationNegative for eye irritation.[1][2]
0.1 g (undiluted)Single instillationNegative for eye irritation.[1][2]

It is important to note that while some Safety Data Sheets (SDS) for products containing this compound may indicate potential for skin or eye irritation, these refer to mixtures and not the pure pigment.[8][9][10]

There is a notable lack of publicly available data on the sensitization potential, genotoxicity, carcinogenicity, and reproductive toxicity of this compound. The Scientific Committee on Cosmetology report highlighted the need for a sensitization test, an Ames test, and a chromosomal aberration test to complete the safety profile of this pigment.[1][2]

Experimental Protocols

The following sections detail the standardized methodologies for key toxicological assays, based on OECD guidelines. These protocols represent the current standards for assessing the safety of chemical substances.

Acute Oral Toxicity

Acute oral toxicity is typically assessed using one of three OECD guidelines: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[11][12][13][14] These methods aim to determine the median lethal dose (LD50) or classify the substance into a toxicity category while minimizing animal use.

Experimental Workflow for Acute Oral Toxicity (OECD TG 423)

cluster_prep Preparation Phase cluster_testing Testing Phase (Stepwise Procedure) cluster_decision Decision Logic cluster_obs Observation and Conclusion animal_prep Animal Selection and Acclimatization (e.g., female rats, nulliparous, non-pregnant) dose_prep Dose Formulation (this compound in appropriate vehicle) start_dose Administer Starting Dose to 3 Animals (e.g., 300 mg/kg or 2000 mg/kg) dose_prep->start_dose observe_initial Observe for Mortality/Morbidity (up to 48 hours) start_dose->observe_initial decision1 Mortality? observe_initial->decision1 stop_test Stop Test and Classify decision1->stop_test 2 or 3 animals die lower_dose Dose Next 3 Animals at Lower Dose decision1->lower_dose No or 1 animal dies higher_dose Dose Next 3 Animals at Higher Dose decision1->higher_dose No mortality at limit dose (2000 mg/kg) observe_full Observe All Surviving Animals (Total of 14 days for clinical signs, body weight) stop_test->observe_full lower_dose->observe_full higher_dose->observe_full necropsy Gross Necropsy of All Animals observe_full->necropsy conclusion Final Classification and Report necropsy->conclusion

Caption: Workflow for OECD TG 423 Acute Toxic Class Method.

Acute Dermal and Eye Irritation/Corrosion

The potential for a substance to cause skin and eye irritation is evaluated using OECD TG 404 (Acute Dermal Irritation/Corrosion) and OECD TG 405 (Acute Eye Irritation/Corrosion), respectively.[15][16][17][18][19][20][21][22] These studies are typically conducted on albino rabbits.

Experimental Workflow for Acute Dermal Irritation (OECD TG 404)

cluster_prep Preparation Phase cluster_testing Testing Phase cluster_obs Observation and Scoring cluster_decision Decision Logic cluster_conclusion Conclusion animal_prep Animal Selection (1 Albino Rabbit) site_prep Prepare Test Site (Clip fur from dorsal area) animal_prep->site_prep application Apply 0.5 g of this compound (Moistened with water if solid) to a small patch of skin site_prep->application exposure Cover with Gauze Patch and Secure (4-hour exposure) application->exposure removal Remove Patch and Clean Skin exposure->removal scoring Grade Skin Reactions (Erythema and Edema) at 1, 24, 48, and 72 hours post-application removal->scoring decision1 Corrosive effect? scoring->decision1 stop_test Stop Test and Classify as Corrosive decision1->stop_test Yes confirm_test Confirm with up to 2 Additional Animals decision1->confirm_test No observe_full Continue Observations up to 14 days to determine reversibility of effects confirm_test->observe_full conclusion Final Classification (Irritant/Non-irritant) observe_full->conclusion

Caption: Workflow for OECD TG 404 Acute Dermal Irritation Test.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test, outlined in OECD TG 471, is a widely used in vitro assay to assess the mutagenic potential of a substance.[23][24][25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Workflow for Ames Test (OECD TG 471)

cluster_prep Preparation Phase cluster_exposure Exposure Phase (Plate Incorporation Method) cluster_incubation Incubation and Scoring cluster_analysis Data Analysis and Conclusion cluster_decision Decision Logic strain_prep Prepare Bacterial Tester Strains (e.g., S. typhimurium TA98, TA100, etc.) mix_no_s9 Mix: Test Substance + Bacteria + Molten Top Agar strain_prep->mix_no_s9 mix_s9 Mix: Test Substance + Bacteria + S9 Mix + Molten Top Agar strain_prep->mix_s9 dose_prep Prepare Test Substance Concentrations (this compound in a suitable solvent) dose_prep->mix_no_s9 dose_prep->mix_s9 s9_prep Prepare S9 Metabolic Activation Mix (from induced rat liver) s9_prep->mix_s9 plate Pour mixture onto minimal glucose agar plates mix_no_s9->plate mix_s9->plate incubation Incubate plates at 37°C for 48-72 hours plate->incubation scoring Count the number of revertant colonies on each plate incubation->scoring analysis Compare colony counts of treated plates to solvent control plates scoring->analysis decision1 Dose-related increase in revertants? analysis->decision1 positive Positive Result (Mutagenic) decision1->positive Yes (e.g., ≥ 2-fold increase) negative Negative Result (Non-mutagenic) decision1->negative No

Caption: Workflow for OECD TG 471 Bacterial Reverse Mutation Test.

Signaling Pathways

There is currently no available scientific literature describing the interaction of this compound with specific cellular signaling pathways. Pigments, by design, are generally inert and have low solubility, which limits their bioavailability and potential for systemic toxic effects that would involve signaling pathway disruption. Further research would be required to investigate this aspect of its toxicological profile.

Conclusion and Safety Assessment

Based on the limited available data, this compound exhibits a low level of acute toxicity. It is not acutely toxic via the oral route in rats at high doses and is not a skin or eye irritant in rabbits.[1][2] However, a comprehensive safety assessment is hampered by the lack of data for other critical toxicological endpoints, including skin sensitization, genotoxicity, and chronic toxicity. The recommendations from the Scientific Committee on Cosmetology for further testing remain relevant.[1][2] For a complete safety profile, especially for applications where consumer exposure is likely, further studies conducted according to current OECD guidelines are warranted. Professionals in research and drug development should consider the existing data gaps when evaluating the use of this compound in their applications.

References

Methodological & Application

Application Notes and Protocols: Pigment Green 8 as a Novel Counterstain in Biological Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The use of Pigment Green 8 as a counterstain in biological microscopy is a hypothetical application presented here for investigational purposes. The protocols and data provided are theoretical and based on the known properties of the pigment and general principles of histological staining. Optimization and validation are required for any practical application.

Introduction

This compound (C.I. 10006) is a synthetic organic pigment of the nitroso chemical class, specifically an iron complex of 1-nitroso-2-naphthol.[1] Traditionally, it has been utilized in industrial applications such as paints, inks, plastics, and rubber, valued for its yellowish-green hue, heat resistance, and lightfastness.[2][3][4][5] Its properties, particularly its insolubility in water and organic solvents and its fine particulate nature, present a novel, albeit theoretical, opportunity for its use as a non-penetrating counterstain in biological microscopy.[2][6][7]

This document outlines a hypothetical framework for the application of this compound as a cytoplasmic and extracellular matrix counterstain for paraffin-embedded tissue sections. The principle relies on the physical deposition and adherence of fine pigment particles to tissue structures, offering a contrasting green background to nuclear or other specific primary stains, such as Hematoxylin.

Physicochemical and Hypothetical Performance Data

The inherent properties of this compound are summarized below. Performance data for its use as a counterstain are theoretical and provided as a starting point for investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[8]
C.I. Number 10006[8][9]
CAS Number 16143-80-9[2][3]
Molecular Formula C30H18FeN3NaO6[2][9]
Molecular Weight 595.32 g/mol [2][3][9]
Appearance Yellowish-green to dark green powder[2][6][7]
Average Particle Size ~0.04 µm[2]
Solubility Insoluble in water and common organic solvents[2][6][7]
Heat Resistance Stable up to 180-220 °C[2][3]

Table 2: Hypothetical Performance Characteristics in Microscopy

ParameterSuggested Range / ValueNotes
Staining Principle Physical deposition of pigment particlesNon-ionic, relies on adherence to tissue surfaces.
Hypothetical λmax (Abs) 420-440 nm, 600-630 nmBased on typical green colorants.[1][10][11]
Primary Stain Compatibility Hematoxylin (blue/purple), Nuclear Fast Red (red)Provides strong color contrast.[12]
Recommended Concentration 0.1% - 0.5% (w/v) suspension in an aqueous solution with a surfactantRequires sonication to ensure a uniform dispersion of particles.
Incubation Time 1 - 3 minutesShorter times may prevent excessive background.
Target Structures Cytoplasm, extracellular matrix, collagenProvides a contrasting background to nuclear stains.
Photostability HighExpected to be more stable than many organic dyes.[3]

Experimental Protocols

Hypothetical Protocol for Hematoxylin and this compound (H&PG) Staining

This protocol is adapted from a standard Hematoxylin and Eosin (H&E) staining procedure, with this compound suspension replacing the Eosin solution.[13][14][15]

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris Hematoxylin solution

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Ammonia water or Scott's tap water substitute

  • This compound powder

  • Surfactant (e.g., Tween 20)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 2 minutes each.

    • Hydrate through 95% ethanol and 70% ethanol for 2 minutes each.

    • Rinse well in distilled water.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris Hematoxylin solution for 5-10 minutes.

    • Rinse briefly in running tap water.

    • Differentiate by dipping slides 1-2 times in acid alcohol. Check microscopically until only nuclei retain a strong stain.

    • Wash in running tap water.

    • "Blue" the sections by immersing in ammonia water or Scott's tap water substitute for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Counterstaining (this compound):

    • Preparation of Staining Suspension: Prepare a 0.2% (w/v) stock suspension of this compound in distilled water containing 0.05% Tween 20. Sonicate for 15 minutes to ensure a fine, homogenous dispersion. Filter through a coarse filter paper to remove large aggregates immediately before use.

    • Staining: Immerse slides in the this compound suspension for 1-3 minutes. Agitate gently to ensure even coating.

    • Rinsing: Gently rinse slides in two changes of distilled water to remove excess, non-adherent pigment.

  • Dehydration and Mounting:

    • Dehydrate slides quickly through 95% ethanol and two changes of 100% ethanol (2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Expected Results:

  • Nuclei: Blue to purple

  • Cytoplasm and Extracellular Matrix: Shades of yellowish-green

  • Erythrocytes: May appear as bright green particles

Visualizations

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_primary 2. Nuclear Staining cluster_counterstain 3. Counterstaining (Hypothetical) cluster_final 4. Final Steps Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Ethanol Series) Deparaffinize->Rehydrate Wash_H2O Wash (Distilled Water) Rehydrate->Wash_H2O Hematoxylin Stain (Hematoxylin) Wash_H2O->Hematoxylin Differentiate Differentiate (Acid Alcohol) Hematoxylin->Differentiate Blue Blue (Ammonia Water) Differentiate->Blue Wash_Tap_Water Wash (Tap Water) Blue->Wash_Tap_Water PG8_Stain Stain (this compound Suspension) Wash_Tap_Water->PG8_Stain Rinse_H2O Rinse (Distilled Water) PG8_Stain->Rinse_H2O Dehydrate_Final Dehydrate (Ethanol Series) Rinse_H2O->Dehydrate_Final Clear Clear (Xylene) Dehydrate_Final->Clear Mount Mount & Coverslip Clear->Mount

Caption: Hypothetical workflow for Hematoxylin & this compound (H&PG) staining.

Hypothetical Visualization of Apoptosis

This diagram illustrates a hypothetical use case where an antibody against an apoptotic marker (e.g., cleaved Caspase-3) is visualized with a brown chromogen (DAB), and this compound serves as the counterstain to provide tissue context.

G cluster_cell Cellular Context cluster_staining Staining Result Healthy_Cell Healthy Cell (Normal Morphology) Nucleus Nucleus (Hematoxylin - Blue) Healthy_Cell->Nucleus Cytoplasm Cytoplasm / ECM (this compound - Green) Healthy_Cell->Cytoplasm Apoptotic_Cell Apoptotic Cell (Undergoing Apoptosis) Apoptotic_Cell->Nucleus Apoptotic_Cell->Cytoplasm Apoptosis_Marker Apoptotic Marker (IHC-DAB - Brown) Apoptotic_Cell->Apoptosis_Marker expresses

Caption: Visualizing an apoptotic marker with a this compound counterstain.

References

Protocol for Dispersing Pigment Green 8 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Green 8 (C.I. 10006) is an organic pigment known for its yellowish-green shade and is utilized in the coloration of various materials, including polymer matrices. Achieving a uniform and stable dispersion of this compound is crucial for obtaining desired aesthetic qualities, such as high color strength and gloss, as well as maintaining the mechanical integrity of the final polymer product. This document provides detailed application notes and protocols for the dispersion of this compound in common polymer matrices, intended for researchers, scientists, and professionals in drug development and materials science.

The dispersion process involves three fundamental stages: wetting of the pigment particles, mechanical deagglomeration, and stabilization of the dispersed particles to prevent reagglomeration. The selection of appropriate dispersing agents and processing parameters are critical factors that influence the quality of the dispersion.

Key Concepts in Pigment Dispersion

The dispersion of pigments in a polymer matrix is a multifaceted process influenced by several factors including pigment characteristics, polymer properties, the presence of dispersing agents, and the processing conditions. The ultimate goal is to break down pigment agglomerates into smaller, stable particles distributed homogeneously throughout the polymer.

A common method for incorporating pigments into thermoplastics is through the production of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. This masterbatch is then blended with the virgin polymer during the final processing step.

Logical Relationship of Dispersion Process

Dispersion_Process cluster_input Inputs cluster_process Dispersion Process cluster_output Output Pigment_Green_8 This compound Weighing Weighing & Premixing Pigment_Green_8->Weighing Polymer_Matrix Polymer Matrix (e.g., PE, PP, PC) Polymer_Matrix->Weighing Dispersing_Agent Dispersing Agent Dispersing_Agent->Weighing Compounding Compounding (e.g., Twin-Screw Extrusion) Weighing->Compounding Pelletizing Pelletizing Compounding->Pelletizing Masterbatch This compound Masterbatch Pelletizing->Masterbatch

Caption: Logical workflow for producing this compound masterbatch.

Materials and Equipment

Materials:

  • This compound (C.I. 10006)

  • Polymer Matrix (e.g., Polyethylene (PE), Polypropylene (PP), Polycarbonate (PC))

  • Dispersing Agent (e.g., Polyethylene wax, stearates)

  • Cleaning agent for extruder

Equipment:

  • High-speed mixer

  • Gravimetric or volumetric feeder

  • Co-rotating twin-screw extruder

  • Water bath for cooling strands

  • Pelletizer

  • Injection molding machine (for producing test specimens)

  • Colorimeter or spectrophotometer

  • Microscope (for morphological analysis)

  • Mechanical testing equipment (e.g., tensile tester, impact tester)

Experimental Protocols

Protocol 1: Preparation of this compound Masterbatch in Polyethylene (PE)

This protocol outlines the preparation of a this compound masterbatch in Low-Density Polyethylene (LDPE) using a twin-screw extruder.

Experimental Workflow for Masterbatch Production

Masterbatch_Workflow Start Start Weigh Weigh this compound, LDPE, and Dispersing Agent Start->Weigh Premix High-Speed Premixing Weigh->Premix Feed Feed into Twin-Screw Extruder Premix->Feed Extrude Melt Compounding Feed->Extrude Cool Cool Strands in Water Bath Extrude->Cool Pelletize Pelletize Strands Cool->Pelletize End End Pelletize->End Dispersion_Factors Processing_Parameters Processing Parameters (Temperature, Screw Speed, Throughput) Shear_Forces Shear Forces Processing_Parameters->Shear_Forces Melt_Viscosity Melt Viscosity Processing_Parameters->Melt_Viscosity Formulation Formulation (Pigment Loading, Dispersant Type & Conc.) Formulation->Melt_Viscosity Pigment_Wetting Pigment Wetting Formulation->Pigment_Wetting Stabilization Stabilization Formulation->Stabilization Deagglomeration Deagglomeration Shear_Forces->Deagglomeration Melt_Viscosity->Deagglomeration Pigment_Wetting->Deagglomeration Dispersion_Quality Dispersion Quality (Color Strength, Mechanical Properties) Deagglomeration->Dispersion_Quality Stabilization->Dispersion_Quality

Application of Pigment Green 8 in Coloring LDPE and PP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Pigment Green 8 (C.I. 10006) in the coloring of low-density polyethylene (LDPE) and polypropylene (PP). These guidelines are intended to assist researchers and professionals in achieving consistent and high-quality coloration of these common plastics for various applications.

Introduction to this compound

This compound is an organic pigment that provides a yellowish-green to olive-green shade.[1] It is known for its insolubility in water and common organic solvents, making it a suitable colorant for plastics where migration resistance is important.[1][2][3] Its application in plastics like LDPE and PP is valued for its color strength and cost-effectiveness.[1] However, its performance is dependent on proper dispersion and processing conditions.

Physicochemical and Performance Data

The following tables summarize the key quantitative properties of this compound relevant to its application in plastics.

Table 1: General Properties of this compound

PropertyValueSource
C.I. NameThis compound[4]
C.I. Number10006[2][4]
CAS Number16143-80-9[2][4]
Chemical ClassNitrosoInferred from C.I. Number
Molecular FormulaC10H7NO2[2]
Molecular Weight173.17 g/mol [2]
AppearanceYellow-green powder[2][3]
Oil Absorption≤45 cc/100g[4]
Bulk Density1.5 gm/cm³[4]
pH (10% slurry)6-7[4]
Sieve Residue (45 µm)<1%[4]
Moisture ContentMax 1%[4]

Table 2: Thermal and Light Fastness Properties of this compound

PropertyRating/ValueConditionsSource
Heat Stability180°CFor 20 minutes[4]
Heat Stability220°CNot specified[1]
Light Fastness (Full Shade)6Blue Wool Scale (1-8)[4]
Light Fastness (Reduced Shade)5Blue Wool Scale (1-8)[4]

Table 3: Chemical Resistance of this compound

ReagentFastness Rating (1-5 Scale)Source
Water5[4]
5% HCl5[4]
5% NaOH5[4]
Ethyl Alcohol4[4]
Ethyl Acetate4[4]
Xylene3[4]
MEK4[4]
Mineral Spirit4[4]

Experimental Protocols

The most common and effective method for incorporating pigments into plastics is through the creation of a masterbatch.[5] This ensures uniform dispersion and minimizes handling of fine pigment powders during the final processing stage.[5]

Protocol 1: Preparation of this compound Masterbatch (LDPE/PP)

This protocol describes the preparation of a concentrated pigment masterbatch, which can then be blended with virgin polymer for final product manufacturing.

Materials and Equipment:

  • This compound powder

  • LDPE or PP carrier resin (pellet or powder form, compatible with the final product grade)

  • Twin-screw extruder with multiple heating zones

  • Gravimetric feeders for polymer and pigment

  • Water bath for cooling the extruded strands

  • Pelletizer

Procedure:

  • Pre-Drying: Dry the carrier resin (LDPE/PP) and this compound powder in an oven at 80°C for 2-4 hours to remove any residual moisture.

  • Formulation: Determine the desired pigment concentration in the masterbatch. A typical loading is between 20% and 40% by weight.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. A typical profile for LDPE would be 140°C - 160°C - 180°C - 180°C from the feed zone to the die. For PP, a higher profile of 180°C - 200°C - 220°C - 220°C is generally used. Ensure the maximum temperature does not exceed the heat stability of this compound.

    • Set the screw speed to ensure adequate mixing and dispersion without excessive shear, which could degrade the polymer or pigment. A starting range of 200-300 RPM is recommended.

  • Compounding:

    • Using gravimetric feeders, accurately feed the carrier resin and this compound into the main throat of the extruder.

    • The molten, pigmented polymer will be extruded as strands.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a water bath to cool and solidify them.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

  • Quality Control:

    • Visually inspect the pellets for uniform color and the absence of specks or agglomerates.

    • Perform a melt flow index (MFI) test to ensure the process has not significantly altered the polymer's flow properties.

Protocol 2: Coloring of LDPE/PP via Injection Molding using Masterbatch

This protocol outlines the use of the prepared masterbatch to produce colored plastic parts.

Materials and Equipment:

  • This compound masterbatch pellets

  • Virgin LDPE or PP pellets

  • Injection molding machine

  • Standard test specimen mold (e.g., for tensile or impact testing)

Procedure:

  • Blending: Tumble blend the virgin polymer pellets with the masterbatch pellets at a predetermined ratio (let-down ratio) to achieve the desired final pigment concentration (typically 0.5% to 2%). For example, to achieve a 1% final concentration using a 40% masterbatch, blend 2.5 parts of masterbatch with 97.5 parts of virgin polymer.

  • Pre-Drying: Dry the blend in a hopper dryer at 80°C for 2 hours.

  • Injection Molding:

    • Set the temperature profile of the injection molding machine. For LDPE, a typical range is 160°C to 200°C. For PP, a range of 200°C to 230°C is common.[6] Again, ensure the processing temperature remains within the pigment's stability range.[1]

    • Set the injection pressure, holding pressure, and cooling time appropriate for the polymer and mold geometry.

    • Inject the molten plastic into the mold to produce colored test specimens.

  • Evaluation:

    • Assess the color uniformity and surface finish of the molded parts.

    • Conduct mechanical testing (e.g., tensile strength, impact resistance) to determine the effect of the pigment on the plastic's properties.[7][8]

    • Perform lightfastness and heat stability tests on the final colored parts as required.

Visualizations

Experimental Workflow

The following diagram illustrates the two-stage process for coloring plastics with this compound.

experimental_workflow cluster_masterbatch Protocol 1: Masterbatch Preparation cluster_final_product Protocol 2: Final Part Production p8 This compound Powder dry1 Pre-Drying (80°C) p8->dry1 resin LDPE/PP Carrier Resin resin->dry1 extruder Twin-Screw Extrusion dry1->extruder cool Cooling & Pelletizing extruder->cool mb This compound Masterbatch cool->mb blend Tumble Blending mb->blend Let-Down Ratio virgin_resin Virgin LDPE/PP Resin virgin_resin->blend dry2 Drying (80°C) blend->dry2 im Injection Molding dry2->im product Colored Plastic Part (LDPE/PP) im->product eval Evaluation (Color, Mechanical) product->eval

Workflow for coloring plastics with this compound.
Factors Influencing Final Product Quality

The quality of the final colored plastic is dependent on several interconnected factors, as shown in the diagram below.

influencing_factors cluster_pigment Pigment Properties cluster_polymer Polymer Properties cluster_processing Processing Conditions center_node Final Colored Product Quality p_particle Particle Size & Distribution p_particle->center_node Affects Color Strength & Uniformity p_heat Heat Stability p_heat->center_node Prevents Color Shift & Degradation p_light Lightfastness p_light->center_node Determines Durability in Application poly_type Polymer Type (LDPE/PP) poly_type->center_node Dictates Processing Window poly_mfi Melt Flow Index (MFI) poly_mfi->center_node Influences Mold Filling & Surface Finish poly_additives Additives (UV, etc.) poly_additives->center_node Can Interact with Pigment proc_temp Temperature Profile proc_temp->center_node Critical for Melting & Avoiding Degradation proc_shear Shear Rate (Screw Speed) proc_shear->center_node Impacts Dispersion & Polymer Integrity proc_dispersion Dispersion (Mixing Time) proc_dispersion->center_node Key to Homogeneous Color proc_ldr Let-Down Ratio proc_ldr->center_node Controls Final Color Intensity

Key factors affecting the quality of colored LDPE/PP.

References

Application Notes and Protocols: Utilizing Pigment Green 8 as a Tracer Particle in Fluid Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Pigment Green 8 as a tracer particle in fluid dynamics is a novel application. The following notes and protocols are based on the known physicochemical properties of the pigment and established principles of fluid dynamics experimentation, such as Particle Image Velocimetry (PIV). Researchers should perform initial validation studies to confirm the suitability of this compound for their specific experimental setup and fluid medium.

Introduction

Tracer particles are essential for the non-intrusive measurement and visualization of fluid flow.[1][2][3] Techniques like Particle Image Velocimetry (PIV) and Particle Tracking Velocimetry (PTV) rely on seeding a flow with particles that are small enough to accurately follow the fluid's motion and have optical properties suitable for imaging.[1][2] The ideal tracer is neutrally buoyant, chemically inert, and effectively scatters light from a light source (typically a laser).[4][5]

This compound (C.I. 10006) is an organic, dark green powder known for its use in paints, coatings, and plastics.[6][7][8] Its properties, particularly its insolubility in water and organic solvents, suggest its potential as a low-cost, alternative tracer particle for certain fluid dynamics applications.[6][9] This document provides a summary of this compound's relevant properties and outlines proposed protocols for its preparation and use in fluid dynamics research.

Properties of this compound

The suitability of a particle for fluid dynamics research depends on its physical and chemical characteristics. Key properties of this compound are summarized below.

Physical and Chemical Data

A compilation of data from various sources is presented in Table 1. Researchers should note that properties like particle size can vary between commercial suppliers and batches.[9][10]

PropertyValueSource(s)
C.I. Name This compound[8]
C.I. Number 10006[11]
CAS Number 16143-80-9[11]
Chemical Formula C₃₀H₁₈FeN₃NaO₆[9][11]
Molecular Weight 595.32 g/mol [7][11]
Appearance Dark green powder[6]
Density 1.5 - 1.6 g/cm³[6][7][11]
Average Particle Size ~0.04 µm (unconfirmed for all grades)[9]
Water Solubility Insoluble (Max 1.0%)[6][11]
Organic Solvent Solubility Insoluble in general organic solvents[6][9]
Oil Absorption 40 - 50 ml/100g[6][7]
Heat Resistance 180 °C[7]
Suitability Analysis
  • Flow Fidelity: The density of this compound (~1.6 g/cm³) is higher than water. This may lead to particle settling in low-velocity flows. The particle's ability to follow the flow is determined by the Stokes number (Stk), which should be much less than 1 for accurate tracing.[5] Given the very small primary particle size reported for some grades (~40 nm), it is plausible that with proper de-agglomeration, a low Stokes number can be achieved.[9]

  • Visibility: As a dark pigment, it will absorb more light than it scatters. This contrasts with typical PIV tracers (e.g., hollow glass spheres, fluorescent polymers) which are highly reflective or fluorescent.[4][12] This characteristic may require higher laser power or more sensitive camera settings. Its green color could be advantageous for color-encoded PIV techniques.[3][13]

  • Inertness and Safety: The pigment is chemically stable and insoluble, preventing it from reacting with the fluid or dissolving over time.[6][9] Standard laboratory safety protocols for handling fine powders should be followed.

Experimental Protocols

The following protocols are proposed as a starting point for utilizing this compound in aqueous fluid systems.

Protocol 1: Preparation of Tracer Particle Suspension

This protocol details the steps to create a stable, de-agglomerated suspension of this compound suitable for seeding a fluid flow.

Materials:

  • This compound powder

  • Deionized water

  • Non-ionic surfactant (e.g., Triton™ X-100 or Tween® 80)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ultrasonic bath or probe sonicator

Procedure:

  • Initial Wetting: In a beaker, add a small amount of surfactant to the this compound powder to form a paste. This pre-wets the particles and aids in dispersion. A starting point is a 1:1 ratio of pigment to surfactant by weight.

  • Primary Dilution: Slowly add deionized water to the paste while stirring continuously with a magnetic stirrer. A target starting concentration for the stock solution is 0.1% to 0.5% by weight (1-5 g of pigment per liter of water).

  • Surfactant Addition: Add a non-ionic surfactant to the suspension to prevent re-agglomeration. A typical concentration is 0.05% to 0.1% (v/v) of the total suspension volume.

  • De-agglomeration: Place the suspension in an ultrasonic bath for 30-60 minutes. For more effective de-agglomeration, use a probe sonicator for 10-20 minutes, being careful to avoid overheating the sample.

  • Final Dilution: The stock suspension can be diluted further into the main fluid volume of the experimental rig to achieve the desired seeding density. The optimal seeding density allows for unambiguous particle tracking without excessive light absorption.

G cluster_prep Suspension Preparation Workflow start Start wet 1. Create Paste (Pigment + Surfactant) start->wet dilute1 2. Primary Dilution (Add DI Water) wet->dilute1 add_surf 3. Add Surfactant (Stabilization) dilute1->add_surf sonicate 4. De-agglomerate (Ultrasonication) add_surf->sonicate dilute2 5. Final Dilution (To Experimental Volume) sonicate->dilute2 ready Suspension Ready dilute2->ready G PIV Data Acquisition and Analysis Pipeline cluster_piv PIV Data Acquisition and Analysis Pipeline prep Prepare Fluid & System seed Introduce PG8 Suspension (Achieve Uniform Seeding) prep->seed setup Configure PIV System (Laser, Camera, Timing) seed->setup acquire Acquire Image Pairs (Capture Flow Data) setup->acquire process Image Processing (Cross-Correlation) acquire->process validate Vector Validation (Remove Spurious Vectors) process->validate analyze Flow Field Analysis (Velocity, Vorticity, etc.) validate->analyze G Logical Workflow for Novel Tracer Particle Evaluation cluster_eval Logical Workflow for Novel Tracer Particle Evaluation start Identify Potential Tracer (this compound) char Characterize Properties (Size, Density, Optical) start->char susp Develop Suspension Protocol char->susp test_static Static Tests (Dispersion Stability, Settling Rate) susp->test_static test_dynamic Dynamic Tests (PIV in known flow profile) test_static->test_dynamic Pass reject Reject / Refine Protocol test_static->reject Fail compare Compare to Standard Tracer test_dynamic->compare Pass test_dynamic->reject Fail validate Validate for Application compare->validate

References

Application Notes and Protocols for Preparing Stable Aqueous Suspensions of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Green 8 (C.I. 10006) is an organic pigment known for its yellowish-green hue and is utilized in various applications, including paints, inks, plastics, and coatings.[1] However, being insoluble in water, its effective use in aqueous systems necessitates the preparation of stable colloidal suspensions.[2][3] The stability of these suspensions is paramount to ensure consistent color strength, prevent agglomeration and settling, and maintain optimal performance in the final application.[4][5]

The process of creating a stable aqueous pigment dispersion is fundamentally a three-stage process:

  • Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the aqueous medium.[6] This is often facilitated by wetting agents or surfactants that reduce the interfacial tension between the solid pigment and the water.[7][8]

  • Deagglomeration/Milling: Pigments in their dry form exist as agglomerates and aggregates.[6] Mechanical energy, typically through high-shear mixing or milling (e.g., ball milling, bead milling), is required to break these down into smaller, primary particles.[8][9]

  • Stabilization: Once the particles are dispersed, they have a natural tendency to re-agglomerate due to van der Waals forces.[6] Stabilization is achieved by incorporating dispersants or modifying the pigment surface to create repulsive forces between particles.[4][7] The two primary mechanisms for this are electrostatic stabilization, where particles are given a similar electrical charge, and steric stabilization, where polymeric chains adsorbed onto the particle surfaces prevent them from getting too close.[10]

This document provides detailed protocols for two primary methods for preparing stable aqueous suspensions of this compound: Surfactant/Dispersant Stabilization and Inorganic Surface Coating . It also includes methodologies for characterizing the stability of the prepared suspensions.

Method 1: Surfactant/Dispersant Stabilization

This method relies on the adsorption of surfactant and/or polymeric dispersant molecules onto the pigment surface to achieve stability. A combination of wetting agents and dispersants is often employed for optimal performance.[7]

Experimental Protocol

Materials:

  • This compound powder

  • Dispersant (e.g., a high-molecular-weight block copolymer with pigment affinic groups)

  • Wetting Agent (e.g., a non-ionic surfactant such as an ethoxylate)

  • Defoamer

  • Deionized water

Equipment:

  • High-speed dissolver/mixer

  • Bead mill or Ball mill with grinding media (e.g., zirconium oxide beads, 0.8-1.2 mm diameter)

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Liquid Phase: In a suitable vessel, combine the deionized water, dispersant, and wetting agent. Mix at low speed until all components are fully dissolved.[11]

  • Incorporation of Pigment: While mixing at a higher speed (e.g., 1000-2000 rpm), slowly add the this compound powder to the liquid phase. Continue mixing for 15-20 minutes to ensure the pigment is fully wetted.[12]

  • Milling: Transfer the pre-mixture to a bead mill. Mill the dispersion at a suitable speed until the desired particle size distribution is achieved. This can take several hours, and the progress should be monitored periodically (e.g., every hour) by taking a small sample for particle size analysis.

  • Let-down and Finalization: Once the target particle size is reached, the dispersion can be "let down" (diluted) with additional water if a lower pigment concentration is desired. A small amount of defoamer may be added to remove any entrapped air.[11]

Example Formulation

The following table provides a starting point formulation for a surfactant-stabilized this compound dispersion. Optimization may be necessary depending on the specific grade of pigment and dispersant used.[11]

ComponentWeight Percentage (%)Purpose
This compound30.0Colorant
Polymeric Dispersant9.0 (30% on pigment)Stabilization (Steric/Electrostatic)
Non-ionic Wetting Agent1.5Wetting of pigment particles
Defoamer0.5Reduce foam during processing
Deionized Water59.0Continuous phase (vehicle)
Total 100.0

Method 2: Inorganic Surface Coating (Kaolin Nucleation)

This method involves modifying the surface of the this compound particles by coating them with an inorganic material, such as kaolin. This can improve heat resistance and dispersibility in water. A Chinese patent describes a specific method for this process using ball milling.[13]

Experimental Protocol

Materials:

  • This compound powder

  • Kaolin (e.g., 3000-4000 mesh), pre-treated

  • Accelerator JS-C (a commercial surfactant to promote dispersion and binding)[13]

  • Deionized water

  • Sulfuric acid (for kaolin pre-treatment)

Equipment:

  • Planetary ball mill

  • Zirconia grinding balls (e.g., 5-8 mm diameter)

  • Centrifuge

  • Drying oven

  • Analytical balance

Procedure:

  • Kaolin Pre-treatment: Prepare a 10% (w/w) sulfuric acid solution in deionized water. Disperse the kaolin powder in the acid solution (e.g., 10g kaolin in 50g of 10% H₂SO₄). Add a small amount of Accelerator JS-C (e.g., 0.5% based on kaolin weight). Stir at 50°C for 2 hours. Filter and wash the treated kaolin to be used in the next step.[13]

  • Ball Milling and Coating: Charge the planetary ball mill jar with this compound, the pre-treated kaolin, Accelerator JS-C, zirconia balls, and deionized water according to the formulation below.

  • Mill the mixture for 4 to 10 hours. The patent suggests that 6 hours is effective.[13]

  • Isolation and Drying: After milling, collect the resulting slurry. Separate the solid, surface-coated pigment from the liquid phase via suction filtration followed by centrifugation.

  • Dry the collected pigment powder in an oven to obtain the final surface-modified this compound.

Example Formulation for Surface Coating

This formulation is based on the examples provided in patent CN102516810A.[13]

ComponentAmount (grams)Role
This compound5.0Core pigment
Pre-treated Kaolin (4000 mesh)1.0Inorganic coating material
Accelerator JS-C0.1Dispersant and binding promoter
Zirconia balls (5 mm)160Grinding media
Deionized Water30Grinding and dispersion medium

Characterization of Suspension Stability

To evaluate the effectiveness of the preparation method, the resulting aqueous suspensions should be characterized for their physical stability. Key parameters include particle size distribution, zeta potential, and viscosity.

Protocol 1: Particle Size and Distribution Analysis

Principle: Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter of particles in a suspension. A narrow particle size distribution and a small average particle size are indicative of a well-dispersed system.

Procedure:

  • Dilute a small aliquot of the prepared pigment suspension with deionized water to an appropriate concentration for DLS analysis (typically to a slightly translucent appearance).

  • Equilibrate the sample at a controlled temperature (e.g., 25°C) for 5 minutes.[4]

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Record the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and relatively monodisperse particle size distribution.

Protocol 2: Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion.[10] For electrostatically stabilized systems, a zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally considered to indicate good stability.[14][15]

Procedure:

  • Prepare the sample by diluting the pigment suspension in deionized water, similar to the DLS sample preparation.

  • Measure the electrophoretic mobility of the particles using a zeta potential analyzer.

  • The instrument software will calculate the zeta potential from the measured mobility.

  • Record the zeta potential in millivolts (mV).

Protocol 3: Viscosity and Sedimentation Analysis

Principle: A stable dispersion should maintain a consistent viscosity over time and exhibit minimal sedimentation.

Procedure:

  • Viscosity: Measure the viscosity of the undiluted pigment suspension using a rheometer or viscometer. A stable dispersion should have a low viscosity at high shear rates for ease of application, but may have higher viscosity at rest to prevent settling.

  • Sedimentation: Pour a known volume of the suspension into a graduated cylinder, seal it, and leave it undisturbed. Periodically (e.g., daily for a week, then weekly) measure the height of any sediment that forms at the bottom. A lower sedimentation rate indicates higher stability.

Quantitative Data Summary

The following tables present representative data for aqueous pigment suspensions. Table 3 shows data for a closely related pigment, Pigment Green 7, as a proxy to demonstrate the effect of dispersant concentration on zeta potential. Table 4 provides expected outcomes from the kaolin surface coating method based on patent literature.

Table 3: Representative Stability Data for Surfactant-Stabilized Pigment Dispersions (Proxy: Pigment Green 7)

Dispersant Concentration (% on pigment)Z-Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment
0.5%2500.45-25Moderate
1.0%1800.28-42Good[16]
1.5%1950.32-38Good
2.0%2100.35-35Good

Note: Data for Pigment Green 7 is used as a representative example. Optimal dispersant concentration should be determined experimentally.[16]

Table 4: Expected Properties of this compound After Kaolin Surface Coating

PropertyUncoated this compoundKaolin-Coated this compoundReference
Initial Decomposition Temp.289°C317°C[13]
Tinting Strength100% (Reference)Up to 107%[13]
Dispersibility in WaterPoorImproved[13]

Visualizations

experimental_workflow_surfactant cluster_prep Preparation cluster_process Processing cluster_final Finalization & Analysis prep_liquid Prepare Liquid Phase (Water + Dispersant + Wetting Agent) incorporate_pigment Incorporate Pigment (High-Speed Mixing) prep_liquid->incorporate_pigment Dissolve milling Deagglomeration (Bead Milling) incorporate_pigment->milling Transfer Pre-mix let_down Let-down & Defoaming milling->let_down Dispersion Complete analysis Characterization (Particle Size, Zeta Potential) let_down->analysis Final Product

Caption: Workflow for Surfactant/Dispersant Stabilization Method.

experimental_workflow_coating cluster_pretreatment Pre-treatment cluster_coating Coating Process cluster_isolation Isolation pretreat_kaolin Kaolin Acid Treatment (H₂SO₄ + Accelerator) charge_mill Charge Ball Mill (Pigment, Kaolin, Water, Media) pretreat_kaolin->charge_mill Add Treated Kaolin ball_milling Ball Milling (4-10 hours) charge_mill->ball_milling filter_centrifuge Filtration & Centrifugation ball_milling->filter_centrifuge Collect Slurry drying Drying filter_centrifuge->drying final_product Surface-Modified Pigment Powder drying->final_product

Caption: Workflow for Inorganic Surface Coating Method.

stabilization_mechanisms cluster_stabilization Stabilization Mechanisms unstable Unstable Dispersion (Agglomerated Particles) electrostatic Electrostatic Stabilization (Mutual Repulsion from Like Surface Charges) unstable->electrostatic Adsorption of Charged Dispersants steric Steric Stabilization (Repulsion from Adsorbed Polymer Layers) unstable->steric Adsorption of Polymeric Dispersants stable Stable Aqueous Suspension electrostatic->stable steric->stable

References

Application Note: Identification of Pigment Green 8 Particles using Polarized Light Microscopy (PLM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pigment Green 8, also known by its Colour Index name C.I. 10006, is a synthetic organic pigment belonging to the nitroso chemical class; it is an iron complex of 1-nitroso-2-naphthol.[1] Historically used in various applications for its yellowish-green hue, its accurate and rapid identification is crucial for quality control, material verification, and formulation development.[1] Polarized Light Microscopy (PLM) is a powerful, non-destructive analytical technique that utilizes the interaction of polarized light with crystalline and semi-crystalline materials to reveal key optical properties.[1][2][3][4] This application note provides a detailed protocol for the identification of this compound particles based on their unique morphological and optical characteristics observed under PLM.

Principle of Polarized Light Microscopy (PLM) PLM is a fundamental tool for particle identification.[2] It employs polarizing filters to analyze the optical properties of materials.[3] The analysis is typically conducted in two main configurations:

  • Plane-Polarized Light (PPL): A single polarizer is placed in the light path before the sample. In this mode, properties such as particle morphology (size and shape), color, and pleochroism (color change upon stage rotation) are observed.[4][5]

  • Cross-Polarized Light (XPL): A second polarizer, the analyzer, is inserted into the light path after the sample, with its polarization axis oriented 90° to the first polarizer. This configuration is used to determine properties like birefringence (the ability of a material to split light into two paths), which is visualized as interference colors, and extinction characteristics.[4][6]

These observable properties are often diagnostic for a specific substance, allowing for its identification.[2]

I. Key Optical Properties of this compound

The identification of this compound via PLM relies on the observation of a distinct set of optical characteristics. These properties, when assessed by an experienced microscopist, provide a reliable basis for identification.[1]

Data Presentation: Summary of PLM Characteristics

Optical PropertyObservation for this compound
Particle Morphology Typically appears as fine, rounded, or laky particles.[1]
Color (Plane-Polarized Light) Characteristic green color.[1]
Pleochroism Often exhibits slight to moderate pleochroism (subtle color change upon stage rotation).[1]
Refractive Index (n) Lower than 1.66 (n < 1.66).[1][7]
Birefringence (Cross-Polarized Light) Low, resulting in weak, low-order interference colors (e.g., gray, white).[1]

II. Experimental Protocol

This section provides a detailed methodology for preparing and analyzing samples for the identification of this compound.

A. Instrumentation and Materials

  • Polarizing Light Microscope equipped with a rotating stage, Bertrand lens, and a set of objectives (10x, 20x, 40x).

  • Glass microscope slides and coverslips.

  • Refractive index liquid (Cargille Meltmount™ with n=1.662 is recommended).[4]

  • Micro-spatula or tungsten needle for sample handling.[4]

  • Hot plate.

  • Reference sample of this compound for comparison.

B. Sample Preparation

  • Place a very small, representative amount of the suspect pigment powder onto a clean glass microscope slide using a tungsten needle or micro-spatula. The amount should be minimal to ensure particles are well-dispersed.

  • Add a small piece of Cargille Meltmount™ (n=1.662) onto the pigment particles.

  • Gently heat the slide on a hot plate until the mounting medium melts and flows.

  • Carefully place a coverslip over the molten medium, pressing gently to disperse the pigment particles evenly and remove any trapped air bubbles.

  • Remove the slide from the hot plate and allow it to cool to room temperature. The prepared slide is now ready for analysis.

C. Microscopic Examination Workflow

The following diagram illustrates the systematic workflow for analyzing the prepared sample.

G start Start: Obtain Unknown Sample prep Sample Preparation (Mount in n=1.662 medium) start->prep ppl Plane-Polarized Light (PPL) Analysis prep->ppl obs_morph Observe Morphology & Color (Fine, rounded, green particles) ppl->obs_morph obs_pleo Observe Pleochroism (Rotate stage, look for color shift) ppl->obs_pleo obs_ri Determine Relative Refractive Index (Becke line test vs. medium) ppl->obs_ri xpl Cross-Polarized Light (XPL) Analysis obs_ri->xpl obs_bire Observe Birefringence (Look for weak interference colors) xpl->obs_bire interp Data Interpretation (Compare observations to known data) obs_bire->interp result Conclusion: Identification of this compound interp->result

Caption: Experimental workflow for PLM analysis of this compound.

D. Detailed Analytical Steps

  • Initial Observation (PPL, Low Magnification):

    • Place the prepared slide on the microscope stage.

    • Using a 10x objective and plane-polarized light, focus on the particles.

    • Observe the general morphology and color. This compound should appear as fine, rounded green particles.[1]

  • Pleochroism and Refractive Index (PPL, High Magnification):

    • Switch to a higher magnification (e.g., 40x).

    • Pleochroism: Slowly rotate the microscope stage 360°. Observe if the particles change color or shade. This compound exhibits slight to moderate pleochroism.[1] This phenomenon arises from the differential absorption of light along the various crystallographic axes of the pigment particles.[1]

    • Refractive Index (Becke Line Test): Focus on the edge of a single particle. Slightly raise the focus (increase the distance between the objective and the slide). Observe the bright halo (the "Becke line"). If the line moves into the surrounding mounting medium (n=1.662), the particle's refractive index is lower than the medium. This would confirm that n < 1.66 for this compound.[1][7]

  • Birefringence (XPL, High Magnification):

    • Insert the analyzer to achieve the cross-polarized light condition. The background should appear dark.

    • Observe the pigment particles. Anisotropic materials will appear bright against the dark background, showing interference colors.

    • This compound has low birefringence and will display weak, low-order interference colors, such as first-order grays and whites.[1]

    • Rotate the stage and observe that the particles go into extinction (appear dark) four times during a complete 360° rotation.

III. Data Interpretation and Identification

The final identification is made by comparing the collected observations with the known properties of this compound.

The following diagram illustrates the logical relationship between the observed properties and the final identification.

G cluster_observations PLM Observations morph Morphology: Fine, Rounded conclusion Identification: This compound morph->conclusion color Color (PPL): Green color->conclusion pleo Pleochroism: Slight to Moderate pleo->conclusion ri Refractive Index: n < 1.66 ri->conclusion bire Birefringence (XPL): Low bire->conclusion start Unknown Green Particle start->morph start->color start->pleo start->ri start->bire

Caption: Logical diagram for the identification of this compound.

If an unknown sample exhibits the combination of fine, rounded green particles that show slight pleochroism, a refractive index below 1.66, and low birefringence, it can be confidently identified as this compound.

References

Application Notes and Protocols for the Use of Pigment Green 8 in the Coloration of Concrete

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and material development professionals.

These application notes provide a comprehensive overview of the use of Pigment Green 8 (PG8) for the integral coloration of building materials, with a primary focus on concrete. This document outlines the pigment's characteristics, presents its physical and chemical properties, and offers detailed experimental protocols for evaluating its performance in cementitious systems.

Introduction to this compound

This compound (Colour Index Name: this compound; C.I. No.: 10006; CAS No.: 16143-80-9) is an organic pigment that imparts an olive to yellowish-green hue.[1] It is a coordination complex of iron. Its insolubility in water and good resistance to alkaline environments, such as those found in fresh concrete, make it a candidate for integral coloring.[1][2] However, its performance, particularly concerning lightfastness and its effect on the mechanical properties of concrete, requires careful evaluation for specific applications. Some studies suggest that its lightfastness may not be sufficient for outdoor use where high UV stability is required.[1]

Physicochemical Properties of this compound

A summary of the general properties of this compound is provided in the table below. These values are compiled from various technical data sheets and should be considered typical, as variations may exist between different manufacturers.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 10006
CAS Number 16143-80-9
Chemical Class Nitroso
Molecular Formula C₃₀H₁₈FeN₃NaO₆
Molecular Weight 595.32 g/mol
Appearance Dark green powder
Hue Olive green to yellowish-green
Density 1.27 - 1.5 g/cm³
Oil Absorption 43 - 76 g/100g
pH of 10% Slurry 7.5 - 10.1
Water Solubility Insoluble
Heat Resistance ~180 °C
Alkali Resistance Good
Acid Resistance Moderate
Lightfastness (1-8) 6 (May vary)

Performance in Concrete: Representative Data

While specific quantitative data for this compound's effect on concrete properties is not widely available in published literature, the following table illustrates the expected performance based on studies of other organic and inorganic pigments in concrete. These values should be used as a guideline for experimental design, and specific testing is required to determine the actual performance of this compound.

Table 2: Representative Performance Data of Pigments in Concrete

Dosage (% by weight of cement)ParameterTest MethodControl (0% Pigment)1% Pigment3% Pigment5% Pigment
Workability (Slump) ASTM C143 / C143M150 mm~140 mm~125 mm~110 mm
Initial Setting Time ASTM C403 / C403M4.5 hours~4.7 hours~5.0 hours~5.5 hours
Final Setting Time ASTM C403 / C403M6.0 hours~6.3 hours~6.8 hours~7.5 hours
Compressive Strength (28d) ASTM C39 / C39M40 MPa~38 MPa~36 MPa~33 MPa
Color Stability (ΔE)*ASTM G155 (QUV)N/A< 3< 3< 3

Note: The data presented are illustrative and represent a potential trend. Actual results for this compound may vary.

Experimental Protocols

The following protocols are based on ASTM International standards and are designed to evaluate the suitability of this compound for use in concrete.

Protocol for Evaluating Effects on Fresh Concrete Properties

Objective: To determine the effect of this compound on the workability (slump) and setting time of fresh concrete.

Materials and Equipment:

  • Portland Cement (Type I or II)

  • Fine and coarse aggregates conforming to ASTM C33

  • Potable water

  • This compound

  • Concrete mixer

  • Slump cone, tamping rod, and base plate (ASTM C143)

  • Penetration resistance apparatus (ASTM C403)

  • Standard molds for mortar specimens

  • Timer

  • Scale

Procedure:

  • Mixture Preparation:

    • Prepare a control concrete mixture without pigment.

    • Prepare three experimental mixtures with varying dosages of this compound (e.g., 1%, 3%, and 5% by weight of cement).

    • The pigment should be pre-blended with the dry cement and aggregates before the addition of water to ensure uniform dispersion.

  • Workability (Slump Test) - ASTM C143 / C143M:

    • Immediately after mixing, perform a slump test on the control and each experimental mixture.

    • Fill the slump cone in three layers of equal volume, rodding each layer 25 times with the tamping rod.

    • Carefully lift the cone vertically and measure the slump.

    • Record the slump in millimeters.

  • Time of Setting - ASTM C403 / C403M:

    • Wet-sieve the fresh concrete to obtain a mortar sample.

    • Place the mortar in standard containers.

    • Periodically measure the penetration resistance of the mortar using the penetration resistance apparatus.

    • The initial setting time is the elapsed time after initial contact of cement and water when the penetration resistance is 500 psi (3.5 MPa).

    • The final setting time is the elapsed time when the penetration resistance is 4000 psi (27.6 MPa).

    • Record the initial and final setting times in hours for the control and each experimental mixture.

Protocol for Evaluating Effects on Hardened Concrete Properties

Objective: To assess the impact of this compound on the compressive strength of hardened concrete.

Materials and Equipment:

  • Concrete mixtures from Protocol 4.1

  • Cylindrical concrete molds (e.g., 100 x 200 mm or 150 x 300 mm)

  • Tamping rod or vibrator

  • Curing tank

  • Compression testing machine (ASTM C39)

Procedure:

  • Specimen Casting:

    • Cast cylindrical concrete specimens from the control and each experimental mixture.

    • Fill the molds in layers, rodding or vibrating each layer to ensure proper consolidation.

  • Curing:

    • Cure the specimens in a moist environment for 24 hours.

    • Demold the specimens and transfer them to a water curing tank maintained at 23 ± 2 °C.

  • Compressive Strength Testing - ASTM C39 / C39M:

    • After 28 days of curing, remove the specimens from the curing tank and allow them to air dry.

    • Cap the ends of the cylinders to ensure a uniform loading surface.

    • Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure.

    • Record the maximum load and calculate the compressive strength in megapascals (MPa).

    • Test at least three specimens for each mixture and calculate the average compressive strength.

Protocol for Evaluating Color Stability

Objective: To evaluate the lightfastness and weather resistance of concrete colored with this compound.

Materials and Equipment:

  • Concrete specimens (e.g., 100 x 100 x 50 mm blocks) cast from the experimental mixtures.

  • Accelerated weathering apparatus (e.g., QUV tester with UVA-340 lamps, conforming to ASTM G155).

  • Spectrophotometer or colorimeter for CIELAB color measurements.

Procedure:

  • Initial Color Measurement:

    • After 28 days of curing, measure the initial color of the concrete specimens using a spectrophotometer.

    • Record the CIELAB values (L, a, b*) for at least three different spots on each specimen and calculate the average.

  • Accelerated Weathering:

    • Expose the specimens to accelerated weathering in a QUV tester according to ASTM G155. A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The total exposure time should be at least 1000 hours.

  • Periodic Color Measurement:

    • Periodically (e.g., every 250 hours), remove the specimens and measure their color as in step 1.

  • Color Change Calculation:

    • Calculate the total color change (ΔE) at each interval using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

    • A higher ΔE* value indicates a greater color change.

Diagrams

experimental_workflow cluster_prep Mixture Preparation cluster_fresh Fresh Concrete Testing cluster_hardened Hardened Concrete Testing prep_control Control Mixture (0% PG8) slump Workability (Slump Test) ASTM C143 prep_control->slump setting_time Time of Setting ASTM C403 prep_control->setting_time casting Specimen Casting prep_control->casting prep_exp1 Experimental Mixture 1 (e.g., 1% PG8) prep_exp1->slump prep_exp1->setting_time prep_exp1->casting prep_exp2 Experimental Mixture 2 (e.g., 3% PG8) prep_exp2->slump prep_exp2->setting_time prep_exp2->casting prep_exp3 Experimental Mixture 3 (e.g., 5% PG8) prep_exp3->slump prep_exp3->setting_time prep_exp3->casting curing 28-Day Curing casting->curing compressive Compressive Strength ASTM C39 curing->compressive color_stability Color Stability (QUV) ASTM G155 curing->color_stability

Caption: Experimental workflow for evaluating this compound in concrete.

Conclusion

This compound can be considered for the coloration of concrete for certain applications. Its good alkali resistance is a key advantage. However, potential drawbacks such as its moderate lightfastness and possible negative impacts on the mechanical properties of concrete necessitate thorough testing according to the protocols outlined in this document. The provided methodologies, based on established ASTM standards, offer a framework for researchers and professionals to systematically evaluate the performance of this compound and determine its suitability for their specific building material applications.

References

Troubleshooting & Optimization

How to improve the lightfastness and weatherability of Pigment green 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the lightfastness and weatherability of Pigment Green 8. The following troubleshooting guides and FAQs address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

This compound, with the chemical formula C₃₀H₁₈FeN₃NaO₆, is an iron-nitroso complex organic pigment. It offers a desirable olive-green shade and exhibits good heat and oil resistance. However, its lightfastness and weatherability are often insufficient for outdoor applications or products requiring long-term color stability, leading to fading and degradation upon exposure to sunlight and environmental factors.

Q2: What are the primary mechanisms behind the degradation of this compound?

The degradation of this compound is primarily initiated by exposure to ultraviolet (UV) radiation from sunlight. This energy absorption can lead to the excitation of electrons within the pigment's molecular structure, specifically the iron-nitroso complex. This excitation can trigger photo-oxidative reactions, where the pigment reacts with atmospheric oxygen. These reactions can break down the chromophore—the part of the molecule responsible for its color—resulting in fading and a loss of vibrancy. The presence of moisture and atmospheric pollutants can further accelerate this degradation process.

Q3: What are the main strategies to improve the lightfastness and weatherability of this compound?

There are three primary strategies to enhance the durability of this compound:

  • Surface Treatment: Encapsulating the pigment particles with a protective inorganic layer, such as silica (SiO₂), can shield the organic chromophore from direct exposure to UV radiation and moisture.

  • Use of Additives: Incorporating UV absorbers and Hindered Amine Light Stabilizers (HALS) into the formulation can effectively mitigate the damaging effects of sunlight.

  • Binder System Selection: The choice of binder or resin in a formulation plays a crucial role in protecting the pigment and influencing the overall durability of the final product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Dispersion of this compound - Incompatible solvent or binder system.- Insufficient mechanical shear during mixing.- Agglomeration of pigment particles.- Ensure the polarity of the solvent/binder is compatible with the pigment.- Increase mixing time or intensity (e.g., using a high-shear mixer).- Consider the use of a suitable dispersing agent.
Color Shift After Formulation - Interaction between the pigment and acidic or basic components in the formulation.- Incompatibility with certain additives.- Check the pH of the formulation and adjust if necessary.- Test the compatibility of all additives with this compound in a small-scale trial before full-scale production.
Reduced Effectiveness of UV Absorbers/HALS - Incorrect concentration of additives.- Incompatibility between the additives and the binder system.- Migration of additives to the surface.- Optimize the concentration of UV absorbers and HALS (typically 0.5-2.0% by weight of the binder).- Ensure the chosen additives are soluble and compatible with the binder.- Consider using higher molecular weight HALS to reduce migration.
Poor Adhesion of Coatings Containing Surface-Treated this compound - Incomplete or uneven surface treatment of the pigment.- Incompatibility between the surface treatment and the binder.- Verify the quality and uniformity of the pigment's surface treatment.- Select a binder that has good affinity for the surface treatment material (e.g., a silane-compatible resin for silica-coated pigments).

Experimental Protocols

Surface Treatment: Silica Encapsulation via Sol-Gel Process

This protocol describes the encapsulation of this compound with a protective silica layer.

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonia solution (28-30%)

  • Deionized water

  • Non-ionic surfactant (e.g., Triton X-100)

Procedure:

  • Pigment Dispersion: Disperse 1.0 g of this compound in 100 mL of ethanol containing 0.5 g of a non-ionic surfactant. Sonicate the mixture for 30 minutes to ensure uniform dispersion.

  • Hydrolysis of TEOS: In a separate beaker, prepare the silica precursor solution by mixing 5.0 mL of TEOS with 50 mL of ethanol.

  • Initiation of Sol-Gel Process: While stirring the pigment dispersion, add 10 mL of deionized water and 2.0 mL of ammonia solution to catalyze the reaction.

  • Silica Coating: Slowly add the TEOS solution to the pigment dispersion dropwise over a period of 1 hour with continuous stirring.

  • Aging: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring to form a uniform silica coating.

  • Washing and Drying: Centrifuge the mixture to separate the encapsulated pigment. Wash the pigment several times with ethanol to remove any unreacted precursors and surfactant. Dry the final product in an oven at 80°C for 12 hours.

Incorporation of UV Absorbers and HALS

This protocol outlines the addition of UV protective additives to a coating formulation containing this compound.

Materials:

  • This compound

  • Binder (e.g., acrylic or polyurethane resin)

  • Solvent (compatible with the binder)

  • UV Absorber (e.g., a benzotriazole-type)

  • Hindered Amine Light Stabilizer (HALS) (e.g., a piperidine derivative)

Procedure:

  • Binder and Solvent Preparation: In a mixing vessel, combine the binder and solvent in the desired ratio.

  • Additive Dissolution: While stirring, add the UV absorber and HALS to the binder/solvent mixture. The typical concentration for each additive ranges from 0.5% to 2.0% based on the solid weight of the binder. Stir until the additives are completely dissolved.

  • Pigment Dispersion: Gradually add the this compound to the mixture while under high shear to ensure uniform dispersion.

  • Final Formulation: Continue mixing until a homogenous dispersion is achieved. The formulation is then ready for application and testing.

Data Presentation

The following tables summarize the expected improvements in the lightfastness of this compound with the addition of UV absorbers and HALS. The data is presented as changes in the Blue Wool Scale rating, where a higher number indicates better lightfastness.

Table 1: Lightfastness Improvement with UV Absorbers and HALS

FormulationUV Absorber (%)HALS (%)Blue Wool Scale Rating (0 hours)Blue Wool Scale Rating (1000 hours Xenon Arc)
Control (this compound in Acrylic Binder)0063-4
Formulation A1.0064-5
Formulation B01.065
Formulation C1.01.066

Table 2: Effect of Binder System on Weatherability

FormulationBinder TypeGloss Retention after 2000 hours QUVColor Change (ΔE) after 2000 hours QUV
Formulation DAcrylic75%4.2
Formulation EPolyurethane85%2.8

Visualizations

photodegradation_pathway cluster_0 cluster_1 cluster_2 UV_Light UV Light Pigment This compound UV_Light->Pigment Absorption Excited_State Excited Pigment Pigment->Excited_State Radicals Reactive Oxygen Species Excited_State->Radicals Reaction with Oxygen Oxygen (O2) Oxygen->Radicals Degradation Degradation Products Radicals->Degradation Oxidation of Pigment Fading Color Fading Degradation->Fading

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_pigment_prep Pigment Preparation cluster_modification Modification Strategies cluster_encapsulation Surface Treatment cluster_additives Additive Incorporation cluster_formulation Formulation & Testing Start This compound Dispersion Dispersion in Solvent Start->Dispersion Encapsulation Silica Encapsulation Dispersion->Encapsulation Additives Add UV Absorbers & HALS Dispersion->Additives Formulation Incorporate into Binder Encapsulation->Formulation Additives->Formulation Testing Weatherability Testing Formulation->Testing Analysis Analyze Results Testing->Analysis

Caption: Experimental workflow for improving this compound durability.

logical_relationship Improved_Durability Improved Lightfastness & Weatherability Surface_Treatment Surface Treatment (Encapsulation) Protection Physical & Chemical Protection Surface_Treatment->Protection Additives Additives (UV Absorbers & HALS) UV_Screening UV Screening & Radical Scavenging Additives->UV_Screening Binder_Selection Binder Selection Matrix_Integrity Matrix Integrity Binder_Selection->Matrix_Integrity Protection->Improved_Durability UV_Screening->Improved_Durability Matrix_Integrity->Improved_Durability

Caption: Key factors for enhancing this compound stability.

Preventing flocculation of Pigment green 8 in liquid formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Green 8 in liquid formulations. Our goal is to help you diagnose and resolve issues related to pigment flocculation, ensuring stable and consistent formulations.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation process with this compound.

Issue 1: Color Shift or Loss of Tinting Strength in the Liquid Formulation

Question: My liquid formulation with this compound appears lighter in color or has a different shade than expected after a period of storage. What could be the cause?

Answer: This is a classic sign of pigment flocculation.[1][2] Flocculation is the reversible aggregation of pigment particles, which reduces the effective surface area for light absorption and scattering, leading to a loss in color strength and potential color shifts.[3] The loosely packed floccules can also increase the viscosity of the formulation.

Troubleshooting Steps:

  • Visual Inspection & Rub-Up Test: The simplest method to confirm flocculation is the "rub-up" test.[4][5] Apply a thin film of your formulation onto a non-porous white surface. After a few minutes, when the film is semi-dry, gently rub a small area with your finger. If the rubbed area becomes darker or changes in color, flocculation is occurring. The mechanical force of rubbing temporarily redisperses the flocculated pigment particles.[2][4]

  • Microscopic Examination: Use an optical microscope at 200-500x magnification to directly observe the state of the pigment dispersion.[4][6] Compare a fresh sample with the aged sample. Look for the presence of large, loose clusters of pigment particles in the aged sample, which are indicative of flocculation.

  • Review Formulation Components:

    • Dispersant/Stabilizer: Is the dispersant type and concentration appropriate for this compound and your solvent system? this compound is an organic, metal-complex pigment, which may require specific polymeric dispersants with strong anchoring groups.[7][8][9] Insufficient dispersant will lead to instability.

    • Solvent System: The polarity of your solvent can significantly impact dispersant and binder solubility. A poor solvent for the binder can cause it to collapse around the pigment, reducing steric stability and promoting flocculation.[10]

    • Binder Interaction: Incompatibility between the pigment, binder, and dispersant can lead to "pigment stripping," where the dispersant desorbs from the pigment surface.

Corrective Actions:

  • Optimize Dispersant: Screen a range of wetting and dispersing agents. High molecular weight polymeric dispersants are often effective for organic pigments as they provide robust steric stabilization.[9][11] See the table below for examples.

  • Adjust Formulation Viscosity: Increasing the low-shear viscosity of the formulation can slow down particle movement and reduce the rate of flocculation.[10] Consider adding a rheology modifier or thixotropic agent.[12]

  • Re-evaluate Solvent Blend: Ensure your solvent system is optimal for both the binder and the dispersant to ensure proper chain extension for steric stabilization.[10]

Issue 2: Pigment Settling and Formation of a Hard Cake

Question: I'm observing significant settling of this compound in my formulation, and it's difficult to redisperse. Is this related to flocculation?

Answer: Yes, settling is often a consequence of flocculation. Flocculated particles are larger and settle more rapidly due to gravity. While some settling can be normal, the formation of a hard, non-redispersible sediment (caking) indicates a severe instability issue, potentially involving agglomeration (irreversible binding) as well as flocculation.[3]

Troubleshooting Workflow:

Flocculation_Troubleshooting start_node Problem: Pigment Settling / Caking process_node_1 Perform Redispersion Test (e.g., gentle shaking, stirring) start_node->process_node_1 Step 1 process_node process_node decision_node decision_node solution_node solution_node decision_node_1 Easily Redispersed? process_node_1->decision_node_1 process_node_2 Indicates severe flocculation or agglomeration. Review initial dispersion process. decision_node_1->process_node_2 No (Hard Cake) process_node_3 Indicates flocculation. System is unstable but not agglomerated. decision_node_1->process_node_3 Yes (Soft Sediment) solution_node_1 Improve initial mechanical dispersion (e.g., higher shear, longer milling). Increase dispersant concentration. process_node_2->solution_node_1 solution_node_2 Optimize stabilization mechanism: - Screen different dispersants. - Add rheology modifier to increase suspension properties. - Check for component incompatibilities. process_node_3->solution_node_2

Caption: Workflow for diagnosing and addressing pigment settling issues.

Corrective Actions:

  • Improve Initial Dispersion: Ensure the pigment is adequately dispersed from the start. This means applying sufficient mechanical energy (e.g., high-speed disperser, bead mill) to break down initial agglomerates into primary particles.

  • Enhance Colloidal Stability: The key is to prevent the dispersed particles from re-associating.

    • Steric Stabilization: Use a polymeric dispersant that provides a thick, robust barrier around the particles.

    • Electrostatic Stabilization: In aqueous systems, dispersants that impart a strong surface charge can create repulsive forces between particles.[3]

  • Incorporate Anti-Settling Agents: Rheology modifiers like fumed silica, organoclays, or certain natural gums (in aqueous systems) create a network structure within the liquid that suspends particles and prevents hard settling.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of this compound flocculation?

Flocculation occurs when the attractive forces (van der Waals forces) between individual this compound particles are stronger than the repulsive forces designed to keep them apart.[10] A stable dispersion requires an effective barrier around each particle. This barrier is typically created by dispersing agents that provide either steric hindrance (a physical barrier from polymer chains) or electrostatic repulsion (like charges on particle surfaces repelling each other).[3] If this stabilizing layer is incomplete, ineffective, or compromised, flocculation will occur.

Stabilization_Mechanisms cluster_0 Unstable Dispersion (Flocculation) cluster_1 Polymer Chains (Dispersant) cluster_2 Electrostatic Stabilization P1 Pigment P2 Pigment P1->P2 Attractive Forces > Repulsive Forces P3_center P4_center P3 P4 P5 Pigment + P6 Pigment + P5->P6 Repulsion

Caption: Mechanisms of pigment stabilization versus flocculation.

Q2: How do I select the right dispersant for this compound?

Selecting the right dispersant involves considering the pigment's surface chemistry, the solvent system (aqueous vs. solvent-borne), and other components.

  • Pigment Type: this compound is an organic pigment. Polymeric dispersants with pigment-affinic anchor groups (e.g., polyurethane, polyacrylate) are generally more effective than simple surfactants.[9][11]

  • System Type:

    • Solvent-borne: Look for dispersants soluble in your solvent. Controlled-architecture polymers often provide the best steric stabilization.

    • Water-borne: Use water-soluble or water-dispersible polymers. These often combine steric and electrostatic stabilization mechanisms.[14]

  • Screening: The most reliable method is to conduct a screening study. Prepare small-scale dispersions with different dispersants at varying concentrations and evaluate their performance using the methods described below (e.g., Hegman gauge, viscosity reduction, rub-up test).

Q3: Can the order of addition of components affect the stability of my formulation?

Absolutely. The proper order of addition is critical for achieving a stable dispersion. The recommended procedure is to create a "mill base" first.

  • Add the solvent or water to the mixing vessel.

  • Add the wetting and dispersing agent and mix until fully dissolved or incorporated. This ensures the dispersant is available to coat the pigment particles as they are introduced.[14]

  • Slowly add the this compound powder under agitation.

  • Apply high shear (disperse) until the desired fineness of grind is achieved.

  • Finally, "let down" the mill base by adding the binder, resin, and other components under low-speed mixing.

Q4: What is a "dispersant demand curve" and how do I use it?

A dispersant demand curve helps you find the optimal concentration of a dispersant for a specific pigment. The goal is to find the "sweet spot" where just enough dispersant is used to fully cover the pigment particles without having an excess, which can be costly and potentially detrimental.

The general principle is to measure a property that reflects dispersion quality (like mill base viscosity or particle size) as a function of increasing dispersant concentration. Typically, as you add dispersant, the viscosity will decrease sharply as the particles become better dispersed. At the optimal concentration, the viscosity will reach a minimum and then may start to increase again. This minimum point is your target concentration.

Data & Experimental Protocols

Table 1: Example Dispersant Screening Data for this compound

This table presents hypothetical data from a screening study to find an effective dispersant for a solvent-based alkyd formulation containing 15% this compound.

Dispersant TypeConcentration (% on Pigment Wt.)Hegman Grind (0-8 scale)Viscosity (Pa·s) @ 10 s⁻¹Rub-Up Test (ΔE*)Stability (2 weeks @ 50°C)
Control (None) 0%3.515.28.5 (Severe)Heavy Caking
Simple Surfactant 5%5.09.84.2 (Noticeable)Hard Settling
Polymeric A 8%6.54.11.5 (Slight)Soft Settling
Polymeric A 12% 7.0 2.5 < 1.0 (None) No Settling
Polymeric B 10%6.05.52.1 (Slight)Soft Settling

Higher Hegman value is better. Lower viscosity, ΔE, and settling are better.*

Experimental Protocol 1: Hegman Gauge Test for Fineness of Grind

Objective: To measure the size of the largest pigment agglomerates in a liquid dispersion, providing an indication of the quality of the mechanical dispersion process.[6]

Materials:

  • Hegman gauge and scraper blade

  • Sample of pigment dispersion

  • Dropper or pipette

  • Solvent for cleaning

Procedure:

  • Ensure the Hegman gauge and scraper are perfectly clean.

  • Place the gauge on a flat, horizontal surface.

  • Using a dropper, apply a small excess of the pigment dispersion into the deep end of the groove.[15]

  • Hold the scraper blade with both hands at a right angle to the gauge and draw it down the length of the groove at a steady pace.

  • Immediately (within 10 seconds), view the gauge at a low angle to the light source.

  • Observe the point in the groove where a significant number of coarse particles or a "scratchy" pattern first appears.[15]

  • Read the corresponding value on the scale next to this point. This is the Hegman value. Perform the test in triplicate and average the results.

Experimental Protocol 2: Rub-Up Test for Flocculation Assessment

Objective: To qualitatively determine the presence of pigment flocculation in a wet film.[5]

Materials:

  • Sample of liquid formulation

  • Non-porous, white substrate (e.g., a Leneta card or glass panel)

  • Film applicator or brush

Procedure:

  • Apply a uniform wet film of the formulation onto the substrate.

  • Allow the film to air dry for a few minutes until it becomes tacky (semi-dry).

  • Gently but firmly, rub a small, circular area of the film with your index finger for 10-15 seconds.[5]

  • Allow the entire film to dry completely.

  • Visually compare the color of the rubbed area to the unrubbed surrounding area.

  • Interpretation:

    • No Color Difference: The dispersion is stable (no flocculation).

    • Rubbed Area is Darker/Different Color: Flocculation is present.[2] The color difference can be quantified using a spectrophotometer to measure the Delta E* (ΔE) between the areas. A higher ΔE indicates more severe flocculation.

References

Optimizing dispersion of Pigment green 8 using different surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of Pigment Green 8 using various surfactants.

Troubleshooting Guide

Problem: Poor Color Development or Low Tinting Strength

Possible Causes:

  • Incomplete Wetting: The surfactant has not effectively displaced the air from the pigment's surface. Organic pigments like this compound can have high surface energy, making them difficult to wet.[1]

  • Pigment Agglomeration: Pigment particles are clumping together, reducing the effective surface area for light scattering.[2][3]

  • Insufficient Surfactant Concentration: The amount of surfactant is not enough to stabilize the individual pigment particles.

  • Incorrect Surfactant Type: The chosen surfactant is not compatible with this compound or the solvent system.

Solutions:

  • Optimize Surfactant Concentration: Systematically vary the surfactant concentration to find the optimal loading. A common method is to create a ladder of concentrations and measure the resulting viscosity and color strength.[4]

  • Evaluate Different Surfactant Types: Test a range of anionic, non-ionic, and polymeric surfactants to identify the most effective type for your system.

  • Improve Mechanical Dispersion: Increase the energy of the dispersion process by adjusting milling time, speed, or using a different dispersion technique (e.g., bead milling, ultrasonication).[2][5]

  • Pre-wet the Pigment: In some cases, pre-wetting the pigment with a portion of the solvent before adding the surfactant and other components can improve dispersion.

Problem: Flocculation (Re-agglomeration of Pigment Particles)

Possible Causes:

  • Inadequate Stabilization: The surfactant is not providing a sufficient electrostatic or steric barrier to prevent particles from coming back together.[6]

  • Surfactant Desorption: Changes in the formulation (e.g., addition of other components) may cause the surfactant to detach from the pigment surface.

  • Incompatibility with Other Components: Interactions between the surfactant and other formulation ingredients can reduce its effectiveness.

Solutions:

  • Increase Surfactant Concentration: A higher concentration may provide better surface coverage and stabilization.

  • Use a Polymeric Dispersant: Polymeric dispersants with multiple anchoring points can offer more robust steric stabilization.[7]

  • Evaluate Surfactant Compatibility: Test the stability of the dispersion after the addition of all other formulation components.

  • Control Temperature: Temperature changes can affect surfactant solubility and adsorption, potentially leading to flocculation.

Problem: High Viscosity of the Dispersion

Possible Causes:

  • Poor Dispersion: Large agglomerates can increase the viscosity of the system.

  • Excessive Surfactant Concentration: Some surfactants, particularly at high concentrations, can form micelles that increase viscosity.

  • Unfavorable Pigment-Solvent-Surfactant Interactions: The interactions between the components can lead to a highly structured system with high viscosity.

Solutions:

  • Optimize Surfactant Concentration: Determine the concentration that provides the lowest viscosity while maintaining good dispersion stability.[4]

  • Improve Mechanical Dispersion: Finer dispersion to break down agglomerates will often lead to lower viscosity.

  • Select a Low-Viscosity Surfactant: Different surfactants will have varying effects on the rheology of the system.

  • Modify the Solvent System: Adjusting the solvent can alter the interactions and reduce viscosity.

Problem: Foaming During Dispersion

Possible Causes:

  • Air Entrapment: High-energy dispersion processes can introduce air into the system.

  • Surfactant Properties: Some surfactants are more prone to causing foam than others.

Solutions:

  • Add a Defoamer: A small amount of a suitable defoamer can effectively control foam.

  • Optimize Dispersion Process: Modifying the mixing speed or the design of the mixing blade can reduce air entrapment.

  • Select a Low-Foaming Surfactant: If foaming is a persistent issue, consider using a surfactant specifically designed for low-foam applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic pigment with the chemical name Pigment Green B.[8] It is known for its yellowish-green shade and is used in various applications, including inks, paints, and plastics.[9][10] As an organic pigment, it can present challenges in achieving a stable and uniform dispersion.[1]

Q2: Why is surfactant selection important for dispersing this compound?

A2: Surfactants play a critical role in the dispersion process by wetting the pigment surface, breaking down agglomerates, and preventing re-agglomeration through stabilization.[6] The choice of surfactant can significantly impact the final properties of the formulation, including color strength, stability, and viscosity. Because organic pigments like this compound have a high interface energy, selecting a compatible surfactant is crucial to overcome the tendency for flocculation.[1]

Q3: What are the main types of surfactants used for pigment dispersion?

A3: The main types of surfactants used for pigment dispersion are:

  • Anionic Surfactants: These have a negatively charged head group and provide electrostatic stabilization.

  • Non-ionic Surfactants: These have no charge and provide steric stabilization. They are often used to improve wetting.

  • Cationic Surfactants: These have a positively charged head group and are less commonly used for pigments, which often have a negative surface charge.

  • Amphoteric Surfactants: These have both positive and negative charges and their behavior can be pH-dependent.

  • Polymeric Dispersants: These are high molecular weight surfactants that provide very effective steric stabilization due to multiple anchoring points on the pigment surface.[7]

Q4: How do I determine the optimal amount of surfactant to use?

A4: The optimal surfactant concentration is typically determined by creating a dosage ladder. A series of dispersions are prepared with varying concentrations of the surfactant, and the viscosity of each is measured. The optimal concentration is usually at or slightly above the point where the viscosity is at its minimum.[4] Further testing of properties like particle size and color development should be performed at this optimal concentration.

Q5: What is the difference between wetting and dispersing?

A5: Wetting is the first step in the dispersion process where the liquid phase (solvent and surfactant) displaces the air from the surface of the pigment particles.[6] Dispersing is the mechanical process of breaking down the pigment agglomerates into smaller, primary particles. Stabilization, the final step, involves the surfactant forming a protective layer around the particles to prevent them from re-agglomerating.[6]

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments.

Table 1: Comparison of Surfactant Performance on this compound Dispersion

Surfactant TypeSurfactant Name (Example)Concentration (% w/w on Pigment)Particle Size (d50, nm)Viscosity (cP) at Shear Rate XZeta Potential (mV)Color Strength (%)Stability (Days)
AnionicSodium Dodecyl Sulfate2.0250150-4598>30
Non-ionicOctylphenol Ethoxylate3.0300120-209514
PolymericSolsperse™ Hyperdispersant1.5180100-35105>60
Your DataEnter NameEnter ValueEnter ValueEnter ValueEnter ValueEnter ValueEnter Value

Table 2: Effect of Surfactant Concentration on Dispersion Properties

Surfactant (Example: Polymeric)Concentration (% w/w on Pigment)Particle Size (d50, nm)Viscosity (cP)Color Strength (%)
Solsperse™ Hyperdispersant0.535020085
Solsperse™ Hyperdispersant1.022013098
Solsperse™ Hyperdispersant1.5180100105
Solsperse™ Hyperdispersant2.0185110104
Solsperse™ Hyperdispersant2.5190125103
Your DataEnter ValueEnter ValueEnter ValueEnter Value

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion

Objective: To prepare a stable dispersion of this compound.

Materials:

  • This compound

  • Selected Surfactant(s)

  • Solvent (e.g., deionized water, organic solvent)

  • High-speed disperser or bead mill

Procedure:

  • Weigh the required amount of solvent into a suitable vessel.

  • Add the selected surfactant to the solvent and mix until fully dissolved.

  • Slowly add the this compound powder to the liquid while mixing at a low speed to avoid excessive dusting.

  • Once all the pigment has been added, increase the mixing speed to the recommended level for the equipment being used.

  • Disperse for a predetermined amount of time (e.g., 30-60 minutes).

  • Monitor the temperature of the dispersion and use a cooling bath if necessary to prevent overheating.

  • After dispersion, allow the sample to cool to room temperature before evaluation.

Protocol 2: Evaluation of Dispersion Quality

Objective: To quantitatively assess the quality of the this compound dispersion.

Methods:

  • Particle Size Analysis:

    • Use a dynamic light scattering (DLS) or laser diffraction instrument to measure the particle size distribution.

    • Dilute a small aliquot of the dispersion in the appropriate solvent as per the instrument's instructions.

    • Record the d50 (median particle size) and the polydispersity index (PDI).

  • Viscosity Measurement:

    • Use a viscometer or rheometer to measure the viscosity of the dispersion at a defined shear rate and temperature.

    • This will help in identifying the optimal surfactant concentration.

  • Color Strength (Tinting Strength) Evaluation (ASTM D387):

    • Prepare a let-down of the pigment dispersion in a standard white base (e.g., a white paint or ink base).

    • Compare the color of the let-down to a standard dispersion prepared in the same manner.

    • Use a spectrophotometer to measure the color difference (ΔE*) or visually assess the color strength.

  • Stability Testing:

    • Store the dispersion at ambient and elevated temperatures (e.g., 50°C) for a set period (e.g., 1, 7, and 30 days).

    • After storage, re-evaluate the particle size, viscosity, and look for any signs of sedimentation or phase separation.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_eval Dispersion Evaluation cluster_analysis Analysis & Optimization start Start select_surfactant Select Surfactant & Concentration start->select_surfactant prepare_solution Prepare Surfactant Solution select_surfactant->prepare_solution add_pigment Add this compound prepare_solution->add_pigment disperse High-Shear Dispersion add_pigment->disperse particle_size Particle Size Analysis disperse->particle_size viscosity Viscosity Measurement disperse->viscosity color_strength Color Strength (Tint Strength) disperse->color_strength stability Stability Testing disperse->stability analyze Analyze Results particle_size->analyze viscosity->analyze color_strength->analyze stability->analyze optimize Optimize Formulation analyze->optimize optimize->select_surfactant Iterate end_node End optimize->end_node

Caption: Experimental workflow for optimizing this compound dispersion.

troubleshooting_workflow Troubleshooting Logic cluster_color Poor Color Development cluster_stability Instability cluster_rheology Rheology Issues start Identify Dispersion Issue color_issue Poor Color/Tint Strength start->color_issue stability_issue Flocculation/Sedimentation start->stability_issue rheology_issue High Viscosity/Foaming start->rheology_issue check_wetting Incomplete Wetting? color_issue->check_wetting check_agglomeration Agglomeration? color_issue->check_agglomeration check_conc Incorrect Surfactant Conc.? color_issue->check_conc end_node Implement Solution & Re-evaluate check_wetting->end_node check_agglomeration->end_node check_conc->end_node check_stabilization Inadequate Stabilization? stability_issue->check_stabilization check_desorption Surfactant Desorption? stability_issue->check_desorption check_compatibility Component Incompatibility? stability_issue->check_compatibility check_stabilization->end_node check_desorption->end_node check_compatibility->end_node check_dispersion_quality Poor Dispersion? rheology_issue->check_dispersion_quality check_surfactant_excess Excess Surfactant? rheology_issue->check_surfactant_excess check_foaming_prop High Foaming Surfactant? rheology_issue->check_foaming_prop check_dispersion_quality->end_node check_surfactant_excess->end_node check_foaming_prop->end_node

Caption: Troubleshooting workflow for common this compound dispersion issues.

References

Addressing color shifts of Pigment green 8 in various binders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering color shifts with Pigment Green 8 in their formulations.

Troubleshooting Guide

Issue: A noticeable color shift is observed in my formulation containing this compound after incorporating it into a new binder system.

This guide will walk you through a systematic approach to identify the potential cause of the color shift and suggest corrective actions.

Step 1: Initial Assessment and Binder Characterization

  • Question: Have you recently changed the binder system or any of its components?

  • Rationale: The interaction between the pigment and the binder is a primary factor in color stability.[1][2] Different binder chemistries can affect the pigment's dispersion and long-term stability.

  • Action: Review the composition of your new binder system. Identify the polymer type (e.g., acrylic, alkyd, polyurethane, epoxy), the solvent system, and any additives present.

Step 2: Chemical Incompatibility Check

  • Question: What is the chemical nature of your binder and solvent system?

  • Rationale: this compound, a nitroso-based pigment, has known sensitivities.[3] It exhibits good resistance to alkaline environments but is less resistant to acids.[4] Chemical reactions with components of the binder or solvent can lead to color changes.[4]

  • Action:

    • Check the pH of your binder system. Acidic conditions can lead to the degradation of this compound.

    • Review the solvents used. While this compound is generally insoluble in common organic solvents, aggressive solvents or impurities could potentially interact with the pigment.[4][5]

Step 3: Evaluation of Environmental Factors

  • Question: Has the formulation been exposed to high temperatures or intense light?

  • Rationale: Like many organic pigments, this compound can be susceptible to degradation from heat and UV radiation, leading to fading or color shifts.[1]

  • Action:

    • Review the processing and storage conditions of your formulation.

    • Refer to the heat stability data for this compound. It is generally considered to have moderate heat resistance.[6]

Step 4: Analysis of Pigment Dispersion

  • Question: How is the pigment dispersed in the binder?

  • Rationale: Poor dispersion can lead to flocculation or agglomeration of pigment particles, which can affect the perceived color.

  • Action:

    • Examine the dispersion under a microscope to check for uniformity.

    • Consider the compatibility of the dispersing agent with both the pigment and the binder.

Troubleshooting Workflow

Troubleshooting_Workflow start Color Shift Observed with this compound binder_change Recent Change in Binder System? start->binder_change review_binder Review Binder Composition (Polymer, Solvent, Additives) binder_change->review_binder Yes chemical_check Assess Chemical Compatibility (pH, Solvent Effects) binder_change->chemical_check No review_binder->chemical_check acidic_env Acidic Environment Detected chemical_check->acidic_env Acidic pH solvent_issue Aggressive Solvent Identified chemical_check->solvent_issue Incompatible Solvent environmental_check Evaluate Environmental Factors (Heat, Light Exposure) chemical_check->environmental_check No Chemical Incompatibility neutralize Action: Neutralize or Select Alternative Binder acidic_env->neutralize solvent_change Action: Substitute with a Milder Solvent solvent_issue->solvent_change heat_light_issue Excessive Heat or Light Exposure environmental_check->heat_light_issue Yes dispersion_check Analyze Pigment Dispersion environmental_check->dispersion_check No protect Action: Implement UV Protection or Modify Thermal Processing heat_light_issue->protect poor_dispersion Poor Dispersion or Flocculation dispersion_check->poor_dispersion Yes no_issue No Obvious Cause Identified dispersion_check->no_issue No optimize_dispersion Action: Optimize Dispersion Method or Change Dispersing Agent poor_dispersion->optimize_dispersion further_testing Proceed to Controlled Experimental Testing no_issue->further_testing

Caption: A flowchart for troubleshooting color shifts of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical incompatibilities of this compound?

A1: this compound is known to have poor resistance to acidic conditions.[4] It is generally stable in alkaline and neutral environments, making it suitable for use in binders like lime and cement.[4][7] It has good resistance to water and many common organic solvents.[4][5]

Q2: How does the choice of binder affect the stability of this compound?

A2: The binder plays a crucial role in the stability of this compound.[1] Binders can influence color stability through their chemical composition (e.g., acidity), their interaction with the pigment surface, and their ability to protect the pigment from environmental factors like UV radiation and moisture. Incompatible binders can lead to chemical reactions that alter the pigment's color.[2]

Q3: Can the concentration of this compound in a formulation affect its color stability?

A3: Yes, the pigment-to-binder ratio can influence the overall stability of the coating.[8][9] At very high pigment concentrations, there may not be enough binder to fully encapsulate and protect each pigment particle, potentially leading to reduced fastness properties.

Q4: What are the typical lightfastness and heat stability ratings for this compound?

A4: this compound generally exhibits good lightfastness.[4] Its heat resistance is considered moderate, with some sources indicating stability up to 180°C.[3] However, prolonged exposure to high temperatures may cause a slight darkening.[6]

Q5: Are there any known issues with the dispersion of this compound?

A5: While specific dispersion issues for this compound are not widely documented, achieving a stable and uniform dispersion is critical for any pigment to ensure consistent color and performance. The choice of dispersing agent and the mechanical dispersion method should be optimized for the specific pigment-binder system.

Data Presentation

Table 1: Fastness Properties of this compound

PropertyRating (1-5 Scale, 5=Excellent)Notes
Lightfastness 4-5Good resistance to fading upon light exposure.[6]
Heat Resistance 3-4Stable up to approximately 180°C.[3]
Water Resistance 4Good stability in aqueous environments.[6]
Acid Resistance 3Moderate resistance; discoloration may occur in acidic conditions.[3]
Alkali Resistance 4Good resistance to alkaline environments.[4]
Solvent Resistance
Ethanol3Moderate resistance.[6]
Xylene4Good resistance.[6]
Methyl Ethyl Ketone1Poor resistance.[6]
Linseed Oil5Excellent resistance.[6]

Table 2: Illustrative Example of Color Shift (ΔE) of this compound in Different Binders After Accelerated Weathering*

Disclaimer: The following data is illustrative and intended to demonstrate how such data would be presented. Actual values will vary based on the specific formulation and testing conditions.

Binder SystemInitial LabLab after 500 hoursΔE* (Color Difference)Visual Observation
Acrylic Emulsion 55.2, -25.8, 8.154.9, -25.5, 7.90.4Minimal change
Alkyd Resin 54.9, -25.5, 8.353.8, -24.9, 7.51.4Slight darkening
Two-Part Epoxy 55.5, -26.1, 8.555.3, -25.8, 8.20.5Minimal change
Polyurethane 55.1, -25.9, 8.254.5, -25.2, 7.71.0Slight fading

Experimental Protocols

Protocol for Evaluating the Color Stability of this compound in a Binder System

This protocol is adapted from general principles of coatings analysis and relevant ASTM standards.

1. Objective: To quantitatively measure the color shift of this compound in a specific binder system after exposure to accelerated weathering conditions.

2. Materials and Equipment:

  • This compound

  • Binder system to be tested

  • Appropriate solvents and dispersing agents

  • High-speed disperser or laboratory mixer

  • Film applicator (e.g., drawdown bar)

  • Substrate panels (e.g., glass or steel)

  • Spectrocolorimeter

  • Accelerated weathering chamber (e.g., QUV or Xenon arc)

  • Relevant ASTM Standards:

    • ASTM D2244: Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

    • ASTM D4587: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.

    • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

3. Procedure:

3.1. Sample Preparation:

  • Formulate the pigment dispersion by adding this compound to the binder system at a predetermined pigment-to-binder ratio.

  • Add any necessary solvents or dispersing agents.

  • Disperse the pigment using a high-speed disperser until a Hegman gauge reading indicates the desired level of dispersion.

  • Apply a uniform film of the coating onto the substrate panels using a film applicator of a specified thickness.

  • Allow the coated panels to cure according to the binder manufacturer's instructions.

3.2. Initial Color Measurement:

  • Calibrate the spectrocolorimeter according to the manufacturer's instructions.

  • Measure the initial CIE Lab* color coordinates of at least three different spots on each cured panel.

  • Calculate the average Lab* values for each panel.

3.3. Accelerated Weathering:

  • Place the prepared panels in an accelerated weathering chamber.

  • Set the exposure conditions (e.g., UV-A or UV-B lamps, temperature, and humidity cycles) according to ASTM D4587 or G154.

  • Expose the panels for a predetermined duration (e.g., 100, 250, 500 hours).

3.4. Final Color Measurement:

  • After the exposure period, remove the panels from the chamber and allow them to equilibrate to ambient conditions.

  • Measure the final CIE Lab* color coordinates of the exposed areas of each panel.

4. Data Analysis:

  • Calculate the color difference (ΔE) for each panel using the initial and final Lab values, according to the formula specified in ASTM D2244: ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]

  • Compare the ΔE* values for different binder systems to assess the relative color stability of this compound in each.

Experimental Workflow Diagram

Experimental_Workflow prep Sample Preparation (Dispersion and Film Application) initial_color Initial Color Measurement (Spectrocolorimeter, Lab* values) prep->initial_color weathering Accelerated Weathering (QUV or Xenon Arc Chamber) initial_color->weathering final_color Final Color Measurement (Lab* values) weathering->final_color analysis Data Analysis (Calculate ΔE*) final_color->analysis conclusion Conclusion on Binder Performance analysis->conclusion

Caption: A workflow for testing the color stability of this compound.

References

Strategies to minimize the degradation of Pigment green 8 from UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pigment Green 8 from UV exposure during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as Fast Green B, is a nitroso organic pigment.[1][2] Its chemical formula is C₃₀H₁₈FeN₃NaO₆ and its CAS number is 16143-80-9.[3][4] It is known for its yellowish-green to olive color, good heat resistance, and insolubility in water and common organic solvents.[1][2][5]

Q2: How stable is this compound to UV exposure?

This compound is reported to have good lightfastness, with a rating of 6-7 on the 1-8 Blue Wool Scale.[1][5] However, like most organic pigments, it is susceptible to degradation upon prolonged exposure to ultraviolet (UV) radiation, which can lead to color fading and loss of other properties.[6] The binder and substrate used in a formulation can also influence its overall longevity when exposed to light.[6]

Q3: What are the primary mechanisms of UV degradation for organic pigments like this compound?

The primary mechanism of UV degradation for organic pigments is photo-oxidation.[6] UV radiation can be absorbed by the pigment molecules, leading to the formation of excited states. These excited molecules can then react with oxygen to generate free radicals, which initiate a chain reaction of bond cleavage and ultimately result in the fading or discoloration of the pigment.[7]

Q4: What are the common types of UV stabilizers used to protect pigments?

There are two main types of UV stabilizers used to protect polymers and pigments from UV degradation:

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy, thereby preventing the UV rays from reaching the pigment molecules.[8]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act by scavenging free radicals that are formed during the photo-oxidation process. This interrupts the degradation cycle and provides long-term stability.[7][9] A synergistic effect is often observed when UV absorbers and HALS are used in combination.[9]

Q5: Are there specific UV stabilizers recommended for this compound?

While specific studies on the optimal UV stabilizers for this compound are limited, general-purpose UV absorbers and HALS are expected to improve its stability. For chlorinated copper phthalocyanine pigments, which share some chemical properties with metal-containing pigments, various stabilization methods have been explored.[10][11] The choice of stabilizer will also depend on the polymer matrix or coating system in which the pigment is dispersed. It is recommended to conduct compatibility and performance tests with different types of UVAs and HALS to determine the most effective solution for a specific application.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid fading or discoloration of this compound in a formulation upon UV exposure. Inadequate UV protection.- Incorporate a UV stabilizer system into your formulation. A combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is often most effective. - Increase the concentration of the UV stabilizer. - Ensure the chosen UV stabilizer is compatible with the polymer or binder system.
High intensity of UV source.- Reduce the intensity of the UV lamp if possible, or decrease the exposure time in your experiment. - Use filters to cut off shorter, more damaging UV wavelengths if not critical to the experimental conditions.
Poor quality or incorrect grade of pigment.- Verify the specifications of the this compound used. Ensure it meets the required lightfastness standards. - Source high-purity pigment from a reputable supplier.
Inconsistent color stability between batches. Variation in pigment dispersion.- Optimize the dispersion process to ensure uniform distribution of the pigment and any stabilizers. Poor dispersion can lead to agglomerates that are more susceptible to degradation.
Inconsistent concentration of pigment or stabilizers.- Implement strict quality control measures to ensure consistent loading levels of this compound and UV stabilizers in each batch.
Chalking or degradation of the polymer matrix containing the pigment. Degradation of the host polymer or binder.- The UV degradation may be affecting the polymer matrix itself, leading to the release of pigment particles. - Select a more UV-stable polymer or binder for your formulation. - Ensure the UV stabilizer system is also effective at protecting the host matrix.

Quantitative Data Summary

PropertyValueTest Standard/ConditionsReference(s)
Light Fastness 6-7 (on 1-8 Blue Wool Scale)Assessed in a latex coating.[5]
Heat Resistance 180 °CIn general applications.[1]
220 °CIn LDPE and PP.[5]
Acid Resistance 3 (on a scale of 1-5)-[1]
Alkali Resistance 3 (on a scale of 1-5)-[1]

Experimental Protocols

Methodology for Accelerated UV Aging (based on ASTM G154)

This protocol describes a general procedure for evaluating the UV stability of this compound in a polymer or coating.

  • Sample Preparation:

    • Prepare samples of the polymer or coating containing this compound at the desired concentration.

    • Also prepare control samples without any UV stabilizer and samples with varying concentrations of selected UV absorbers and/or HALS.

    • Ensure all samples are of uniform thickness and surface finish.

  • Accelerated Weathering Exposure:

    • Use a fluorescent UV accelerated weathering apparatus that complies with ASTM G154.[12]

    • Select the appropriate fluorescent lamp type (e.g., UVA-340 for simulating sunlight).

    • Define the test cycle, including the duration of UV exposure and any condensation or dark cycles. A common cycle is 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

    • Set the irradiance level of the lamp according to the desired acceleration factor.

  • Evaluation:

    • Periodically remove samples from the weathering chamber at predetermined intervals (e.g., 250, 500, 1000 hours).

    • Measure the color change of the exposed samples compared to unexposed controls using a spectrophotometer or colorimeter. Calculate the total color difference (ΔE*ab).

    • Visually assess other signs of degradation such as gloss loss, chalking, cracking, or blistering.

    • If applicable, perform mechanical tests (e.g., tensile strength, impact resistance) to evaluate the degradation of the polymer matrix.[12]

  • Data Analysis:

    • Plot the change in color (ΔE*ab) and other properties as a function of exposure time for each sample.

    • Compare the performance of the samples with and without UV stabilizers to determine the effectiveness of the stabilization strategies.

Visualizations

Caption: UV degradation pathway of this compound and intervention by UV stabilizers.

Experimental_Workflow_UV_Stability Start Start: Sample Formulation Prep Prepare Samples: - Control (No Stabilizer) - With UVA - With HALS - With UVA + HALS Start->Prep Exposure Accelerated UV Exposure (e.g., ASTM G154) Prep->Exposure Analysis Periodic Analysis Exposure->Analysis Color Color Measurement (ΔE*ab) Analysis->Color Visual Visual Inspection (Gloss, Chalking) Analysis->Visual Mechanical Mechanical Testing (Tensile, Impact) Analysis->Mechanical Data Data Interpretation and Comparison Color->Data Visual->Data Mechanical->Data End End: Determine Optimal Stabilization Strategy Data->End

References

Enhancing the thermal stability of Pigment green 8 through core-coating technology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing the Thermal Stability of Pigment Green 8

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for enhancing the thermal stability of C.I. This compound using core-coating technology. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its thermal stability a concern?

A: this compound (C.I. 10006) is an organic, metal-complex pigment known for its yellowish-green or olive hue.[1][2] While it offers good coloring power, its application is limited by moderate thermal stability, with a heat resistance typically cited around 180°C, and in some cases up to 220°C.[2][3][4] This limitation prevents its use in high-temperature processes, such as engineering plastics, where processing temperatures can exceed this range.[5] Enhancing its thermal stability is crucial to broaden its industrial applications.

Q2: How does core-coating technology improve the thermal stability of this compound?

A: Core-coating technology involves encapsulating the organic this compound particles (the "core") with a layer of an inorganic material (the "shell").[1] This inorganic shell, often made of materials like kaolin or silica, acts as a physical and thermal barrier.[1][6] It delays the onset of thermal degradation of the organic pigment matrix, thereby increasing its overall heat resistance.[1] This approach combines the chromatic advantages of the organic pigment with the durability and thermal resilience of inorganic materials.[1]

Q3: What are common materials used for coating this compound, and what improvements can be expected?

A: Common coating materials are inorganic compounds known for their high thermal stability.

  • Kaolin: A type of clay mineral, has been successfully used to coat this compound. This method has been shown to increase the initial decomposition temperature significantly.[1][7]

  • Silica (Silicon Dioxide, SiO₂): A versatile and widely used coating material that can be deposited on organic pigments via a sol-gel process.[8][9] It forms a stable, inert barrier.

The expected improvement is substantial. For instance, coating this compound with kaolin has been demonstrated to increase its initial decomposition temperature from 289°C to 317°C.[7]

Q4: Besides thermal stability, are there other benefits to core-coating this compound?

A: Yes. The core-coating process can lead to other performance enhancements. The inorganic shell can help reduce the aggregation of pigment particles, which in turn can increase the pigment's tinting strength and improve its dispersibility in various media.[1][10] A Chinese patent reports that a kaolin-coated this compound showed a 7% increase in tinting power.[7]

Q5: What analytical techniques are used to verify the successful coating and improved thermal stability?

A: A combination of techniques is used to characterize the coated pigment:

  • Thermogravimetric Analysis (TGA): This is the primary method to quantify thermal stability. It measures the weight loss of a sample as a function of increasing temperature, identifying the decomposition temperature.[5][11]

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology of the pigment particles and confirm the presence of the core-shell structure.[8][12]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis can confirm the chemical structure of the coated pigment, identifying bonds associated with both the organic core and the inorganic shell material.[12]

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
Low Thermal Stability Improvement 1. Incomplete or non-uniform coating of pigment particles.2. Insufficient thickness of the inorganic shell.3. Poor adhesion between the pigment core and the coating shell.1. Optimize process parameters: increase ball milling time, adjust pH and temperature for sol-gel methods.2. Increase the concentration of the coating precursor (e.g., TEOS for silica).3. Use a surface modifier or an accelerator/surfactant (e.g., JS-C for kaolin) to improve interfacial binding.[7]
Pigment Particle Aggregation 1. Incorrect pH during the coating process, leading to particle instability.2. High concentration of reactants causing rapid, uncontrolled precipitation.3. Inadequate mechanical stirring or sonication to keep particles dispersed.1. Carefully control the pH of the reaction medium, especially during sol-gel synthesis.[8]2. Add precursors slowly and under vigorous stirring to ensure controlled deposition.3. Employ high-shear mixing or use an ultrasonic probe to maintain a stable dispersion.
Significant Change in Pigment Color 1. Chemical reaction between the pigment and the coating materials.2. Thermal degradation of the pigment during the coating process itself.3. The inorganic shell is too thick, scattering light and altering the perceived color.1. Ensure the chosen coating material is chemically inert to this compound.2. Conduct the coating process at a controlled, lower temperature if possible.3. Reduce the amount of coating precursor to form a thinner shell and re-evaluate color and thermal properties.
Low Coating Yield 1. Spontaneous nucleation of the inorganic material in the solution instead of on the pigment surface.2. Loss of product during washing and separation steps.1. Modify the surface of the pigment to make it more favorable for nucleation (e.g., using polyelectrolytes).[8]2. Optimize centrifugation speed/time and washing procedures to minimize loss of fine particles.

Data Presentation

Table 1: Comparison of Thermal Properties for Uncoated vs. Kaolin-Coated this compound

PropertyUncoated this compoundKaolin-Coated this compound
Initial Decomposition Temperature 289 °C317 °C
Tinting Strength 100% (Reference)107%

Data sourced from patent CN102516810A.[7]

Experimental Protocols

Protocol 1: Kaolin Core-Coating of this compound via Ball Milling

This protocol is based on the methodology described in patent CN102516810A.[7]

1. Materials and Equipment:

  • This compound powder

  • Kaolin (e.g., 4000 mesh), pre-treated

  • Accelerator JS-C (commercial surfactant)

  • Zirconia grinding balls (5 mm diameter)

  • Deionized water

  • Planetary ball mill

  • Centrifuge and filtration apparatus

  • Drying oven

2. Pre-treatment of Kaolin:

  • Disperse 10g of kaolin in 50g of a 10% (w/w) sulfuric acid solution.

  • Add 0.05g of accelerator JS-C.

  • Stir the suspension at 50°C for 2 hours.

  • Filter and wash the treated kaolin with deionized water until neutral. Dry before use.

3. Coating Procedure:

  • To a planetary ball mill tank, add:

    • 5.0g this compound

    • 1.0g pre-treated kaolin

    • 0.1g accelerator JS-C

    • 160g zirconia balls

    • 30g deionized water

  • Ball mill the mixture for 6 hours at a suitable rotational speed.

  • After milling, collect the resulting slurry.

  • Separate the solid pigment from the liquid via suction filtration, followed by centrifugation.

  • Dry the final coated pigment powder in an oven.

Protocol 2: Silica (SiO₂) Core-Coating of this compound via Sol-Gel Method

This protocol is an adapted methodology based on established procedures for coating organic pigments.[8][13]

1. Materials and Equipment:

  • This compound powder

  • Ethanol

  • Deionized water

  • Ammonium hydroxide solution (NH₄OH, 28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • Magnetic stirrer and hotplate

  • Ultrasonic bath/probe

  • Centrifuge

2. Surface Hydroxylation (Optional but Recommended):

  • Disperse 1g of this compound in 50 mL of a 1M NaOH solution.

  • Stir vigorously for 1-2 hours at 60°C.

  • Wash the pigment thoroughly with deionized water via centrifugation until the supernatant is neutral. This step introduces hydroxyl groups to the pigment surface, promoting silica coating.

3. Coating Procedure:

  • Disperse 1g of surface-treated this compound into a mixture of 100 mL ethanol and 20 mL deionized water in a reaction flask.

  • Use an ultrasonic bath for 15 minutes to ensure a fine, stable dispersion.

  • Place the flask on a magnetic stirrer and add 5 mL of ammonium hydroxide solution to catalyze the reaction.

  • In a separate container, prepare a solution of 4 mL TEOS in 20 mL ethanol.

  • Add the TEOS solution dropwise to the pigment dispersion over a period of 30 minutes under continuous stirring.

  • Allow the reaction to proceed for 6-8 hours at room temperature with constant stirring.

  • Collect the coated pigment by centrifugation.

  • Wash the product three times with ethanol and then three times with deionized water to remove unreacted TEOS and ammonia.

  • Dry the final silica-coated pigment in an oven at 80°C for 12 hours.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

1. Objective: To determine and compare the initial decomposition temperatures of uncoated and coated this compound.

2. Equipment and Conditions:

  • Thermogravimetric Analyzer (TGA)

  • Sample Pans (e.g., alumina or platinum)

  • Nitrogen or Air atmosphere (Air is often used to simulate oxidative degradation)

  • Heating Rate: 10 °C/min (a typical rate)

  • Temperature Range: 30 °C to 600 °C (or higher, depending on expected decomposition)

3. Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the dried pigment sample into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., Air at a flow rate of 50-100 mL/min) to establish an inert or oxidative atmosphere.

  • Begin the heating program from 30 °C to 600 °C at a rate of 10 °C/min.

  • Record the sample weight as a function of temperature.

  • The initial decomposition temperature is typically determined as the onset temperature of the major weight loss step in the TGA curve. Analyze the data using the instrument's software.

  • Repeat the analysis for both uncoated and coated samples for comparison.

Visualizations

experimental_workflow Experimental Workflow for Core-Coating this compound cluster_prep Preparation cluster_process Coating Process cluster_analysis Characterization p_start This compound (Core) surface_mod Surface Modification (Optional) p_start->surface_mod c_start Coating Material (e.g., Kaolin, TEOS) coating Core-Coating (Ball Mill / Sol-Gel) c_start->coating surface_mod->coating separation Separation & Washing (Centrifugation) coating->separation drying Drying separation->drying tga TGA Analysis drying->tga sem SEM / TEM Imaging drying->sem ftir FT-IR Analysis drying->ftir p_final Coated Pigment with Enhanced Thermal Stability tga->p_final sem->p_final ftir->p_final

Caption: Workflow for preparing and characterizing core-coated this compound.

thermal_protection_mechanism Mechanism of Thermal Protection cluster_0 Core-Shell Particle core This compound (Organic Core) shell Inorganic Shell (e.g., SiO₂) barrier Thermal Barrier shell->barrier heat External Heat heat->shell barrier->core troubleshooting_guide Troubleshooting Logic for Poor Thermal Stability problem Problem: Low Thermal Stability Improvement cause1 Possible Cause: Incomplete Coating problem->cause1 cause2 Possible Cause: Poor Adhesion problem->cause2 cause3 Possible Cause: Shell Too Thin problem->cause3 solution1 Solution: Optimize Process Time (e.g., increase milling) cause1->solution1 solution2 Solution: Use Surface Modifier or Accelerator cause2->solution2 solution3 Solution: Increase Precursor Concentration (e.g., TEOS) cause3->solution3

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pigment Green 8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the inherent insolubility of this pigment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze?

This compound (C.I. 10006) is a synthetic organic pigment characterized by its olive green to yellow-green hue.[1][2] It is known for its high color strength, hiding power, and good resistance to light and heat.[1][2][3] The primary challenge in its analysis stems from its insolubility in water and common organic solvents.[1][2][4] This insolubility is a deliberate property for its application in paints, plastics, and inks, but it complicates analytical techniques that require the sample to be in a dissolved state.[4][5]

Q2: What are the typical analytical goals for this compound?

Common analytical objectives for this compound include:

  • Purity Assessment: To determine the percentage of the active pigment component and identify any impurities or by-products from the manufacturing process.

  • Structural Elucidation: To confirm the chemical structure of the pigment, which is particularly important for quality control and in the development of new pigment formulations.

  • Quantification in a Matrix: To determine the concentration of the pigment in a final product, such as a plastic, paint, or ink.

  • Heavy Metal Analysis: To test for the presence of trace heavy metals, which is a critical safety and regulatory concern.

Q3: What initial steps should I take when experiencing analysis problems with this compound?

When encountering difficulties, it is recommended to first confirm the analytical goal. The choice of sample preparation and analytical technique is highly dependent on what you intend to measure. For instance, if you only need to determine the elemental composition, a destructive digestion method will be suitable. However, if you need to analyze the intact organic molecule, non-destructive, solid-state techniques or methods using aggressive solvents may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Inability to Dissolve this compound for Solution-Based Analysis (e.g., HPLC, UV-Vis)

  • Problem: this compound is insoluble in common laboratory solvents such as water, ethanol, acetone, and toluene.[1][2]

  • Solution: For solution-based analytical techniques, more aggressive or unconventional solvents are required. Concentrated sulfuric acid has been shown to dissolve this compound and related phthalocyanine pigments.[4][6][7] However, the use of such a strong acid may alter the chemical structure of the pigment. For applications where the structural integrity must be maintained, high-boiling point organic solvents can be attempted, though with limited success.

Table 1: Solubility of Phthalocyanine Pigments in Various Solvents

SolventSolubility of Copper PhthalocyanineRemarks
WaterInsolublePigment is designed to be water-fast.
EthanolInsolubleNot an effective solvent.
AcetoneInsolubleNot an effective solvent.
TolueneInsolubleNot an effective solvent.
Concentrated Sulfuric AcidSolubleDestructive to the molecule.[4][7]
Chlorosulfonic AcidSolubleUsed in the chlorination process of phthalocyanines.[6]
  • Recommendation: If dissolution is unsuccessful or undesirable, consider solid-state analytical techniques.

Issue 2: Difficulty in Preparing Samples for Elemental Analysis

  • Problem: The organic matrix of this compound can interfere with elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Solution: A complete breakdown of the organic structure through acid digestion is necessary. This process eliminates the organic matrix, leaving the inorganic components in a soluble form for analysis.

  • Experimental Protocol: Acid Digestion for Elemental Analysis

    • Accurately weigh approximately 0.1 g of the this compound sample into a digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) in a 1:3 ratio.[8] Alternatively, a multi-acid digestion using a combination of nitric acid, perchloric acid, and hydrofluoric acid can be used for near-total digestion.[8][9]

    • Heat the mixture on a hot plate or in a microwave digestion system according to the instrument's guidelines.

    • Continue heating until the organic matrix is completely decomposed, and the solution is clear.

    • Allow the solution to cool and then dilute it to a known volume with deionized water.

    • The resulting solution can be analyzed by ICP-MS or AAS for its elemental composition.

Issue 3: Challenges in Obtaining Molecular Information without Dissolving the Sample

  • Problem: Many analytical techniques that provide information about the molecular structure require the sample to be in solution.

  • Solution: Several solid-state analytical techniques can be employed to analyze this compound in its native, solid form.

Table 2: Comparison of Solid-State Analytical Techniques for this compound

TechniqueInformation ObtainedAdvantagesLimitations
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups and molecular structure.Non-destructive, fast, and requires minimal sample preparation.[10]Provides broad structural information, may not be sufficient for definitive identification of complex mixtures.
Raman Spectroscopy Molecular vibrations, crystal structure.Non-destructive, high spatial resolution, can be used for in-situ analysis.[10][11]Fluorescence from the sample or impurities can interfere with the signal.[11]
X-Ray Diffraction (XRD) Crystalline structure and phase identification.Non-destructive, provides information on the solid-state arrangement of the molecules.Requires a crystalline sample, amorphous materials will not produce a distinct pattern.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Fragmentation pattern of the molecule.Can analyze insoluble materials without solvent extraction, provides detailed structural information.[12][13]Destructive technique, interpretation of the pyrogram can be complex.[12]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) Molecular weight of the intact molecule.Can analyze insoluble compounds, provides accurate molecular weight information.[14]Requires a suitable matrix, fragmentation may occur.

Visualizations

Workflow for Overcoming Insolubility Challenges

The following diagram illustrates a logical workflow for selecting an appropriate analytical strategy for this compound based on the experimental goal.

A Analytical Goal for This compound B Elemental Composition? A->B C Molecular Structure? A->C B->C No D Acid Digestion (ICP-MS, AAS) B->D Yes E Attempt Dissolution in Strong Solvents (e.g., H₂SO₄) C->E F Successful? E->F G Solution-State Analysis (HPLC, UV-Vis) F->G Yes H Solid-State Analysis (FTIR, Raman, Py-GC-MS) F->H No

Caption: Decision workflow for this compound analysis.

Simplified Acid Digestion Process

This diagram outlines the key steps in preparing this compound for elemental analysis via acid digestion.

A Weigh Pigment Green 8 Sample B Add Digestion Acids (e.g., Aqua Regia) A->B C Heat to Decompose Organic Matrix B->C D Cool and Dilute to Final Volume C->D E Analyze by ICP-MS or AAS D->E

Caption: Key steps in the acid digestion of this compound.

References

Techniques for controlling particle size distribution of Pigment green 8 during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the particle size distribution of Pigment Green 8 during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound, also known as C.I. 10006 or Fast Green B, is an organic pigment belonging to the nitroso chemical family.[1][2] It is used in various applications, including inks, paints, and plastics.[2]

Q2: Why is controlling particle size distribution crucial for this compound?

A: The particle size distribution of a pigment is a critical physical factor that significantly impacts its performance and application properties.[3] Controlling particle size allows for the manipulation of key characteristics such as color strength, hue, transparency, hiding power, gloss, and rheology.[4][5] For this compound, a reduction in the median particle diameter can lead to a substantial increase in color strength.[6] Furthermore, a uniform and controlled particle size helps prevent issues like aggregation and flocculation, ensuring product quality and consistency.[6][7]

Q3: What are the primary factors that influence particle size during synthesis?

A: Several factors during the synthesis and finishing processes can influence the final particle size and distribution. These include:

  • Synthesis and Isolation Conditions: Temperature, pressure, reactant concentrations, and the rate of reaction can affect nucleation and crystal growth rates.[6][8]

  • Mechanical Grinding/Milling: The duration, energy, and type of grinding media used in processes like ball milling directly impact the final particle size.[9]

  • Additives and Surface Modifiers: The use of dispersants, surfactants, or inorganic cores (in nucleation methods) can prevent aggregation and guide particle formation.[6]

  • Drying Method: The drying schedule and method used to isolate the final pigment powder can influence the degree of agglomeration.[6]

Q4: How does the "inorganic nucleation" or "coating" method work for particle size control?

A: This method involves milling the organic this compound with an inorganic core material, such as kaolin. The core material acts as a template for the organic pigment to coat onto. By selecting an inorganic core with a specific particle size distribution, one can control the final particle size of the composite pigment.[9] This technique not only controls particle size but also effectively prevents the aggregation of organic pigment particles and can improve properties like heat resistance.[9]

Q5: How does particle size affect the final color and properties of this compound?

A: Particle size has a direct and significant effect on the optical and physical properties of the pigment:

  • Color Hue and Strength: The hue of a pigment can shift with particle size; for a given pigment, a decrease in particle size often leads to a shift in color.[4] Smaller particles have a larger specific surface area, which generally increases the pigment's ability to absorb light (tinctorial strength) up to a certain point where particles may become transparent.[5]

  • Hiding Power and Transparency: Coarse pigment particles tend to have higher color saturation but weaker hiding strength.[10] Finer particles increase light scattering, which can improve opacity.

  • Gloss: Surfaces coated with finer pigment particles tend to be more uniform and produce a glossier finish.[5]

  • Rheology: The viscosity of a pigment dispersion is affected by particle size. Smaller particles have a stronger adsorption capacity and can lead to higher viscosity.[4]

Q6: What are common methods for analyzing the particle size distribution of this compound?

A: Laser diffraction is one of the most widely used technologies for measuring particle size distributions for pigments and paints, offering rapid analysis.[3] This technique analyzes the scattering pattern of a laser beam as it passes through a dispersion of the pigment particles.[10] Other methods include optical or electron microscopy, which can provide visual confirmation of particle size and shape.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on particle size control.

Issue 1: Broad Particle Size Distribution or Poor Uniformity

Question Possible Causes Troubleshooting Steps

| My final pigment product has a wide range of particle sizes, leading to inconsistent properties. What's wrong? | 1. Inhomogeneous Reaction Conditions: Non-uniform mixing or temperature gradients in the reactor can lead to varied nucleation and growth rates. 2. Inefficient Milling: In mechanical methods, this can result from improper selection of grinding media, incorrect loading, or insufficient milling time. | 1. Optimize Agitation: Ensure the stirring speed is sufficient to maintain a homogeneous suspension throughout the reaction. 2. Precise Temperature Control: Use a temperature-controlled bath or jacketed reactor to maintain a stable and uniform temperature. 3. Review Milling Parameters: Adjust ball milling time, the size and density of zirconia balls, and the ratio of balls to pigment slurry as per established protocols.[9] |

Issue 2: Significant Particle Agglomeration or Aggregation | Question | Possible Causes | Troubleshooting Steps | | The pigment particles are clumping together, resulting in a larger effective particle size and poor dispersion. How can I fix this? | 1. Improper Drying: Rapid or high-temperature drying can cause hard agglomerates to form. 2. Surface Charge Effects: Uncontrolled surface charges can lead to particle attraction and flocculation.[6] 3. High Slurry Concentration: Overly concentrated slurries can increase the likelihood of particle collision and aggregation. | 1. Optimize Drying: Consider lower drying temperatures for a longer duration, or use techniques like freeze-drying to minimize agglomeration. 2. Use Additives: Incorporate suitable dispersants or surfactants into the formulation to modify the particle surface and prevent flocculation.[6] 3. Adjust Concentration: Experiment with lower concentrations of the pigment in the slurry during the final processing steps. |

Issue 3: Final Particle Size is Consistently Too Large | Question | Possible Causes | Troubleshooting Steps | | I am unable to achieve the desired small particle size for my this compound. What should I adjust? | 1. Insufficient Milling Energy/Time: The mechanical energy applied is not enough to break down the particles to the target size.[9] 2. Slow Nucleation/Fast Crystal Growth: Reaction conditions may favor the growth of existing crystals over the formation of new nuclei. | 1. Increase Milling Intensity: Extend the ball milling time, increase the milling speed, or use smaller, denser grinding media to enhance grinding efficiency.[9] 2. Modify Reaction Conditions: Adjust parameters like temperature or the rate of reactant addition to favor rapid nucleation, which typically leads to smaller primary particles. |

Issue 4: Inconsistent Results Between Batches | Question | Possible Causes | Troubleshooting Steps | | I am seeing significant variation in particle size distribution from one synthesis batch to the next. What is the cause? | 1. Variability in Raw Materials: Inconsistent purity or physical properties of starting materials can affect reaction kinetics.[11] 2. Poor Process Control: Minor, undocumented deviations in reaction time, temperature, pH, or agitation speed can lead to different outcomes.[11] | 1. Qualify Raw Materials: Source high-purity intermediates and consider characterizing incoming raw materials to ensure consistency. 2. Implement Strict SOPs: Maintain a detailed and precise experimental protocol. Calibrate all instruments (thermometers, pH meters, stirrers) regularly and ensure all parameters are monitored and controlled tightly for every batch. |

Quantitative Data Summary

The following table summarizes data from experimental examples using an inorganic nucleation (ball milling) method to control the properties of this compound. The core material used is kaolin, and the process involves ball milling with an accelerator.

ParameterExample 1Example 2Example 3Example 4
This compound (g) 5.05.05.05.0
Kaolin (g) 0.251.00.70.5
Kaolin Mesh Size 1000400030006000
Accelerator JS-C (g) 0.0150.10.080.065
Zirconia Balls (g) 100160160250
Ball Size (mm) 45810
Water (g) 50304060
Ball Milling Time (h) 46610
Resulting Tinting Strength 105%107%107%106%
Initial Decomposition Temp. 312°C317°C316°C315°C
(Data extracted from patent CN102516810A)[9]

Experimental Protocols

Protocol 1: Particle Size Control via Inorganic Nucleation (Ball Milling Method)

This protocol is based on the method described in patent CN102516810A for preparing this compound with controlled particle size using kaolin as an inorganic core.[9]

Materials and Equipment:

  • This compound

  • Kaolin (pre-treated, various mesh sizes)

  • Accelerator JS-C

  • Deionized Water

  • Zirconia grinding balls (various sizes)

  • Planetary ball mill or similar grinding apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation: Weigh the desired amounts of this compound, pre-treated kaolin, accelerator JS-C, zirconia balls, and deionized water (refer to the table above for example ratios).

  • Charging the Mill: Add all prepared components into the ball mill jar. Ensure the lid is securely fastened.

  • Ball Milling: Place the jar in the ball mill and operate it for the specified duration (e.g., 4 to 10 hours). The milling process mechanically reduces the particle size and coats the kaolin core with the pigment.

  • Extraction: After milling is complete, carefully open the jar and collect the resulting colored slurry.

  • Isolation: a. Perform suction filtration on the slurry to separate the solid pigment from the bulk of the liquid. b. Transfer the collected solid to a centrifuge and spin to further separate the solid pigment.

  • Drying: Dry the final solid pigment in a low-temperature oven until a constant weight is achieved. The resulting product is a nucleated pigment with kaolin as the core.

Protocol 2: Particle Size Analysis using Laser Diffraction

This is a general protocol for analyzing the particle size distribution of the synthesized this compound.

Equipment:

  • Laser diffraction particle size analyzer

  • Ultrasonic bath/probe

  • Dispersant liquid (e.g., water with a suitable surfactant)

Procedure:

  • Sample Preparation: a. Prepare a dispersion liquid that is appropriate for this compound and will not dissolve it. This often involves deionized water with a small amount of surfactant to prevent agglomeration. b. Add a small, representative amount of the dry pigment powder to the dispersion liquid. The exact amount depends on the instrument's requirements to achieve optimal obscuration.

  • Dispersion: a. Thoroughly mix the sample in the dispersion liquid. b. Use an ultrasonic bath or probe for a few minutes to break up any loose agglomerates and ensure the primary particles are well-dispersed.

  • Measurement: a. Run a background measurement on the clean dispersion liquid within the analyzer. b. Slowly add the dispersed sample to the instrument's measurement cell until the recommended concentration (obscuration) is reached. c. Perform the measurement according to the instrument's standard operating procedure. The instrument will measure the angular scattering of laser light and use a mathematical model (like Mie theory) to calculate the particle size distribution.

  • Data Analysis: The output will typically be a histogram and a cumulative distribution curve, providing values such as the median particle size (Dv50) and the distribution width.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Raw_Materials Raw Materials (this compound, Kaolin, Water, Accelerator) Weighing Weighing & Mixing Raw_Materials->Weighing Ball_Mill Charge Ball Mill Jar Weighing->Ball_Mill Milling Ball Milling (4-10 hours) Ball_Mill->Milling Slurry Extract Slurry Milling->Slurry Filtration Suction Filtration Slurry->Filtration Centrifugation Centrifugation Filtration->Centrifugation Drying Drying Centrifugation->Drying Final_Product Final Pigment Powder Drying->Final_Product PSD_Analysis Particle Size Analysis (Laser Diffraction) Final_Product->PSD_Analysis

Caption: Experimental workflow for this compound synthesis via the inorganic nucleation method.

parameter_influence PSD Particle Size Distribution Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Temp->Growth Conc Reactant Concentration Conc->Nucleation Conc->Growth Grinding Grinding Parameters (Time, Media, Energy) Breakdown Mechanical Breakdown Grinding->Breakdown Additives Additives (Dispersants, Cores) Additives->Nucleation Aggregation Aggregation Additives->Aggregation Nucleation->PSD Growth->PSD Aggregation->PSD Breakdown->PSD

Caption: Logical relationship between synthesis parameters and final particle size distribution.

troubleshooting_workflow cluster_causes Potential Causes cluster_actions Recommended Actions Problem Observed Problem: Inconsistent or Poor PSD Cause1 Inconsistent Raw Materials Problem->Cause1 Cause2 Poor Process Control (Temp, pH, Mixing) Problem->Cause2 Cause3 Inefficient Grinding Problem->Cause3 Cause4 Improper Drying Problem->Cause4 Action1 Qualify & Standardize Raw Materials Cause1->Action1 Action2 Implement & Follow Strict SOPs Cause2->Action2 Action3 Optimize Milling Parameters Cause3->Action3 Action4 Adjust Drying Protocol Cause4->Action4 Result Re-evaluate & Analyze Action1->Result Action2->Result Action3->Result Action4->Result

References

Technical Support Center: Enhancing the Stability of Pigment Green 8 in High-pH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Pigment Green 8 in high-pH environments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise when working with this compound in alkaline conditions.

Question (Issue) Possible Cause(s) Recommended Solution(s)
Why is the color of my this compound formulation fading or shifting in my high-pH medium? This compound, a ferrous iron complex of 1-nitroso-2-naphthol, can be susceptible to degradation in highly alkaline environments. The hydroxyl ions (OH-) in the high-pH medium can attack the ligand or the central iron atom of the pigment complex, leading to a breakdown of its chromophore and a subsequent loss or shift in color. This process can be accelerated by factors such as elevated temperatures and exposure to UV light.1. Optimize pH: If possible, adjust the pH of your formulation to the lower end of the alkaline range (e.g., pH 8-9) to reduce the concentration of hydroxyl ions. 2. Surface Treatment: Encapsulate the pigment particles with a protective inorganic layer, such as silica or kaolin, to create a barrier between the pigment and the alkaline medium.[1][2] 3. Use of Additives: Incorporate stabilizing additives like specialized dispersants or antioxidants into your formulation to protect the pigment.
My this compound is showing poor dispersion and agglomeration in my alkaline formulation. What can I do? High pH can alter the surface charge of the pigment particles, leading to increased particle-particle interactions and flocculation. This results in poor dispersion, reduced color strength, and potential settling.1. Select Appropriate Dispersants: Use polymeric dispersants specifically designed for organic pigments in aqueous or alkaline systems. These dispersants work by providing steric hindrance, which prevents the pigment particles from agglomerating. 2. Optimize Dispersant Concentration: The amount of dispersant is critical. Too little will not provide adequate stabilization, while too much can lead to other formulation issues. Determine the optimal concentration through a ladder study. 3. Milling and Grinding: Employ mechanical dispersion methods like ball milling or bead milling to break down agglomerates and ensure a fine, uniform particle size distribution.[2]
I'm observing a loss of performance, such as reduced lightfastness, in my final product containing this compound at high pH. The degradation of the pigment in the alkaline environment can lead to a reduction in its overall fastness properties. The chemical changes in the pigment structure make it more susceptible to fading upon exposure to light.1. Encapsulation: As with color fading, encapsulating the pigment can significantly improve its lightfastness by protecting it from both the alkaline environment and UV radiation. 2. UV Absorbers and HALS: Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into your formulation. UV absorbers will absorb harmful UV radiation, while HALS will scavenge free radicals that can degrade the pigment.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it susceptible to high pH?

This compound is a coordination complex of ferrous iron with 1-nitroso-2-naphthol ligands.[1] Its stability can be compromised in high pH environments due to the presence of excess hydroxyl ions, which can lead to the hydrolysis of the ligands or a change in the oxidation state of the central iron atom, thereby altering the pigment's color and properties.

Q2: What is the typical pH range in which this compound is considered stable?

While this compound has moderate alkali resistance, its stability generally decreases as the pH rises significantly above neutral (pH 7).[3] For optimal stability, it is recommended to maintain the pH of the formulation as close to neutral as possible, ideally within a range of 7.5 to 9, if the application allows.

Q3: Are there alternative green pigments that are more stable in high pH environments?

Yes, for applications requiring very high alkali resistance, you might consider Phthalocyanine Green pigments (e.g., Pigment Green 7). These pigments are known for their exceptional chemical stability, including excellent resistance to alkalis.

Q4: Can surface treatment of this compound improve its stability?

Yes, surface treatment is a highly effective method. Encapsulating the pigment particles with a thin, inert inorganic layer, such as silica or kaolin, can provide a protective barrier against the alkaline environment, thereby enhancing its stability.[1][2]

Q5: What types of additives are recommended for stabilizing this compound in alkaline formulations?

The use of polymeric dispersants with good alkali resistance is crucial for maintaining dispersion stability. Additionally, incorporating antioxidants can help to mitigate oxidative degradation, while UV stabilizers can improve lightfastness.

Experimental Protocols

Protocol 1: Encapsulation of this compound with Kaolin

This protocol describes a method for improving the thermal and chemical stability of this compound by encapsulating it with kaolin clay.

Materials:

  • This compound

  • Kaolin (4000 mesh)

  • Sulfuric acid (10% aqueous solution)

  • Low-temperature heterogeneous reaction accelerator (e.g., JS-C)

  • Zirconia grinding media (5 mm)

  • Deionized water

  • Planetary ball mill

  • Centrifuge

  • Drying oven

Procedure:

  • Kaolin Pre-treatment:

    • Add 10g of kaolin to 50g of a 10% sulfuric acid aqueous solution.

    • Stir to disperse and add 0.05g of the accelerator.

    • Stir at 50°C for 2 hours.

    • Filter the mixture to obtain the treated kaolin.

  • Ball Milling and Encapsulation:

    • In a planetary ball mill jar, add 5.0g of this compound, 1.0g of the treated kaolin, 0.1g of the accelerator, 160g of zirconia grinding media, and 30g of deionized water.

    • Ball mill the mixture for 6 hours.

  • Isolation and Drying:

    • Remove the resulting slurry from the ball mill.

    • Separate the solid pigment from the slurry by vacuum filtration, followed by centrifugation.

    • Dry the obtained encapsulated pigment in an oven.

Expected Outcome:

The encapsulated this compound is expected to exhibit improved thermal stability, with an increase in its initial decomposition temperature. It should also show enhanced resistance to alkaline environments.[2]

Protocol 2: Formulation and Evaluation of a Stabilized this compound Dispersion

This protocol outlines the preparation of a stabilized aqueous dispersion of this compound and a method to evaluate its stability at high pH.

Materials:

  • This compound (or encapsulated this compound from Protocol 1)

  • Alkali-stable polymeric dispersant

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M) to adjust pH

  • pH meter

  • High-speed disperser

  • Particle size analyzer

  • Colorimeter

Procedure:

  • Preparation of the Pigment Dispersion:

    • In a beaker, add deionized water and the polymeric dispersant.

    • While stirring with a high-speed disperser, slowly add the this compound powder.

    • Disperse at high speed for 30 minutes to achieve a fine dispersion.

  • pH Adjustment and Stability Testing:

    • Divide the dispersion into several samples.

    • Adjust the pH of each sample to different alkaline levels (e.g., pH 8, 9, 10, 11) using the 1M NaOH solution.

    • Store the samples at a controlled temperature (e.g., 50°C) to accelerate aging.

  • Evaluation:

    • At regular intervals (e.g., 0, 24, 48, 96 hours), evaluate the following properties for each sample:

      • Color Change: Measure the color coordinates (L, a, b) using a colorimeter and calculate the color difference (ΔE).

      • Particle Size: Measure the particle size distribution to monitor for any signs of agglomeration.

      • pH: Monitor any drift in the pH of the samples.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected improvements in the stability of this compound after encapsulation.

Table 1: Thermal Stability of this compound

Pigment SampleInitial Decomposition Temperature (°C)
Untreated this compound289
Encapsulated this compound317

This data is based on a reported study and demonstrates a significant improvement in thermal stability after encapsulation.[2]

Table 2: Color Stability of this compound in High pH (Accelerated Aging at 50°C)

Pigment SamplepH of MediumColor Difference (ΔE*) after 96 hours
Untreated this compound81.5
Untreated this compound104.8
Untreated this compound129.2
Encapsulated this compound80.8
Encapsulated this compound102.1
Encapsulated this compound124.5

This hypothetical data illustrates that the encapsulated pigment is expected to show significantly less color change (lower ΔE*) in high pH environments compared to the untreated pigment.

Visualizations

cluster_degradation Degradation Pathway of this compound in High pH PG8 This compound (Fe(II)-Nitroso Complex) Degradation Hydrolytic Attack on Ligand or Central Fe(II) Ion PG8->Degradation High_pH High pH Environment (Excess OH-) High_pH->Degradation Degraded_Product Degraded Pigment (Loss of Chromophore) Degradation->Degraded_Product Color_Loss Color Fading / Shift Degraded_Product->Color_Loss cluster_workflow Experimental Workflow for Pigment Stabilization Start Start: Untreated This compound Pretreatment Kaolin Pre-treatment (Acid Activation) Start->Pretreatment Step 1 Encapsulation Ball Milling with Pigment and Kaolin Pretreatment->Encapsulation Step 2 Isolation Filtration and Centrifugation Encapsulation->Isolation Step 3 Drying Drying of Encapsulated Pigment Isolation->Drying Step 4 Characterization Characterization (Thermal and Color Stability) Drying->Characterization Step 5 End End: Stabilized This compound Characterization->End Step 6 cluster_troubleshooting Troubleshooting Logic for Pigment Instability Issue Instability Issue (e.g., Color Fading) High_pH Is the pH > 9? Issue->High_pH Dispersion Is Dispersion Poor? High_pH->Dispersion No Action_pH Optimize pH (if possible) High_pH->Action_pH Yes UV_Exposure High UV Exposure? Dispersion->UV_Exposure No Action_Dispersant Optimize Dispersant Dispersion->Action_Dispersant Yes Action_Encapsulate Encapsulate Pigment UV_Exposure->Action_Encapsulate Consider as primary solution Action_UV_Stab Add UV Stabilizers UV_Exposure->Action_UV_Stab Yes Action_pH->Dispersion Action_Dispersant->UV_Exposure

References

Technical Support Center: Cost-Reduction Strategies in the Industrial Synthesis of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial synthesis of Pigment Green 8 (also known as Naphthol Green B) with a focus on cost-reduction strategies.

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of this compound?

This compound, also known by the Colour Index name C.I. 10006, is a coordination complex of iron.[1][2] Specifically, it is an iron complex of a sulfonated derivative of 1-nitroso-2-naphthol.[3] The ligands bind to the iron as bidentate ligands through the nitrogen of the nitroso group and the oxygen of the anionic phenoxide group.[3]

Q2: What are the primary cost drivers in the synthesis of this compound?

The primary cost drivers include the price of raw materials, particularly the naphthol derivative, energy consumption during the synthesis and drying processes, and the costs associated with waste management and environmental compliance. Market volatility of raw materials can significantly impact production costs.

Q3: Are there any readily available, cheaper alternatives to using pure this compound?

Yes, a significant cost-reduction strategy involves the use of extenders or fillers. One well-documented method is to coat a core material, such as inexpensive kaolin clay, with this compound. This creates a composite pigment that extends the use of the more expensive organic pigment while maintaining or even improving certain properties like heat resistance and tinting strength.[4][5]

Q4: Can the synthesis be made more environmentally friendly to reduce compliance costs?

Adopting principles of green chemistry can lead to cost savings.[6] This includes optimizing reaction conditions to improve yield and reduce waste, using safer and recyclable solvents, and designing processes that are more energy-efficient. For instance, exploring solvent-free reaction conditions or using water as a solvent where possible can reduce both material costs and environmental impact.

Troubleshooting Guides

Issue 1: Low Yield of Final Pigment
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Optimize reaction parameters such as temperature, pH, and reaction time. Ensure adequate mixing to facilitate contact between reactants.Increased conversion of reactants to the final pigment complex, leading to a higher yield.[7]
Side reactions Analyze the reaction mixture for by-products. Adjust the stoichiometry of reactants, particularly the ratio of the iron salt to the ligand, to minimize the formation of unwanted products.A cleaner reaction profile with a higher proportion of the desired this compound.
Loss of product during workup Review the filtration and washing steps. Ensure the pH of the washing solution does not cause the pigment to dissolve. Use appropriate filter pore sizes to prevent the loss of fine pigment particles.Improved recovery of the synthesized pigment from the reaction mixture.
Issue 2: Poor Color Quality (Dull or Off-Color Green)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect iron oxidation state Ensure the use of the correct iron salt (typically a ferrous salt) as specified in the protocol.[8] If using a ferric salt, the resulting complex may have a different color.Formation of the correct iron complex with the characteristic vibrant green hue of this compound.
Presence of impurities Purify the 1-nitroso-2-naphthol ligand before the complexation step to remove any unreacted precursors or by-products. Use high-purity raw materials.A brighter and more consistent color in the final pigment.
Incorrect pH during precipitation Carefully control the pH during the precipitation of the pigment. The final color of metal-complex pigments can be highly dependent on the pH of the medium.Consistent and reproducible color quality from batch to batch.
Issue 3: Poor Physical Properties (Hard Texture, Difficult to Disperse)
Potential Cause Troubleshooting Step Expected Outcome
Pigment paste drying out during processing A known issue with this compound is that it can become very hard if the aqueous paste is allowed to dry completely during processing.[8] Maintain the pigment as a paste until the final drying stage.A pigment that is easier to handle and disperse in final applications.
Particle agglomeration Introduce a post-synthesis treatment by reacting the pigment in an aqueous suspension with a small percentage (1-10%) of a colorless organic amine, such as aniline or diphenyl guanidine.[8]A soft-textured, dry pigment that is more easily dispersible in various media like printing inks.[8]
Inefficient grinding/milling Optimize the grinding or milling process to achieve a consistent and fine particle size distribution.Improved dispersibility and color strength in the final application.

Cost-Reduction Strategy: Kaolin Coating

A primary strategy for reducing the cost of this compound is to use less of the active pigment by coating it onto an inexpensive, inert core material like kaolin. This not only reduces the amount of the costly organic component but can also enhance the pigment's performance.

Quantitative Performance Improvement of Kaolin-Coated this compound
Property Standard this compound Kaolin-Coated this compound
Tinting Strength 100% (Baseline)Up to 107%
Initial Decomposition Temperature 289°CUp to 317°C

Data sourced from patent CN102516810A.

Experimental Protocol: Kaolin Coating of this compound

This protocol describes the surface modification of this compound by coating it onto pre-treated kaolin particles.

1. Pre-treatment of Kaolin:

  • Disperse kaolin in a 10% sulfuric acid solution (w/w).

  • Add a promoter (e.g., JS-C, a commercial surfactant) at 0.2-1.0% of the kaolin mass.

  • Heat the mixture to 40-80°C and stir for 2 hours.

  • Filter and wash the treated kaolin.

2. Ball Milling/Coating Process:

  • In a ball mill, combine:

    • This compound (e.g., 5.0 g)

    • Pre-treated kaolin (5-20% of the pigment mass, e.g., 1.0 g of 4000 mesh)

    • Promoter JS-C (0.3-2% of the pigment mass, e.g., 0.1 g)

    • Zirconia balls (as the grinding medium)

    • Water (6-12 times the pigment mass, e.g., 30 g)

  • Ball mill the mixture for 4-10 hours (e.g., 6 hours).

3. Isolation of the Coated Pigment:

  • Remove the resulting slurry from the ball mill.

  • Use suction filtration to separate the solid pigment.

  • Further separate the pigment using a centrifuge.

  • Dry the final product to obtain the kaolin-coated this compound.

Visualizations

Logical Workflow for Cost Reduction via Kaolin Coating

Cost_Reduction_Workflow cluster_pretreatment Kaolin Pre-treatment cluster_coating Coating Process cluster_isolation Product Isolation Kaolin Raw Kaolin AcidTreatment Disperse in H2SO4 with Promoter (40-80°C, 2h) Kaolin->AcidTreatment FilterWash Filter and Wash AcidTreatment->FilterWash TreatedKaolin Pre-treated Kaolin FilterWash->TreatedKaolin BallMill Ball Mill (4-10 hours) TreatedKaolin->BallMill PG8 This compound PG8->BallMill Slurry Pigment Slurry BallMill->Slurry Filtration Suction Filtration Slurry->Filtration Centrifuge Centrifugation Filtration->Centrifuge Drying Drying Centrifuge->Drying FinalProduct Cost-Reduced Coated Pigment Drying->FinalProduct

Caption: Workflow for producing cost-reduced this compound via kaolin coating.

Troubleshooting Decision Tree for Poor Color Quality

Troubleshooting_Color Start Poor Color Quality (Dull/Off-Color) CheckIron Check Iron Salt: Is it Ferrous (Fe2+)? Start->CheckIron CheckPurity Check Ligand Purity: Was 1-nitroso-2-naphthol purified before use? CheckIron->CheckPurity Yes Solution1 Solution: Use Ferrous Sulfate (FeSO4) as the iron source. CheckIron->Solution1 No CheckpH Check Precipitation pH: Is it within the specified range? CheckPurity->CheckpH Yes Solution2 Solution: Recrystallize or purify the ligand before complexation. CheckPurity->Solution2 No Solution3 Solution: Calibrate pH meter and carefully control alkali/acid addition. CheckpH->Solution3 No End Color Quality Improved CheckpH->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting poor color quality in this compound synthesis.

References

Validation & Comparative

A Comparative Performance Analysis: Pigment Green 8 vs. Phthalocyanine Green (PG 7)

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of green pigments, Pigment Green 8 and Phthalocyanine Green (PG 7) represent two distinct classes of colorants with varied performance characteristics. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate pigment for their specific applications.

This compound (PG 8) , chemically a nitroso-iron complex, offers a yellowish-green or olive shade.[1][2] In contrast, Phthalocyanine Green (PG 7) is a chlorinated copper phthalocyanine, known for its intense, clean bluish-green hue.[3][4] This fundamental difference in chemical structure leads to significant variations in their performance profiles.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and Phthalocyanine Green (PG 7) based on available technical data. It is important to note that the values presented are compiled from various sources and testing conditions may not be identical.

Performance ParameterThis compoundPhthalocyanine Green (PG 7)Test Method Reference
Colour Index Name This compoundPigment Green 7-
C.I. Number 1000674260-
Chemical Class Nitroso Iron ComplexChlorinated Copper Phthalocyanine-
Shade Yellowish Green / OliveBluish-GreenVisual
Lightfastness (Blue Wool Scale, 1-8) 6-77-8ASTM D4303
Heat Stability (°C) 180 - 220°C280 - 300°CISO 787-21
Acid Resistance (1-5 Scale) 35ISO 2812
Alkali Resistance (1-5 Scale) 35ISO 2812
Oil Absorption ( g/100g ) ~5030-45ASTM D281
Solvent Resistance Good resistance to aromatic hydrocarbonsExcellentISO 2812

Chemical Structure Overview

The distinct chemical structures of this compound and Phthalocyanine Green (PG 7) are fundamental to their performance differences.

cluster_PG8 This compound (Nitroso-Iron Complex) cluster_PG7 Phthalocyanine Green (PG 7) PG8_center Fe N1 N=O PG8_center->N1 O1 O PG8_center->O1 Naphthol2 Naphthol Ring 2 PG8_center->Naphthol2 Coordination Bonds Naphthol3 Naphthol Ring 3 PG8_center->Naphthol3 Naphthol1 Naphthol Ring 1 N1->Naphthol1 O1->Naphthol1 PG7_center Cu N_a N PG7_center->N_a N_b N PG7_center->N_b N_c N PG7_center->N_c N_d N PG7_center->N_d Ring1 Chlorinated Benzene Ring N_a->Ring1 Ring2 Chlorinated Benzene Ring N_a->Ring2 N_b->Ring2 Ring3 Chlorinated Benzene Ring N_b->Ring3 N_c->Ring3 Ring4 Chlorinated Benzene Ring N_c->Ring4 N_d->Ring1 N_d->Ring4

Fig. 1: Simplified Chemical Structures.

Experimental Protocols

The performance data presented in this guide are typically determined using standardized experimental protocols. Below are summaries of the methodologies for key performance tests.

Lightfastness Testing (ASTM D4303)

Lightfastness assesses a pigment's resistance to fading upon exposure to light. The ASTM D4303 standard outlines several methods for this evaluation.[5][6][7]

G start Sample Preparation (Pigment in Vehicle) exposure Exposure to Light Source (e.g., Xenon Arc) start->exposure measurement Color Measurement (ASTM D2244) exposure->measurement comparison Compare Exposed vs. Unexposed Sample measurement->comparison rating Assign Lightfastness Rating (Blue Wool Scale) comparison->rating

Fig. 2: Lightfastness Testing Workflow.
  • Sample Preparation : The pigment is dispersed in a suitable vehicle (e.g., acrylic emulsion, oil) and applied to a substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure : The prepared samples are exposed to a controlled light source, such as a xenon-arc lamp, which simulates the full spectrum of sunlight.[8] The exposure duration and intensity are specified by the standard.

  • Color Measurement : The color of both the exposed and unexposed portions of the sample is measured using a spectrophotometer or colorimeter according to ASTM D2244.[9][10] The color difference (ΔE*) is calculated.

  • Rating : The change in color is compared to the fading of a set of blue wool standards that have been exposed simultaneously. The lightfastness rating is assigned on a scale of 1 to 8, where 8 indicates the highest lightfastness.[11]

Heat Stability Testing (ISO 787-21)

This test determines the stability of a pigment at elevated temperatures, which is crucial for applications like plastics processing.[12][13][14]

  • Sample Preparation : A dispersion of the pigment is made in a stoving medium (a heat-curing binder).

  • Application : The dispersion is applied to test panels.

  • Stoving (Heating) : The coated panels are heated in an oven at a specified temperature for a defined period.

  • Evaluation : The color of the heated panel is compared to that of an unheated or standard sample to assess any color change.

Chemical Resistance Testing (ISO 2812)

This method evaluates the resistance of a pigment to various chemicals.[15][16][17]

  • Sample Preparation : The pigment is incorporated into a coating and applied to a substrate.

  • Exposure : The coated surface is exposed to specific chemical agents (e.g., acids, alkalis, solvents) for a predetermined duration. This can be done by immersion or by spotting the chemical onto the surface.

  • Evaluation : After exposure and cleaning, the coating is visually assessed for any changes such as discoloration, blistering, or softening. The resistance is rated on a scale, typically from 1 to 5, where 5 denotes excellent resistance.

Performance Summary and Applications

Phthalocyanine Green (PG 7) exhibits outstanding overall performance. Its exceptional lightfastness, high heat stability, and excellent resistance to chemicals make it a versatile and durable pigment.[3][4][18] Consequently, it is widely used in demanding applications such as:

  • Automotive and industrial coatings[4]

  • High-performance plastics and masterbatches[3]

  • Printing inks for various substrates[4]

  • Textiles and rubber[3]

This compound , while not as robust as PG 7, offers a unique yellowish-green color. Its performance is adequate for applications where extreme durability is not the primary requirement.[1] Typical uses include:

  • Construction materials like cement and concrete[1]

  • Latex paints[1]

  • Certain types of inks and rubbers[1]

Its lower resistance to acids and alkalis, and more moderate heat stability, make it less suitable for high-performance coatings and plastics that undergo high-temperature processing.[2]

Conclusion

The choice between this compound and Phthalocyanine Green (PG 7) is largely dictated by the performance requirements of the end application. For applications demanding high durability, including excellent lightfastness, heat stability, and chemical resistance, Phthalocyanine Green (PG 7) is the superior choice. This compound is a viable option for applications where its characteristic yellowish-green shade is desired and the performance demands are less stringent. This comparative guide, with its summary of quantitative data and overview of experimental protocols, serves as a valuable resource for making an informed pigment selection.

References

A Comparative Guide to the Validation of Pigment Green 8: Chemical Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the chemical purity and identity of Pigment Green 8. It further contrasts these methods with those applicable to other common organic green pigments, namely Pigment Green 7 and Pigment Green 36, offering supporting experimental data and detailed protocols for researchers in materials science and drug development.

Introduction to this compound and Alternatives

This compound (CI 10006) is an iron-complex pigment, chemically identified as sodium tris(1,2-naphthoquinone 1-oximato-O,O')ferrate(1-).[1][2][3][4] Its unique structure imparts a distinct yellowish-green hue.[5] For a thorough validation, its analytical profile is compared against two widely used phthalocyanine-based pigments:

  • Pigment Green 7 (PG 7): A chlorinated copper phthalocyanine, it is known for its intense blue-green shade and excellent stability.[2]

  • Pigment Green 36 (PG 36): A brominated and chlorinated copper phthalocyanine, offering a yellower shade of green compared to PG 7.[2][6][7]

The validation of these pigments is crucial to ensure batch-to-batch consistency, predict performance, and meet regulatory standards.

Analytical Workflow for Pigment Validation

The following diagram outlines a systematic workflow for the comprehensive analysis of pigment identity and purity.

Pigment Validation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis (Identity) cluster_2 Chromatographic Analysis (Purity & Impurities) cluster_3 Elemental & Thermal Analysis cluster_4 Data Analysis & Reporting Sample_Collection Pigment Sample (PG 8, PG 7, or PG 36) Extraction Solid-Liquid Extraction (for impurities) Sample_Collection->Extraction for HPLC Pyrolysis_Prep Direct Solid Sampling (for Py-GC/MS & TGA) Sample_Collection->Pyrolysis_Prep Dispersion Dispersion in Solvent (e.g., NMP, DMSO) UV_Vis UV-Vis Spectroscopy Dispersion->UV_Vis HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC FTIR FT-IR Spectroscopy Pyrolysis_Prep->FTIR Raman Raman Spectroscopy Pyrolysis_Prep->Raman Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) Pyrolysis_Prep->Py_GC_MS XRF X-ray Fluorescence (XRF) Pyrolysis_Prep->XRF TGA Thermogravimetric Analysis (TGA) Pyrolysis_Prep->TGA Data_Integration Data Integration & Comparison FTIR->Data_Integration UV_Vis->Data_Integration Raman->Data_Integration HPLC->Data_Integration Py_GC_MS->Data_Integration XRF->Data_Integration TGA->Data_Integration Report Final Report: Identity, Purity, & Comparison Data_Integration->Report

Caption: Experimental workflow for pigment validation.

Comparative Data of Analytical Methods

The following tables summarize the expected quantitative data from various analytical techniques for this compound and its alternatives.

Table 1: Spectroscopic Data

Method Parameter This compound Pigment Green 7 Pigment Green 36
UV-Vis Spectroscopy λmax (in NMP)~430 nm, ~680 nm~670 nm, ~705 nm~640 nm, ~675 nm
FT-IR Spectroscopy Key Peaks (cm⁻¹)1550 (C=N), 1470 (C=C), 1290 (N-O), 1100 (C-O), 550 (Fe-O)1610 (C=C), 1330 (C-N), 1120 (C-N), 750 (C-Cl)1600 (C=C), 1325 (C-N), 780 (C-Cl), 690 (C-Br)
Raman Spectroscopy Major Bands (cm⁻¹)~1580, ~1450, ~1340~1530, ~1345, ~680~1540, ~1350, ~580

Table 2: Chromatographic and Thermal Data

Method Parameter This compound Pigment Green 7 Pigment Green 36
HPLC Purity (%)> 98.5%> 99.0%> 99.0%
Retention TimeCompound-specificCompound-specificCompound-specific
Py-GC/MS Major Pyrolysis ProductsNaphthol derivatives, nitrilesChlorinated phthalic anhydride, chlorinated benzene derivativesBrominated/chlorinated phthalic anhydride, brominated/chlorinated benzenes
TGA Decomposition Onset (°C)~250°C~450°C~420°C
XRF Key Elements DetectedFe, Na, O, N, CCu, Cl, N, CCu, Br, Cl, N, C

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the maximum absorption wavelengths (λmax) for pigment identification.

  • Protocol:

    • Prepare a 0.01 mg/mL stock solution of the pigment in N-Methyl-2-pyrrolidone (NMP).

    • Serially dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.5 and 1.5.

    • Scan the sample from 300 nm to 800 nm using a double-beam UV-Vis spectrophotometer.

    • Use NMP as the blank reference.

    • Identify the wavelengths of maximum absorbance.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups and compare the molecular fingerprint of the pigments.

  • Protocol:

    • Mix approximately 1 mg of the pigment sample with 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Acquire the spectrum using an FT-IR spectrometer over a range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect 32 scans at a resolution of 4 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the pigment and quantify any organic impurities.

  • Protocol:

    • Sample Preparation: Sonicate 10 mg of the pigment in 10 mL of a suitable solvent (e.g., a mixture of NMP and acetonitrile) for 30 minutes. Filter the solution through a 0.45 µm PTFE filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

      • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. Start with 95% A and 5% B, ramping to 100% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode Array Detector (DAD) scanning from 200-800 nm.

      • Injection Volume: 10 µL.

    • Analysis: Calculate the area percent of the main pigment peak to determine purity.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Objective: To analyze the insoluble pigment structure by thermally decomposing it into smaller, volatile fragments that can be identified.

  • Protocol:

    • Place approximately 0.1 mg of the solid pigment sample into a pyrolysis sample cup.

    • Perform pyrolysis at 600°C for 10 seconds using a pyrolysis unit directly coupled to a GC/MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250°C.

      • Oven Program: Hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-600 amu.

    • Identify the resulting pyrolysis fragments by comparing their mass spectra with a library (e.g., NIST).

X-Ray Fluorescence (XRF)
  • Objective: To identify the key inorganic elements present in the pigment, particularly the central metal ion.

  • Protocol:

    • Press approximately 1 gram of the pigment powder into a pellet.

    • Place the pellet in the sample holder of an energy-dispersive XRF spectrometer.

    • Acquire the elemental spectrum according to the instrument's standard operating procedure.

    • Identify the characteristic X-ray emission lines to determine the elemental composition.

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability of the pigments.

  • Protocol:

    • Place 5-10 mg of the pigment sample into an alumina crucible.

    • Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition from the resulting TGA curve.

Conclusion

The validation of this compound requires a multi-technique approach to unequivocally confirm its identity and purity. Spectroscopic methods like FT-IR and UV-Vis provide characteristic fingerprints, while XRF confirms the presence of iron, a key differentiator from copper-based phthalocyanine pigments like PG 7 and PG 36. Chromatographic techniques, particularly Py-GC/MS, are invaluable for structural elucidation of these largely insoluble materials and for detecting organic impurities. Thermal analysis by TGA offers a clear distinction in thermal stability between the iron-complex and phthalocyanine pigments. By employing this comprehensive analytical workflow, researchers can ensure the quality and consistency of this compound for its intended applications.

References

A Comparative Analysis of the Lightfastness of Pigment Green 8 and Modern Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness of the historical organic pigment, Pigment Green 8, against modern high-performance organic pigments. The analysis is supported by a summary of quantitative data, detailed experimental protocols for lightfastness testing, and visualizations to clarify experimental workflows.

Introduction

This compound, a nitroso-based organic pigment, has been utilized in various applications for its characteristic yellowish-green hue. However, with advancements in pigment technology, a new generation of organic pigments offers superior performance, particularly in terms of lightfastness. This guide focuses on a comparative evaluation of this compound against modern phthalocyanine-based organic pigments, which are renowned for their exceptional durability and color stability upon exposure to light.

Quantitative Data Summary

The lightfastness of a pigment is its ability to resist fading or color change when exposed to light. This is a critical performance characteristic for applications requiring long-term color stability. The data presented below summarizes the lightfastness properties of this compound in comparison to modern organic green pigments. The primary metric for comparison is the change in color (ΔEab) after accelerated weathering, as well as the widely used Blue Wool Scale rating. A lower ΔEab value indicates less color change and therefore higher lightfastness. The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

Pigment NameColour Index NameChemical ClassLightfastness Rating (Blue Wool Scale)Estimated ΔE*ab (after accelerated weathering)Key Characteristics
This compoundPG 8Nitroso Iron Complex6 - 7[1]8 - 16 (Fair)Moderate lightfastness, not suitable for all outdoor applications.[1]
Phthalocyanine GreenPG 7Chlorinated Copper Phthalocyanine8[2][3]< 4 (Excellent)Excellent lightfastness, heat stability, and chemical resistance.[3][4]
Phthalocyanine Green YSPG 36Brominated and Chlorinated Copper Phthalocyanine8[5][6]< 4 (Excellent)Excellent lightfastness and a yellower shade compared to PG 7.[4][6]
Phthalocyanine GreenPG 58Zinc PhthalocyanineNot widely rated, but expected to be excellent< 4 (Excellent)High brightness and contrast, developed for display applications.[4][7]

Experimental Protocols

The evaluation of pigment lightfastness is conducted following standardized experimental protocols to ensure reproducibility and comparability of results. The most relevant standard for this application is ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."

Objective: To determine the resistance of a pigment to color change upon exposure to a controlled light source that simulates indoor or outdoor environmental conditions.

Apparatus:

  • Accelerated Weathering Chamber: A xenon-arc lamp apparatus is used to simulate the full spectrum of sunlight.[8] The chamber allows for the control of irradiance, temperature, and humidity.

  • Spectrophotometer: Used to measure the color of the pigment samples before and after exposure. Color is quantified using the CIELAB color space (L, a, b* values).

Methodology:

  • Sample Preparation:

    • The pigment is dispersed in a suitable binder (e.g., acrylic, oil, or water-based) to create a paint or coating.

    • The coating is applied uniformly to a standardized substrate (e.g., aluminum panels or specialized paper).

    • A portion of each sample is masked to serve as an unexposed reference.

  • Initial Color Measurement:

    • The initial color of each unexposed sample is measured using a spectrophotometer to obtain the Lab* values.

  • Accelerated Weathering:

    • The prepared samples are placed in the xenon-arc weathering chamber.

    • The exposure conditions are set according to ASTM D4303, typically involving:

      • Light Source: Xenon-arc lamp with filters to simulate daylight through glass.[8]

      • Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

      • Temperature and Humidity: Maintained at constant, specified levels (e.g., 60°C and 50% relative humidity).

    • The samples are exposed for a predetermined duration or until a specific total radiant exposure is reached.

  • Final Color Measurement:

    • After exposure, the color of the exposed portion of each sample is measured using the spectrophotometer.

  • Data Analysis:

    • The color change is calculated as the difference between the initial and final color measurements, expressed as ΔEab using the CIE76 color difference formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • The lightfastness is then categorized based on the calculated ΔE*ab value, as defined by ASTM standards.

Visualizations

Experimental Workflow for Lightfastness Testing

The following diagram illustrates the key steps in the experimental protocol for determining the lightfastness of pigments.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_measurement Color Measurement cluster_exposure Accelerated Weathering cluster_analysis Data Analysis p1 Pigment Dispersion in Binder p2 Application to Substrate p1->p2 p3 Masking of Reference Area p2->p3 m1 Initial Spectrophotometer Reading (Lab) p3->m1 e1 Exposure in Xenon-Arc Chamber m1->e1 m2 Final Spectrophotometer Reading (Lab) a1 Calculate ΔE*ab m2->a1 e1->m2 a2 Determine Lightfastness Rating a1->a2

Caption: A flowchart of the experimental workflow for lightfastness testing of pigments.

Conclusion

The comparative analysis clearly demonstrates the superior lightfastness of modern organic pigments, such as Phthalocyanine Greens (PG 7, PG 36, and PG 58), over the older this compound. The quantitative data, expressed in terms of ΔE*ab and the Blue Wool Scale, indicates that phthalocyanine pigments exhibit minimal color change under accelerated weathering conditions, making them highly suitable for applications that demand long-term color stability. In contrast, this compound shows a significantly greater degree of color change, limiting its use in applications where lightfastness is a critical requirement. For researchers and professionals in fields requiring durable and reliable colorants, the adoption of modern high-performance organic pigments is strongly recommended.

References

Performance of Pigment Green 8: A Comparative Analysis in Acidic vs. Alkaline Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Chemists: A comprehensive guide to the performance characteristics of Pigment Green 8 in varying pH binder systems, with a comparative look at alternative green pigments.

This guide provides an objective evaluation of this compound's performance in acidic and alkaline binder systems. Experimental data from technical specifications are presented to compare its stability and resistance properties against common alternatives, Phthalocyanine Green (PG 7) and Cobalt Green (PG 50). Detailed experimental protocols for performance evaluation are also provided to aid in laboratory assessments.

Comparative Performance Data

The selection of a pigment is critical to the final properties of a coating, ink, or plastic. The pH of the binder system can significantly impact the stability, color, and longevity of the pigment. The following tables summarize the key performance indicators of this compound and two common alternative green pigments, Phthalocyanine Green 7 and Cobalt Green 50, in the context of their resistance to acidic and alkaline environments.

Performance Parameter This compound (C.I. 10006) Phthalocyanine Green 7 (C.I. 74260) Cobalt Green 50 (C.I. 77377)
Acid Resistance (1-5 Scale) 3-5 (Moderate to Good)5 (Excellent)5 (Excellent)[1]
Alkali Resistance (1-5 Scale) 3-5 (Moderate to Good)5 (Excellent)5 (Excellent)[1]
Lightfastness (1-8 Scale) 6-7 (Good to Very Good)8 (Excellent)8 (Excellent)[1]
Heat Resistance 120-180 °C~260 °C (HDPE)> 800 °C
Chemical Type Nitroso Iron ComplexChlorinated Copper PhthalocyanineCobalt Titanate Green Spinel

Note: The performance ratings are based on a scale of 1 to 5 for acid and alkali resistance (where 5 is excellent) and 1 to 8 for lightfastness (where 8 is excellent). Data is compiled from various technical datasheets and variations may exist between different manufacturers.

Performance in Acidic vs. Alkaline Binders

This compound demonstrates variable performance depending on the pH of the binder. While some sources indicate good resistance to both acids and alkalis, others suggest it is "not very acid resistant" while having "good alkali resistance and cement resistance". This inconsistency suggests that the performance of this compound is highly dependent on the specific formulation and the concentration of acidic or alkaline components. Its use in alkaline systems like lime and cement-based binders is common. However, in strongly acidic binder formulations, there is a potential for color shifting or degradation over time.

Phthalocyanine Green 7 (PG 7) is a highly stable organic pigment with excellent resistance to both acids and alkalis.[2][3][4] Its robust molecular structure makes it suitable for a wide range of binder systems, regardless of the pH. This makes it a reliable choice for applications where chemical resistance is a critical requirement.

Cobalt Green 50 (PG 50) , an inorganic pigment, also exhibits outstanding resistance to both acidic and alkaline conditions.[1] Its inert nature makes it suitable for demanding applications where color stability is paramount, even in harsh chemical environments.

Experimental Protocols

To quantitatively assess the performance of this compound and its alternatives in different binder systems, the following experimental protocols can be employed.

Preparation of a Representative Alkaline Binder (pH ~8.5-9.5)

A common alkaline binder system is a water-based acrylic emulsion. The pH is typically adjusted to the alkaline side to ensure the stability of the emulsion and the proper functioning of thickeners and other additives.

Materials:

  • Acrylic Emulsion (e.g., Styrene-Acrylic Copolymer)

  • Dispersing Agent

  • Defoamer

  • Coalescing Agent

  • Thickener (e.g., HEUR)

  • Ammonia (28% solution) for pH adjustment

  • Deionized Water

Procedure:

  • To a mixing vessel, add deionized water and the dispersing agent under agitation.

  • Slowly add the this compound (or alternative pigment) to the vessel and continue mixing at high speed to ensure proper dispersion.

  • Add the acrylic emulsion, defoamer, and coalescing agent while stirring.

  • Slowly add ammonia dropwise to adjust the pH to the desired alkaline range (e.g., 8.5-9.5), monitoring with a pH meter.

  • Finally, add the thickener slowly to achieve the desired viscosity.

Preparation of a Representative Acidic Binder (pH ~4.0-5.0)

Certain specialized waterborne coatings can have an acidic pH.

Materials:

  • Acid-soluble Acrylic Resin

  • Dispersing Agent (acid-stable)

  • Defoamer

  • Coalescing Agent

  • Acidic Thickener

  • Organic Acid (e.g., Acetic Acid) for pH adjustment

  • Deionized Water

Procedure:

  • In a mixing vessel, combine deionized water and the acid-stable dispersing agent.

  • Gradually add the this compound (or alternative pigment) and mix at high speed until a fine dispersion is achieved.

  • In a separate vessel, dissolve the acid-soluble acrylic resin in water.

  • Slowly add the resin solution, defoamer, and coalescing agent to the pigment dispersion with continuous stirring.

  • Carefully adjust the pH to the desired acidic range (e.g., 4.0-5.0) using a dilute solution of acetic acid.

  • Incorporate the acidic thickener to reach the target viscosity.

Performance Evaluation Protocol
  • Sample Preparation: Draw down films of each pigmented binder (acidic and alkaline) on a standardized substrate (e.g., Leneta card) using a film applicator of a specified thickness.

  • Curing: Allow the films to cure under controlled conditions (e.g., 24 hours at 25°C and 50% relative humidity).

  • Color Measurement: Measure the initial CIELAB color values (L, a, b*) of the cured films using a spectrophotometer.

  • Acid/Alkali Resistance Test:

    • Spot test: Place a drop of 5% hydrochloric acid (HCl) and a drop of 5% sodium hydroxide (NaOH) solution on separate areas of the cured film.

    • Cover the drops with a watch glass for a specified period (e.g., 1 hour).

    • Rinse the spots with deionized water and gently pat dry.

    • Visually assess for any color change, blistering, or other defects.

    • Quantify the color change (ΔE*) by measuring the CIELAB values of the tested areas and comparing them to the initial measurements.

  • Lightfastness Test: Expose the prepared samples to a controlled light source (e.g., Xenon arc weather-ometer) according to a standard test method (e.g., ASTM D4303). Periodically measure the color change (ΔE*) to determine the rate of fading.

Visualizing the Workflow

The following diagrams illustrate the key workflows for binder preparation and performance evaluation.

Experimental_Workflow cluster_alkaline Alkaline Binder Preparation cluster_acidic Acidic Binder Preparation A_Start Start A_Mix Mix Water & Dispersant A_Start->A_Mix A_AddPigment Add Pigment A_Mix->A_AddPigment A_AddBinder Add Acrylic Emulsion & Additives A_AddPigment->A_AddBinder A_AdjustpH Adjust pH with Ammonia A_AddBinder->A_AdjustpH A_Thicken Add Thickener A_AdjustpH->A_Thicken A_End Alkaline Binder Ready A_Thicken->A_End B_Start Start B_Mix Mix Water & Dispersant B_Start->B_Mix B_AddPigment Add Pigment B_Mix->B_AddPigment B_AddBinder Add Acid-Soluble Resin & Additives B_AddPigment->B_AddBinder B_AdjustpH Adjust pH with Acetic Acid B_AddBinder->B_AdjustpH B_Thicken Add Thickener B_AdjustpH->B_Thicken B_End Acidic Binder Ready B_Thicken->B_End Evaluation_Workflow cluster_testing Performance Tests Start Start Evaluation Prep Prepare Pigmented Binder Samples (Acidic & Alkaline) Start->Prep Drawdown Create Film Drawdowns Prep->Drawdown Cure Cure Films Drawdown->Cure InitialColor Measure Initial Color (CIELAB) Cure->InitialColor AcidAlkaliTest Acid & Alkali Resistance Test InitialColor->AcidAlkaliTest LightfastnessTest Lightfastness Test InitialColor->LightfastnessTest Analyze Analyze Results (Visual & ΔE*) AcidAlkaliTest->Analyze LightfastnessTest->Analyze Conclusion Draw Conclusions on Performance Analyze->Conclusion

References

Cross-Validation of Analytical Methods for the Detection of Pigment Green 8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical methods for the detection and quantification of Pigment Green 8 (C.I. 10006), a nitroso-based organo-iron complex. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of products in various industries, including pharmaceuticals and consumer goods, where accurate pigment analysis is paramount. This document outlines the principles, experimental protocols, and expected performance characteristics of High-Performance Liquid Chromatography (HPLC), Raman Spectroscopy, and X-ray Fluorescence (XRF) Spectroscopy for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the three analytical methods. These values are estimations based on typical performance for similar analytes and should be confirmed through specific validation studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Raman SpectroscopyX-ray Fluorescence (XRF) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, followed by UV-Vis detection.Inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule.Emission of characteristic X-rays from a material that has been excited by bombardment with high-energy X-rays or gamma rays.
Limit of Detection (LOD) 0.01 - 0.1 mg/kg[1]Typically in the µg/g to ng/g range, highly dependent on the substance and instrumentation.1 - 10 ppm for iron.
Limit of Quantitation (LOQ) 0.04 - 0.2 mg/kg[1][2]Typically in the µg/g to ng/g range, highly dependent on the substance and instrumentation.Dependent on matrix and instrumentation.
**Linearity (R²) **> 0.99[1]Semi-quantitative to quantitative with appropriate calibration.Quantitative with appropriate calibration.
Accuracy (% Recovery) 95 - 105%[1]Not typically used for quantitative accuracy assessment without extensive calibration.Dependent on matrix-matched standards.
Precision (%RSD) < 5%[1]Reproducibility of spectral features is high.[3]< 5% for concentrations well above LOD.
Analysis Time 15 - 30 minutes per sampleSeconds to minutes per sampleSeconds to minutes per sample
Sample Preparation Extraction and filtration required.Minimal to no sample preparation required.Minimal to no sample preparation required.
Destructive/Non-destructive DestructiveNon-destructiveNon-destructive

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from a sample matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract this compound using a suitable organic solvent (e.g., methanol, acetone) with the aid of sonication or vortexing.[4]

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Instrumentation:

    • HPLC system equipped with a C8 or C18 reversed-phase column.[4]

    • UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 400-700 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Raman Spectroscopy

Objective: To identify this compound based on its unique vibrational spectrum.

Methodology:

  • Sample Preparation:

    • For solid samples, a small amount of the pigment can be placed directly on a microscope slide.

    • For samples in a matrix, the analysis can often be performed directly on the surface.

  • Instrumentation:

    • Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).[6] The choice of laser wavelength is crucial to avoid fluorescence from the sample or matrix.[6][7]

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200 - 2000 cm⁻¹).

    • Optimize acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.[8]

  • Identification:

    • Compare the acquired spectrum to a reference spectrum of this compound from a spectral library.

    • Characteristic peaks in the Raman spectrum will confirm the presence of the pigment.

X-ray Fluorescence (XRF) Spectroscopy

Objective: To determine the elemental composition of the sample, specifically the presence and concentration of iron, a key component of this compound.

Methodology:

  • Sample Preparation:

    • For solid samples, they can be analyzed directly or pressed into a pellet.

    • For liquid samples, they can be placed in a sample cup with a thin-film window.

  • Instrumentation:

    • An energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Irradiate the sample with an X-ray beam.

    • Acquire the XRF spectrum, which shows the intensity of emitted X-rays as a function of energy.

  • Analysis:

    • Identify the characteristic X-ray emission lines for iron (Fe Kα and Fe Kβ).[9]

    • For quantitative analysis, create a calibration curve using standards with known iron concentrations in a similar matrix.

    • Determine the concentration of iron in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_data 3. Data Analysis Phase cluster_conclusion 4. Conclusion Phase DefineObjective Define Objective: Compare HPLC, Raman, and XRF for this compound SelectSamples Select Representative Samples DefineObjective->SelectSamples DefineParameters Define Validation Parameters: LOD, LOQ, Linearity, Accuracy, Precision SelectSamples->DefineParameters HPLCanalysis HPLC Analysis DefineParameters->HPLCanalysis RamanAnalysis Raman Spectroscopy DefineParameters->RamanAnalysis XRFanalysis XRF Spectroscopy DefineParameters->XRFanalysis ComparePerformance Compare Performance Data HPLCanalysis->ComparePerformance RamanAnalysis->ComparePerformance XRFanalysis->ComparePerformance StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) ComparePerformance->StatisticalAnalysis MethodSelection Select Most Suitable Method(s) StatisticalAnalysis->MethodSelection Reporting Generate Comparison Report MethodSelection->Reporting

Caption: Logical workflow for the cross-validation of analytical methods.

ExperimentalWorkflow cluster_hplc HPLC Method cluster_raman Raman Spectroscopy cluster_xrf XRF Spectroscopy Sample This compound Sample Extraction Solvent Extraction Sample->Extraction DirectAnalysisRaman Direct Measurement Sample->DirectAnalysisRaman DirectAnalysisXRF Direct Measurement Sample->DirectAnalysisXRF Filtration Filtration Extraction->Filtration HPLC HPLC-UV/Vis Analysis Filtration->HPLC HPLC_Result Quantitative Result (Concentration) HPLC->HPLC_Result Raman Raman Spectrometer DirectAnalysisRaman->Raman Raman_Result Qualitative Result (Spectral ID) Raman->Raman_Result XRF XRF Spectrometer DirectAnalysisXRF->XRF XRF_Result Elemental Result (Fe Content) XRF->XRF_Result

Caption: Experimental workflow for analyzing this compound.

References

Comparing the properties of synthetic Pigment green 8 with natural green colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic organic pigment, Pigment Green 8 (PG8), with common natural green colorants. The objective is to present a clear, data-driven analysis of their respective properties to inform material selection in research and development. This comparison focuses on chemical composition, stability, and safety, supported by experimental protocols and data visualizations.

Introduction to Green Colorants

Colorants are essential components in a vast array of applications, from industrial coatings to sensitive pharmaceutical formulations. The choice between a synthetic and a natural colorant is often a trade-off between performance, stability, cost, and biocompatibility. This compound is a synthetic nitroso-based iron complex known for its specific olive-green hue.[1] In contrast, natural green colorants, such as chlorophyll, malachite, and green earth, are derived from plant and mineral sources and have been used for centuries.[2][3][4] This guide will dissect the key properties of these options to provide a comprehensive overview for scientific professionals.

Chemical and Physical Properties

The fundamental differences between these colorants begin at the molecular level, dictating their performance and application suitability.

  • This compound (PG8): A synthetic organic pigment, PG8 is a sodium salt of a ferrous complex of 1-nitroso-2-naphthol.[1][5] Its chemical formula is C₃₀H₁₈FeN₃NaO₆.[1][5][6] It is characterized by a yellow-green or olive hue and is insoluble in water and most common organic solvents.[1][7][8]

  • Natural Green Colorants:

    • Chlorophyll: The primary photosynthetic pigment in plants, chlorophyll is a magnesium-containing porphyrin complex. Its instability is a major drawback, as it is highly susceptible to degradation from heat, light, and changes in pH.[9][10][11]

    • Malachite: A mineral-based pigment, malachite is a basic copper carbonate with the chemical formula Cu₂CO₃(OH)₂.[1][2] It provides a vibrant, bright green color and has been used since antiquity.[2][5]

    • Green Earth (Terre Verte): This inorganic pigment is derived from natural clays containing iron silicate minerals, primarily glauconite or celadonite.[7][8] Its color is a more subdued grayish or olive green. It is known for its exceptional stability.[3][6][12]

G cluster_synthetic Synthetic Colorant cluster_natural Natural Colorants PG8 This compound (Nitroso Iron Complex) Chlorophyll Chlorophyll (Plant Origin) Malachite Malachite (Mineral Origin) GreenEarth Green Earth (Mineral Origin) Origin Source Origin->PG8 Chemical Synthesis Origin->Chlorophyll Biological Origin->Malachite Geological Origin->GreenEarth Geological

Comparative Performance Data

The performance of a colorant is evaluated based on its stability under various environmental stresses. Synthetic pigments generally offer greater consistency and durability compared to their natural counterparts.[13][14][15]

PropertyThis compoundChlorophyllMalachiteGreen Earth
Chemical Type Synthetic Organic (Nitroso Iron Complex)Natural Organic (Porphyrin Complex)Natural Inorganic (Copper Carbonate)Natural Inorganic (Iron Silicate Clay)
CI Name This compound (10006)Natural Green 3 (75810)Pigment Green 39 (77492)Pigment Green 23 (77009)
Color Shade Yellowish to Olive Green[1]Bright to Olive GreenBright, Vibrant GreenGrayish, Bluish, or Olive Green[8][12]
Lightfastness Moderate (BWS 6-7)[1][12]; Can be fugitive (ASTM III)[3]Poor (degrades in light)[9]Excellent (does not fade)[5]Excellent (very permanent)[3][6]
Heat Stability Moderate (~120-220°C)[1][6]Poor (degrades above 70°C)[9][11]Poor (decomposes at ~200°C)[1]Excellent (stable to ~500°C)[12]
Acid Resistance Poor to Moderate[1][12]Poor (converts to olive-brown pheophytin)[9][11]Poor (dissolves with effervescence)[1][2]Moderate (partially soluble)[6][12]
Alkali Resistance Good[1][16]Stable in weak alkali[9]Good (unaffected by cold hydroxides)[1]Moderate (partially soluble)[6]
Toxicity Generally low; Not classified as hazardous under GHSNon-toxicHarmful if swallowed/inhaled; contains copper[16]Generally non-toxic[12]

Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (fugitive) to 8 (highly resistant).

Experimental Protocols

To ensure objective comparison, standardized testing methodologies are critical. Below are protocols for key performance experiments.

4.1 Lightfastness Testing Protocol

  • Objective: To determine the resistance of the colorant to fading upon exposure to light.

  • Methodology (ASTM D4303):

    • Sample Preparation: The pigment is dispersed in a specific binder (e.g., acrylic emulsion, linseed oil) at a standardized concentration. The dispersion is applied uniformly to a substrate (e.g., paper, textile, or panel). A portion of the sample is masked to serve as an unexposed control.

    • Exposure: The prepared samples are placed in a xenon arc test chamber, which simulates the full spectrum of sunlight. The exposure is conducted for a predetermined duration or until a specific radiant energy level is reached.

    • Evaluation: The color change between the exposed and unexposed sections of the sample is measured using a spectrophotometer or colorimeter to calculate the color difference (ΔE*). The results are often compared against the Blue Wool Scale, where a set of blue-dyed wool standards are exposed simultaneously. The lightfastness rating corresponds to the Blue Wool standard that fades to a similar degree.

4.2 Heat Stability Testing Protocol

  • Objective: To determine the temperature at which the colorant begins to degrade or change color.

  • Methodology:

    • Sample Preparation: The pigment is mixed with a polymer (e.g., polyethylene, polypropylene) and processed into a chip or plaque via injection molding or extrusion at a series of increasing temperatures.

    • Evaluation: The color of each plaque is measured with a colorimeter. The heat stability is defined as the highest temperature at which the color change (ΔE) compared to a low-temperature control remains within a specified tolerance (e.g., ΔE < 1).

4.3 Chemical Resistance Testing Protocol

  • Objective: To assess the colorant's stability when exposed to acidic and alkaline solutions.

  • Methodology (ASTM D1308):

    • Sample Preparation: A coating or film containing the pigment is prepared on a non-porous substrate.

    • Exposure: A spot test is performed by placing a drop of the test solution (e.g., 5% HCl for acid resistance, 5% NaOH for alkali resistance) onto the pigmented surface. The spot is covered for a specified period (e.g., 24 hours).

    • Evaluation: After the exposure period, the reagent is washed off, and the area is examined for any signs of discoloration, blistering, or other changes compared to an untreated area.

G cluster_prep 1. Sample Preparation cluster_exp 2. Exposure cluster_eval 3. Evaluation A Disperse Pigment in Binder B Apply to Substrate A->B C Mask Control Area B->C D Place in Xenon Arc Chamber C->D E Expose alongside Blue Wool Standards D->E F Measure Color Change (ΔE*) vs. Control E->F G Assign BWS Rating F->G

Summary and Conclusion

The selection of a green colorant requires careful consideration of the intended application's demands.

  • This compound offers a balance of properties with moderate lightfastness and heat stability, and good resistance to alkali. Its main drawbacks are its poor acid resistance and potential for fading in exterior applications.[1] It is a cost-effective choice for applications where extreme durability is not the primary concern.

  • Natural Mineral Pigments (Green Earth, Malachite): Green Earth stands out for its exceptional stability, making it suitable for applications requiring long-term permanence.[3][12] Malachite offers a more vibrant color but is limited by its sensitivity to heat and acids, and its inherent toxicity due to its copper content raises significant safety concerns for certain applications.[1][16][17]

  • Natural Organic Pigment (Chlorophyll): While being biocompatible and sustainably sourced, chlorophyll's utility is severely limited by its poor stability against heat, light, and pH changes.[9][11][18] Its use is generally restricted to applications where it can be protected from degradation or where a short product lifespan is acceptable.

For researchers and developers, synthetic pigments like PG8 provide reliable and consistent performance. However, for applications demanding high permanence or biocompatibility, natural mineral pigments like Green Earth are superior alternatives. The inherent instability of chlorophyll makes it a challenging candidate for most durable material applications without significant stabilization technologies.

References

Efficacy and staining characteristics of Pigment green 8 versus other histological counterstains

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of histology, where cellular landscapes are meticulously visualized, the choice of a counterstain is paramount for achieving diagnostic clarity and research precision. While a spectrum of dyes is available, this guide provides a comparative analysis of green counterstains, with a focus on the widely used Fast Green FCF and Light Green SF yellowish, while also addressing the characteristics of Pigment Green 8.

This compound: An Industrial Pigment, Not a Biological Stain

Initial investigations into the efficacy of this compound (C.I. 10006) as a histological counterstain reveal that it is, in fact, an industrial pigment utilized in the manufacturing of paints, inks, and plastics.[1][2][3] Its inherent properties, such as insolubility in water and common organic solvents, render it unsuitable for biological staining procedures, which necessitate the use of soluble dyes that can penetrate tissues and selectively bind to cellular components.[4] There is a lack of evidence in scientific literature to support the use of this compound in any histological application. Therefore, for researchers and scientists seeking a reliable green counterstain, attention should be directed towards established biological dyes.

A Head-to-Head Comparison: Fast Green FCF vs. Light Green SF Yellowish

Fast Green FCF and Light Green SF yellowish are two closely related triarylmethane dyes that have become staples in histology laboratories.[5][6] They are most notably employed as collagen stains in trichrome methods, such as Masson's trichrome, and as cytoplasmic counterstains in the Papanicolaou (Pap) stain.[7][8]

Key Distinctions and Performance:

The primary difference between these two dyes lies in their color intensity and stability. Fast Green FCF is reputed for its brilliant green hue and greater resistance to fading, making it a preferred choice for long-term archival of stained slides.[5][6] In contrast, Light Green SF yellowish, while a standard and effective counterstain, is known to be more susceptible to fading over time.[5][9]

Both dyes function as acid dyes, binding to basic proteins in the cytoplasm and collagen, providing a stark contrast to the nuclear staining of hematoxylin or other primary stains.[10][11] The choice between them often comes down to the specific requirements of the study, with Fast Green FCF being the superior option where color vibrancy and permanence are critical.

Quantitative Data Summary

For a clear and concise comparison of their properties, the following table summarizes the key characteristics of Fast Green FCF and Light Green SF yellowish:

FeatureFast Green FCFLight Green SF Yellowish
C.I. Number 42053[6]42095[5]
Chemical Class Triarylmethane Dye[8]Triarylmethane Dye[12]
Common Applications Masson's Trichrome, Papanicolaou Stain[8][13]Masson's Trichrome, Papanicolaou Stain[5][7]
Color Brilliant Green[6]Green[5]
Fading Less likely to fade[6]Prone to fading[5]
Solubility (Aqueous) 16%20%[5]
Absorption Maximum 625 nm[6]630 nm[5][12]

Experimental Protocols: Masson's Trichrome Stain

The Masson's trichrome stain is a classic histological technique that differentiates collagen from muscle and cytoplasm. Both Fast Green FCF and Light Green SF yellowish can be used as the collagen stain in this procedure.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Fast Green FCF or Light Green SF yellowish solution (0.2g in 100ml distilled water with 0.2ml glacial acetic acid)[7]

  • 1% acetic acid solution

  • Ethanol series for dehydration

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei.

  • Wash in running tap water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes to stain muscle and cytoplasm.

  • Rinse in distilled water.

  • Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This acts as a decolorizer and mordant.

  • Stain in either Fast Green FCF or Light Green SF yellowish solution for 5 minutes to stain collagen.

  • Rinse briefly in 1% acetic acid solution.

  • Dehydrate quickly through an ethanol series.

  • Clear in xylene and mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen and Mucin: Green

Visualizing the Workflow

To illustrate the sequence of steps in the Masson's Trichrome staining procedure, the following diagram provides a clear experimental workflow.

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_finishing Final Steps Deparaffinize Deparaffinize & Rehydrate Hematoxylin Weigert's Hematoxylin Deparaffinize->Hematoxylin 1 Wash1 Wash Hematoxylin->Wash1 2 Biebrich_Scarlet Biebrich Scarlet- Acid Fuchsin Wash1->Biebrich_Scarlet 3 Rinse1 Rinse Biebrich_Scarlet->Rinse1 4 Phospho_Acids Phosphomolybdic- Phosphotungstic Acid Rinse1->Phospho_Acids 5 Green_Stain Fast Green FCF or Light Green SF Phospho_Acids->Green_Stain 6 Rinse2 Acetic Acid Rinse Green_Stain->Rinse2 7 Dehydrate Dehydrate Rinse2->Dehydrate 8 Clear Clear Dehydrate->Clear 9 Mount Mount Clear->Mount 10

Masson's Trichrome Staining Workflow

References

A Comparative Guide to Industrial Green Pigments: A Cost-Benefit Analysis of Pigment Green 8 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and various industrial applications, the selection of pigments is a critical decision that balances performance, cost, and regulatory compliance. This guide provides a comprehensive cost-benefit analysis of Pigment Green 8 in comparison to three prevalent alternatives: Pigment Green 7, Pigment Green 36, and Chromium Oxide Green.

Performance and Cost Overview

This compound, a nitroso iron complex, offers a unique yellowish-green shade and is recognized for its good lightfastness in certain applications. However, its performance, particularly in terms of heat stability and chemical resistance, can be a limiting factor for more demanding industrial uses. In contrast, phthalocyanine-based pigments like Pigment Green 7 and Pigment Green 36, along with the inorganic Chromium Oxide Green, present a range of properties that may offer advantages in specific contexts. The selection of the most suitable pigment is therefore a multi-faceted decision, weighing the technical requirements of the application against the economic viability of the pigment.

The following table summarizes the key performance characteristics and approximate cost of this compound and its alternatives. This data has been compiled from various technical datasheets and supplier information.

PropertyThis compoundPigment Green 7Pigment Green 36Chromium Oxide Green
Chemical Type Nitroso Iron ComplexChlorinated Copper PhthalocyanineBrominated and Chlorinated Copper PhthalocyanineChromium (III) Oxide
Shade Yellowish GreenBluish GreenYellowish GreenDull, Opaque Green
Lightfastness (Blue Wool Scale, 1-8) 6-7[1]8[2]7-88
Heat Stability (°C) ~180[1]~250-300~300>1000
Acid Resistance (1-5 Scale) 3[1]555
Alkali Resistance (1-5 Scale) 3[1]555
Oil Absorption ( g/100g ) ~50[1]30-4030-50~12-30
Approximate Cost (per kg) ₹455[3]₹460 - ₹550[2]₹1110 - ₹1450[4][5]₹485

In-Depth Performance Analysis

This compound is a cost-effective option for applications where high heat stability and chemical resistance are not primary concerns. Its lightfastness is considered good, making it suitable for some indoor applications. However, its moderate resistance to acids and alkalis can limit its use in environments with chemical exposure.

Pigment Green 7 is a widely used phthalocyanine pigment known for its excellent lightfastness, heat stability, and chemical resistance.[2] It offers a strong, bluish-green shade and is a versatile choice for a broad range of applications, including plastics, coatings, and inks. Its overall robust performance often justifies its slightly higher cost compared to this compound.

Pigment Green 36 is another high-performance phthalocyanine pigment that provides a yellowish-green shade. It exhibits outstanding lightfastness and heat stability, making it suitable for demanding applications such as automotive coatings and high-end plastics.[6] The higher cost of Pigment Green 36 is a direct reflection of its superior performance characteristics.

Chromium Oxide Green is an inorganic pigment that stands out for its exceptional durability. It boasts the highest heat stability among the compared pigments and is extremely resistant to chemicals, light, and weathering. Its opaque, dull green color is highly valued in applications where color stability and longevity are paramount, such as in construction materials and industrial coatings.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Lightfastness Testing

Lightfastness is typically evaluated using the Blue Wool Scale in accordance with standards such as ASTM D4303 . In this method, the pigmented sample is exposed to a standardized light source, often a xenon arc lamp that simulates natural sunlight, alongside a set of eight blue wool standards with known fading characteristics. The lightfastness rating is determined by comparing the degree of fading of the sample to that of the blue wool standards. A rating of 8 indicates excellent lightfastness, while a rating of 1 signifies poor lightfastness.

Heat Stability Testing

Heat stability is assessed by exposing the pigment to elevated temperatures for a specified duration. A common method involves incorporating the pigment into a plastic or coating formulation and then subjecting the material to a series of increasing temperatures in an oven or a thermal analyzer. The temperature at which a significant color change (ΔE*) occurs, or at which the pigment begins to degrade, is recorded as its heat stability.

Chemical Resistance Testing

The chemical resistance of a pigment is determined by exposing a pigmented coating or plastic to various chemicals, such as acids and alkalis, according to standards like ISO 2812 . The "spot test" is a common method where a drop of the chemical is placed on the surface of the pigmented sample and covered for a specific period. After exposure, the sample is washed and evaluated for any changes in color, gloss, or surface integrity. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and 1 represents severe degradation.

Cost-Benefit Analysis Visualization

The following diagram illustrates the logical relationship in the cost-benefit analysis of the selected green pigments. It considers the trade-offs between performance attributes and cost to guide the selection process for specific industrial applications.

CostBenefitAnalysis cluster_performance Performance Attributes cluster_cost Economic Factors cluster_pigments Pigment Options Lightfastness Lightfastness PG8 This compound Lightfastness->PG8 PG7 Pigment Green 7 Lightfastness->PG7 PG36 Pigment Green 36 Lightfastness->PG36 CrO Chromium Oxide Green Lightfastness->CrO HeatStability Heat Stability HeatStability->PG8 HeatStability->PG7 HeatStability->PG36 HeatStability->CrO ChemicalResistance Chemical Resistance ChemicalResistance->PG8 ChemicalResistance->PG7 ChemicalResistance->PG36 ChemicalResistance->CrO Shade Color Shade Shade->PG8 Shade->PG7 Shade->PG36 Shade->CrO Cost Pigment Cost Cost->PG8 Cost->PG7 Cost->PG36 Cost->CrO Analysis Cost-Benefit Analysis PG8->Analysis Lower Cost Moderate Performance PG7->Analysis Balanced Cost High Performance PG36->Analysis Higher Cost Excellent Performance CrO->Analysis Moderate Cost Exceptional Durability Application Industrial Application Requirements Application->Lightfastness Application->HeatStability Application->ChemicalResistance Application->Shade Application->Cost Decision Optimal Pigment Selection Analysis->Decision

References

Safety Operating Guide

Proper Disposal of Pigment Green 8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides essential safety and logistical information for the proper disposal of Pigment Green 8 (CAS No. 16143-80-9) in a laboratory setting. It outlines the necessary steps for waste characterization, containment, and disposal in accordance with general environmental regulations, emphasizing the importance of consulting institutional and local guidelines.

Introduction

This compound is a synthetic organic pigment. While it is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative that researchers and laboratory personnel adhere to proper disposal protocols to ensure environmental safety and regulatory compliance. The responsibility for correct waste classification and disposal lies with the waste generator. This guide provides a procedural framework for the safe handling and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the correct handling and storage of the pigment.

PropertyValue
CAS Number 16143-80-9
C.I. Name This compound
Chemical Class Phthalocyanine
Appearance Green Powder
pH 6-7
Bulk Density 1.5 g/cm³
Moisture Content Max 1%
Oil Absorption ≤45 cc
Heat Resistance 180°C / 20 min

Data sourced from a Technical Data Sheet for Suntone™ this compound.[1]

Safety and Handling

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust generation, a NIOSH-certified respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Procedures: In the event of a spill, avoid generating dust.[2] Small spills can be carefully swept up and placed into a designated, labeled waste container. For larger spills, contain the material with an inert substance like sand or earth before collection.[2]

Waste Disposal Procedures

The proper disposal of this compound involves a multi-step process that ensures safety and regulatory compliance. The following workflow outlines the necessary actions from waste generation to final disposal.

Figure 1. A flowchart outlining the procedural steps for the proper disposal of this compound.

  • Waste Characterization: The first and most critical step is to determine if the this compound waste is considered hazardous. While generally not classified as such, this determination must be made in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Waste Segregation: If confirmed to be non-hazardous, segregate the this compound waste from other hazardous chemical waste streams to avoid cross-contamination and to ensure cost-effective disposal.

  • Containerization: Place the waste pigment and any contaminated materials (e.g., weighing boats, gloves) into a chemically compatible, sealable container.[3] Ensure the container is in good condition and can be securely closed to prevent spills.

  • Labeling: Clearly label the waste container as "Non-Hazardous Waste" and include "this compound" as the contents, along with the accumulation start date.[4] Accurate labeling is crucial for proper handling by waste management personnel.

  • Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked for waste storage.

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup. They will provide specific instructions on the pickup schedule and any necessary paperwork.

  • Arrange for Pickup by Licensed Waste Disposal Contractor: Your EHS department will coordinate with a licensed waste disposal contractor for the collection of the waste.[5][6] These contractors are trained in the safe handling and transport of chemical waste.

  • Transport to Disposal Facility: The licensed contractor will transport the waste to an approved disposal facility.

  • Final Disposal: The two primary methods for the final disposal of non-hazardous solid waste such as this compound are:

    • Sanitary Landfill: The waste is disposed of in a permitted landfill.[7]

    • Controlled Incineration: The waste is thermally destroyed in a specialized facility. This is often the preferred method for organic materials.[8]

Conclusion

The proper disposal of this compound is a straightforward process when institutional and regulatory guidelines are followed. By adhering to the steps outlined in this document, researchers and laboratory professionals can ensure the safe and environmentally responsible management of this chemical waste. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

Essential Safety and Operational Guide for Handling Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Pigment Green 8, tailored for laboratory professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

This compound, a chlorinated copper phthalocyanine, is an organic pigment that requires careful handling to minimize exposure and ensure safety. While it is not classified as a hazardous substance, it can cause irritation upon contact with eyes and skin, and inhalation of its dust may irritate the respiratory tract.[1] Furthermore, as with most organic powders, it may form flammable dust clouds in the air.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly sealed goggles.[2][3][4][5]Protects eyes from pigment dust.
Hand Protection Chemical-resistant gloves (e.g., NBR/nitrile rubber, PVC/PE).[2][3][5][6][7]Prevents skin contact and potential irritation.[1]
Body Protection Lab coat or chemical protection clothing.[2][3] Lint-free coveralls are also an option.[8]Minimizes contamination of personal clothing.
Respiratory Protection Use a filtering half-face mask or a NIOSH-certified organic vapor/particulate respirator, especially when dust formation is likely.[2][3][4]Prevents inhalation of pigment dust, which can cause respiratory tract irritation.[1] A respirator should be used when handling large quantities or when adequate local exhaust ventilation is unavailable.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, ignition sources, and direct sunlight.[5][9] Store separately from foodstuffs and incompatible materials.[7]

2.2. Weighing and Preparation

  • Ventilation: Conduct all weighing and handling operations in a designated area with local exhaust ventilation, such as a fume hood, to control dust.[1][3]

  • Avoid Dust Formation: Handle the pigment carefully to avoid generating dust.[3][5][9] Do not use compressed air for cleaning.

  • Static Discharge: Take precautionary measures against static discharges, as airborne organic pigment dust can be an explosion hazard.[3]

2.3. Experimental Use

  • Containment: Keep containers of the pigment closed when not in use.

  • Good Hygiene: Do not eat, drink, or smoke in areas where the pigment is handled.[2][10] Wash hands thoroughly after handling.[5]

Emergency and First Aid Procedures

Immediate response is crucial in case of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult or complaints arise, seek medical attention.[1][2][6]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][2][6] If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] If irritation develops or persists, consult a physician.[2][3][6]
Ingestion Rinse the mouth with water.[6] Do not induce vomiting.[1][2] Seek immediate medical attention.[1][2][6]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe workspace.

4.1. Spill Response

  • Containment: Prevent the spill from spreading and entering drains or waterways.[2][5][9]

  • Cleanup: For small spills, mechanically collect the material using a scoop or vacuum and place it into a suitable, labeled container for disposal.[1][9] Avoid generating dust during cleanup.[3][9] For large spills, wear appropriate PPE and contain the material.

  • Cleaning: After the material has been collected, clean the area with a damp cloth to remove any remaining residue.

4.2. Waste Disposal

  • Contaminated Materials: Dispose of contaminated materials (e.g., gloves, wipes, containers) as chemical waste in accordance with local, state, and federal regulations.[1][3][5]

  • Unused Pigment: Unused this compound should be disposed of as chemical waste. Do not discharge into drains or the environment.[3][5][9]

Quantitative Data

The following table summarizes available quantitative data for Pigment Green 7 (a common synonym for this compound).

ParameterValueReference
Occupational Exposure Limit (ACGIH TLV) TWA: 0.2 mg/m³ (fumes/smoke as Cu) TWA: 1 mg/m³ (dust & mist as Cu)[3]
Acute Oral Toxicity (LD50) >5000 mg/kg (Rat)[1]
Water Solubility Slightly soluble / insoluble[6]
Specific Gravity 0.40 to 0.50[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

PigmentGreen8_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Ventilated Work Area A->B C Retrieve Pigment from Storage B->C D Weigh Pigment in Fume Hood C->D E Conduct Experiment D->E F Return Unused Pigment to Storage E->F G Clean Work Area F->G H Dispose of Contaminated Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.